molecular formula C7H5BrN2 B122715 6-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 143468-13-7

6-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B122715
CAS No.: 143468-13-7
M. Wt: 197.03 g/mol
InChI Key: LKXJGVGBEDEAAW-UHFFFAOYSA-N
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Description

6-bromo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJGVGBEDEAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457223
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143468-13-7
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-7-azaindole
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Foundational & Exploratory

A Technical Guide to the Synthesis and Strategic Application of 6-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-7-azaindole (also known as 6-Bromo-1H-pyrrolo[2,3-b]pyridine) has emerged from relative obscurity to become a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in its function as a bioisosteric analog of indole and, more critically, as a versatile intermediate for constructing complex molecular architectures, particularly kinase inhibitors.[1][2][3] The bromine atom at the 6-position serves as a highly effective synthetic handle for diversification through metal-catalyzed cross-coupling reactions.[4] This guide provides an in-depth analysis of the discovery context, key synthetic methodologies, and strategic applications of 6-bromo-7-azaindole, tailored for researchers and professionals in drug development.

The Ascendancy of a Privileged Scaffold

The 7-azaindole core is recognized as a "privileged structure" in drug discovery.[1][2] By replacing the C7 carbon of an indole with a nitrogen atom, the resulting scaffold often imparts advantageous physicochemical properties, such as improved solubility, modified lipophilicity, and the ability to form additional hydrogen bonds, which can enhance target binding and refine ADME profiles.[1][5]

The introduction of a bromine atom onto the pyridine ring at the 6-position transforms the parent heterocycle into a powerful synthetic intermediate. This specific functionalization allows for the regioselective elaboration of the molecule, primarily through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][6][7] This capability has positioned 6-bromo-7-azaindole as a critical precursor in the synthesis of numerous compounds targeting various protein kinases, which are pivotal in oncology and inflammation research.[3][8]

Strategic Synthesis: Navigating Regioselectivity

The synthesis of 6-bromo-7-azaindole is not trivial and is primarily a challenge of regioselectivity. The 7-azaindole nucleus possesses multiple sites susceptible to electrophilic attack, with the C3 position on the electron-rich pyrrole ring being the most reactive.[9][10] Therefore, direct bromination of 7-azaindole typically yields the undesired 3-bromo isomer as the major product. Overcoming this inherent reactivity is the central theme of successful synthetic strategies.

Approach 1: Direct Electrophilic Bromination (The Challenge of Control)

Direct halogenation of the 7-azaindole core with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) preferentially occurs at the C3 position. To achieve substitution at the C6 position, chemists must either employ blocking groups for the more reactive sites or utilize specific reaction conditions that favor pyridine ring functionalization. One documented approach involves the Reissert-Henze type reaction, where activation of the pyridine ring via N-oxidation allows for the direct introduction of halogens at the 6-position.[9]

Causality Behind the Challenge: The electronic nature of the bicyclic system dictates the outcome of electrophilic substitution. The lone pair of the pyrrole nitrogen contributes to the aromaticity of the five-membered ring, making it electron-rich and thus highly susceptible to electrophiles, particularly at C3. In contrast, the pyridine ring is electron-deficient due to the electronegativity of its nitrogen atom, rendering it less reactive towards electrophiles.

Approach 2: Convergent Synthesis from Pre-Brominated Precursors

A more reliable and widely adopted strategy involves constructing the 7-azaindole skeleton from a pyridine starting material that already contains the requisite 6-bromo substituent. This approach offers superior control over regiochemistry. Modern organometallic methods have proven especially effective.

A prominent method is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction.[11] This process typically starts with an appropriately substituted amino-o-bromopyridine which undergoes a cascade reaction with an alkenyl bromide to construct the pyrrole ring in a single, efficient operation.[11] This strategy leverages the power of transition metal catalysis to build complex heterocyclic systems from simpler, readily available starting materials.

Diagram: Regioselectivity in 7-Azaindole Bromination

Caption: Inherent reactivity of the 7-azaindole core.

Validated Experimental Protocol: Synthesis via N-Oxide Activation

This protocol describes a reliable method for the selective 6-bromination of 7-azaindole. The strategy relies on the temporary activation of the pyridine ring through N-oxidation, which directs the electrophilic attack to the desired position.

Objective: To synthesize 6-bromo-7-azaindole from 7-azaindole with high regioselectivity.

Materials & Reagents:

  • 7-Azaindole (1.0 eq)

  • m-Chloroperbenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM)

  • Phosphorus oxybromide (POBr₃, 2.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Step-by-Step Methodology:

Part A: N-Oxide Formation

  • Reaction Setup: To a solution of 7-azaindole in DCM, add m-CPBA portion-wise at 0 °C. The use of low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. The m-chlorobenzoic acid byproduct will precipitate.

  • Work-up: Filter the reaction mixture to remove the precipitated acid. Wash the filtrate sequentially with saturated aqueous NaHCO₃ to neutralize remaining acid, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide, which is often used directly in the next step without further purification.

Part B: Regioselective Bromination

  • Reaction Setup: Dissolve the crude 7-azaindole-N-oxide in DCE. Add POBr₃ carefully at room temperature.

  • Execution: Heat the mixture to reflux (approx. 85 °C) for 2-3 hours. The N-oxide activates the pyridine ring, and the phosphorus oxybromide acts as both the bromine source and a reagent to facilitate the substitution and subsequent deoxygenation.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench by pouring it onto ice-water. Basify the mixture with saturated aqueous NaHCO₃ until effervescence ceases. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 6-bromo-7-azaindole as a solid.

Trustworthiness Check: Each step is designed for process safety and purity. The initial N-oxidation deactivates the pyrrole ring towards electrophilic attack while activating the pyridine ring. The use of POBr₃ provides a direct route to the brominated product, and the aqueous work-up effectively removes inorganic byproducts before final purification.

Workflow: Synthesis of 6-Bromo-7-Azaindole

G cluster_A Part A: N-Oxidation cluster_B Part B: Bromination A1 Dissolve 7-Azaindole in DCM A2 Add m-CPBA at 0 °C A1->A2 A3 Stir 4-6h at RT A2->A3 A4 Aqueous Work-up (Filter, Wash, Dry) A3->A4 A_out Crude 7-Azaindole-N-Oxide A4->A_out B1 Dissolve N-Oxide in DCE A_out->B1 B2 Add POBr₃ B1->B2 B3 Reflux 2-3h B2->B3 B4 Aqueous Work-up (Quench, Extract, Dry) B3->B4 B_out Crude Product B4->B_out Purify Flash Chromatography (Silica, Hex/EtOAc) B_out->Purify Final Pure 6-Bromo-7-Azaindole Purify->Final caption Fig. 2: Experimental workflow for a two-step synthesis.

Caption: Experimental workflow for a two-step synthesis.

Data Summary & Comparison

Table 1: Physicochemical Properties of 6-Bromo-7-Azaindole
PropertyValueSource(s)
CAS Number 143468-13-7[12][13]
Molecular Formula C₇H₅BrN₂[14]
Molecular Weight 197.03 g/mol [14]
Appearance Off-white to yellow solid[14]
Melting Point 192-195 °C[12][14]
Table 2: Comparison of General Synthetic Routes
StrategyKey ReagentsTypical YieldProsCons
Direct Bromination via N-Oxide 7-Azaindole, m-CPBA, POBr₃ModerateGood regioselectivity, few steps.Requires handling of m-CPBA and POBr₃.
Pd-Catalyzed Cascade Cyclization Amino-o-bromopyridine, Alkenyl bromide, Pd catalystGood to HighHigh convergence and efficiency.[11]Requires synthesis of precursors, catalyst cost.
Direct Electrophilic Bromination 7-Azaindole, NBS/Br₂LowAtom economical, one step.Poor regioselectivity, difficult purification.[10]

The Synthetic Fulcrum: Applications in Drug Discovery

The true value of 6-bromo-7-azaindole is realized in its subsequent transformations. The C-Br bond is a versatile anchor for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around the 7-azaindole core.

Diagram: Downstream Functionalization via Cross-Coupling

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 6-Bromo-7-Azaindole S_reagent R-B(OH)₂ Pd Catalyst, Base Start->S_reagent So_reagent R-C≡CH Pd/Cu Catalyst, Base Start->So_reagent B_reagent R₂NH Pd Catalyst, Base Start->B_reagent S_product 6-Aryl-7-Azaindole S_reagent->S_product So_product 6-Alkynyl-7-Azaindole So_reagent->So_product B_product 6-Amino-7-Azaindole B_reagent->B_product caption Fig. 3: Versatility of 6-bromo-7-azaindole in cross-coupling.

Caption: Versatility of 6-bromo-7-azaindole in cross-coupling.

This synthetic versatility is exemplified in the development of potent kinase inhibitors. For instance, the core of vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole scaffold, and many other clinical candidates targeting kinases like DYRK1A, c-Met, and FGFR4 are built upon functionalized azaindole cores derived from intermediates like 6-bromo-7-azaindole.[1][2][15]

Conclusion

6-Bromo-7-azaindole represents a triumph of synthetic strategy over inherent chemical reactivity. While its discovery was driven by the broader recognition of the 7-azaindole scaffold's therapeutic potential, its synthesis required the development of regiocontrolled methodologies to overcome the preferential reactivity of the pyrrole ring. The convergent strategies starting from pre-functionalized pyridines and controlled electrophilic substitutions via N-oxide intermediates have proven most effective. As a key building block, 6-bromo-7-azaindole provides a reliable and versatile platform for drug discovery, enabling the synthesis of complex, next-generation therapeutics, particularly in the competitive field of kinase inhibition. Its continued application underscores the critical interplay between synthetic organic chemistry and modern medicinal chemistry.

References

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An In-depth Technical Guide to 6-bromo-1H-pyrrolo[2,3-b]pyridine: Physicochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-1H-pyrrolo[2,3-b]pyridine, also widely known as 6-bromo-7-azaindole, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its fused pyrrole and pyridine ring system, functionalized with a reactive bromine atom, makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity, and applications, offering field-proven insights for researchers and drug development professionals. The unique electronic nature of the 7-azaindole core, coupled with the synthetic handle provided by the bromine substituent, has positioned this compound as a valuable starting material for kinase inhibitors, agrochemicals, and organic light-emitting diode (OLED) materials.[1][2][3]

Core Physicochemical Characteristics

The utility of this compound in synthetic and medicinal chemistry is fundamentally governed by its physicochemical properties. These parameters influence its solubility, reactivity, and pharmacokinetic profile when incorporated into larger molecules.

Summary of Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. It is important to note that some of these values, particularly the boiling point, pKa, and logP, are computationally predicted and should be considered as estimates.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1][4][5]
Molecular Weight 197.03 g/mol [1][4][5][6]
Appearance Off-white to yellow solid/crystalline powder[1][2]
Melting Point 192-195 °C[1][2][6]
Boiling Point 438.7 ± 37.0 °C (Predicted)[1][2][6]
Density 1.771 - 1.79 g/cm³ (Predicted)[1][2][6]
pKa 6.76 ± 0.40 (Predicted)[1]
XLogP3 2.3 (Predicted)[6]
Solubility and Stability

Practical experience and available data indicate that this compound is insoluble in water but demonstrates solubility in common organic solvents such as methanol, chloroform, and carbon tetrachloride.[2]

The compound is relatively stable under standard laboratory conditions at room temperature.[2] However, for long-term storage, it is recommended to keep it in a dark place under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C) to prevent potential degradation.[1][4][7] The pyrrole and pyridine rings are susceptible to oxidation, particularly when exposed to strong oxidizing agents, which can lead to the formation of corresponding N-oxides.[8]

Analytical Characterization Workflow

The structural confirmation and purity assessment of this compound rely on a standard suite of analytical techniques. The causality behind employing this multi-technique approach is to build a self-validating system where each method provides orthogonal, confirmatory data.

G cluster_synthesis Synthesis & Purification cluster_validation Data Validation Syn Crude Product Pur Column Chromatography Syn->Pur Purification NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR MS Mass Spectrometry (MS) Pur->MS IR FTIR Spectroscopy Pur->IR EA Elemental Analysis Pur->EA Struc Structural Confirmation NMR->Struc Connectivity & Environment Pur_Assess Purity Assessment NMR->Pur_Assess Impurity Profile MS->Struc Molecular Weight IR->Struc Functional Groups EA->Pur_Assess Elemental Composition

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for confirming the molecular structure. The spectrum provides information about the chemical environment of the hydrogen atoms. A reported ¹H NMR spectrum in DMSO-d₆ shows distinct signals corresponding to the protons on the pyrrolopyridine core.[8] For instance, characteristic doublets are observed for the coupled protons on the pyridine ring.[8]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.01 (d, J = 8.1 Hz, 1H), 7.46 (d, J = 8.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 8.51 (d, J = 8.1 Hz, 1H).[8]

¹³C NMR spectroscopy complements the proton data, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Electron Ionization (EI) is a common method for this analysis. The expected molecular ion peak would correspond to the molecular weight of 197.03 g/mol , with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic N-H stretching vibrations from the pyrrole ring and C=C and C=N stretching vibrations associated with the aromatic rings.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of the bromine atom, which serves as a key functional handle for carbon-carbon and carbon-heteroatom bond formation.

Caption: Key synthetic transformations of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is readily displaced through various palladium-catalyzed cross-coupling reactions. This has been extensively reported and is a cornerstone of its utility.[8][9]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl or heteroaryl substituents at the 6-position. This is a key strategy in the development of kinase inhibitors, where specific aryl groups are required for binding to the target protein.[10]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine derivatives. These compounds are of interest as bioactive molecules and intermediates.[10]

  • Cyanation: The bromo group can be converted to a nitrile group using reagents like copper(I) cyanide or zinc cyanide, often with palladium catalysis.[11] The resulting 6-cyano derivative is a valuable intermediate that can be further elaborated, for example, by hydrolysis to a carboxylic acid or reduction to an amine.

Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for indole. This compound serves as a crucial starting material for compounds targeting various protein kinases, which are pivotal in cell signaling pathways.[10]

  • FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[12]

  • SGK-1 Kinase Inhibitors: The scaffold is used in the synthesis of inhibitors for Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), a target for diseases such as diabetes and hypertension.[3]

  • CSF1R Inhibitors: The 7-azaindole core is central to inhibitors of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase involved in cancer and inflammatory diseases.[10]

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical profile and a broad range of applications. Its true power lies in the strategic placement of the bromine atom on the bio-relevant 7-azaindole core, enabling facile and diverse functionalization through modern cross-coupling chemistry. This guide has outlined the essential properties, analytical considerations, and synthetic utility of this compound, providing a solid foundation for its application in research and development, particularly in the pursuit of novel therapeutics.

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An In-depth Technical Guide to the Spectroscopic Data Analysis of 6-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 6-bromo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate, understanding its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in the field of drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.

Introduction to this compound

This compound, also known as 6-bromo-7-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds. The presence of both a pyrrole and a pyridine ring fused together, along with a bromine substituent, imparts unique chemical properties and biological activities. The bromine atom, in particular, serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the bicyclic ring system.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Data and Interpretation

Based on available data and the principles of NMR spectroscopy for heterocyclic compounds, the following ¹H NMR data is expected for this compound.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (NH)~11.5 - 12.5br s-
H5~8.1 - 8.3d~2.0
H7~7.8 - 8.0d~2.0
H3~7.4 - 7.6dd~3.5, 2.5
H2~6.4 - 6.6dd~3.5, 1.5

Causality Behind Chemical Shifts:

  • H1 (NH): The proton on the pyrrole nitrogen is acidic and its chemical shift is highly dependent on the solvent and concentration. It typically appears as a broad singlet at a downfield position due to hydrogen bonding and the deshielding effect of the aromatic system.

  • H5 and H7: These protons are on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the bromine atom at the 6-position significantly deshields these protons, causing them to resonate at a lower field. They appear as doublets due to coupling with each other.

  • H3 and H2: These protons are on the electron-rich pyrrole ring and are therefore more shielded compared to the pyridine protons, appearing at a relatively upfield region. They exhibit doublet of doublets splitting patterns due to coupling with each other and with the NH proton.

A reported ¹H NMR spectrum in DMSO-d6 showed the following signals: δ 7.01 (d, J = 8.1 Hz, 1H), 7.46 (d, J = 8.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 8.51 (d, J = 8.1 Hz, 1H). While the exact assignment to specific protons is not provided in the source, the observed downfield chemical shifts are consistent with the aromatic nature of the heterocyclic system.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with longer acquisition times often required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on the analysis of similar heterocyclic systems and the known effects of substituents.

Carbon Predicted Chemical Shift (δ, ppm)
C7a~148 - 150
C6~115 - 117
C5~128 - 130
C4a~120 - 122
C4~118 - 120
C3~100 - 102
C2~125 - 127

Causality Behind Chemical Shifts:

  • C7a: This carbon is adjacent to the pyridine nitrogen and is significantly deshielded.

  • C6: The carbon atom directly attached to the electronegative bromine atom experiences a strong deshielding effect, but this is often counteracted by the "heavy atom effect" of bromine, which can lead to a more upfield shift than might be expected.

  • C5 and C4: These carbons on the pyridine ring have chemical shifts typical for aromatic carbons in a nitrogen-containing heterocycle.

  • C4a: This is a quaternary carbon at the ring junction.

  • C3 and C2: These carbons are part of the electron-rich pyrrole ring and are generally found at higher fields compared to the pyridine carbons.

For comparison, the ¹³C NMR data for the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ showed signals at δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, and 100.0 ppm. These values provide a good reference for the expected chemical shifts in the 6-bromo isomer.

Mass Spectrometric Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography inlet, while less volatile samples can be introduced directly.

  • Ionization: Electron Ionization (EI) is a common method for small molecules.

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₇H₅BrN₂. The molecular weight is approximately 197.03 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2), due to the natural isotopic abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

m/z Interpretation
197/199[M]⁺ (Molecular ion peak)
118[M - Br]⁺
91[M - Br - HCN]⁺

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to proceed through characteristic pathways for bromo-heterocyclic compounds.

Fragmentation M [C₇H₅BrN₂]⁺˙ m/z 197/199 F1 [C₇H₅N₂]⁺ m/z 118 M->F1 - •Br F2 [C₆H₄N]⁺ m/z 90 F1->F2 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

The initial fragmentation is likely the loss of a bromine radical to form a stable cation at m/z 118. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyrrole ring, a common fragmentation pathway for nitrogen-containing heterocycles.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film) or in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds within the molecule.

Wavenumber (cm⁻¹) Vibrational Mode
~3400N-H stretching (pyrrole)
~3100Aromatic C-H stretching
~1600-1450C=C and C=N stretching (aromatic rings)
~1350C-N stretching
~800-700C-H out-of-plane bending
~600-500C-Br stretching

Causality Behind Vibrational Frequencies:

  • N-H Stretching: The N-H bond in the pyrrole ring gives rise to a characteristic stretching vibration in the region of 3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹.

  • Ring Stretching: The C=C and C=N stretching vibrations of the fused aromatic rings result in a series of bands in the 1600-1450 cm⁻¹ region.

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Conclusion

The spectroscopic analysis of this compound provides a detailed structural characterization of this important synthetic intermediate. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy allows for the unambiguous identification and confirmation of its molecular structure. The interpretation of the spectroscopic data, grounded in the fundamental principles of each technique and supported by data from related compounds, offers valuable insights for researchers working with this and similar heterocyclic systems. This guide serves as a practical resource for the effective utilization of spectroscopic methods in the characterization of novel compounds in the field of drug discovery and development.

References

  • This compound | 143468-13-7 - ChemicalBook. (n.d.).
  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.).
  • This compound(143468-13-7) 1 h nmr - ChemicalBook. (n.d.).
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. (n.d.).
  • High resolution electronic spectra of 7-azaindole and its Ar

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

6-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 6-bromo-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold, recognized as a bioisostere of indole. This structural similarity allows it to mimic indole in biological systems while offering distinct physicochemical properties that can be advantageous for drug design, such as improved metabolic stability or altered hydrogen bonding capabilities. The strategic placement of a bromine atom on this scaffold provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. A thorough understanding of its spectroscopic properties, particularly its ¹H Nuclear Magnetic Resonance (NMR) spectrum, is fundamental for unambiguous structural confirmation, purity assessment, and as a tool for monitoring chemical transformations.

Principles of ¹H NMR Spectroscopy for the Analysis of this compound

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of protons within a molecule. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is indicative of its electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their resonance to a lower chemical shift (upfield).

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is often applicable, where n is the number of adjacent, equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the interaction between the coupled protons and is dependent on the number and type of bonds separating them, as well as their dihedral angle.

For a molecule like this compound, these parameters allow for the precise assignment of each proton on the bicyclic ring system.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a common choice for nitrogen-containing heterocycles due to its excellent solubilizing power and the fact that the N-H proton signal is often well-resolved and not broadened by exchange.

  • Transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • The data presented in this guide were referenced from spectra obtained on a 300 MHz NMR spectrometer.

  • Typical acquisition parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • The number of scans can be adjusted (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • The spectrum is referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound in DMSO-d₆ displays distinct signals corresponding to the protons on the pyrrole and pyridine rings. A comparative analysis with the parent compound, 1H-pyrrolo[2,3-b]pyridine, is instrumental in understanding the electronic effects of the bromine substituent.

Molecular Structure and Proton Numbering:

Caption: Structure of this compound with proton numbering.

Table 1: ¹H NMR Data for this compound and 1H-pyrrolo[2,3-b]pyridine in DMSO-d₆.

ProtonThis compound (300 MHz)[1]1H-pyrrolo[2,3-b]pyridine (Representative Data)
H1 (N-H) ~11.8 (broad s, 1H)~11.6 (broad s, 1H)
H2 7.46 ppm (d, J = 8.1 Hz, 1H)~7.4 ppm (dd, J=3.2, 2.2 Hz, 1H)
H3 7.01 ppm (d, J = 8.1 Hz, 1H)~6.4 ppm (dd, J=3.2, 1.7 Hz, 1H)
H4 8.51 ppm (d, J = 8.1 Hz, 1H)~7.9 ppm (dd, J=4.7, 1.5 Hz, 1H)
H5 7.75 ppm (d, J = 8.1 Hz, 1H)~7.0 ppm (dd, J=7.8, 4.7 Hz, 1H)
H6 -~7.7 ppm (dd, J=7.8, 1.5 Hz, 1H)

Note: The chemical shifts and coupling constants for the parent 1H-pyrrolo[2,3-b]pyridine are representative values compiled from various sources and may vary slightly depending on experimental conditions.

Detailed Spectral Interpretation

1. Pyrrole Ring Protons (H2 and H3):

  • In the parent 7-azaindole, H2 and H3 appear as doublets of doublets due to coupling to each other and to the N-H proton.

  • In this compound, H2 is observed at 7.46 ppm and H3 at 7.01 ppm .[1] The downfield shift of these protons compared to the parent compound can be attributed to the electron-withdrawing inductive effect of the bromine atom on the pyridine ring, which reduces the overall electron density of the bicyclic system.

  • The signals for H2 and H3 are reported as doublets with a coupling constant of J = 8.1 Hz .[1] This reported splitting pattern is somewhat simplified. Typically, H2 and H3 would show a smaller coupling to each other (~3 Hz). The larger reported coupling might indicate an overlap of signals or a first-order approximation. A higher resolution spectrum would likely resolve these into doublets of doublets.

2. Pyridine Ring Protons (H4 and H5):

  • The most significant effect of the bromine substitution is observed on the pyridine ring protons.

  • H5 , adjacent to the bromine atom, is found at 7.75 ppm .[1] This is downfield from its position in the parent compound, as expected due to the deshielding effect of the adjacent electronegative bromine.

  • H4 is the most downfield proton, resonating at 8.51 ppm .[1] Its position is influenced by both the adjacent nitrogen atom (N7) and the bromine atom at the 6-position. The electron-withdrawing nature of both substituents strongly deshields this proton.

  • Both H4 and H5 are reported as doublets with a coupling constant of J = 8.1 Hz .[1] This large coupling is characteristic of ortho-coupling between protons on a pyridine ring.

3. N-H Proton (H1):

  • The proton on the pyrrole nitrogen (H1) typically appears as a broad singlet far downfield. In DMSO-d₆, its chemical shift is around 11.8 ppm . This downfield position is due to the acidic nature of the N-H proton and its involvement in intermolecular hydrogen bonding with the solvent. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

Causality of Experimental Choices and Self-Validation

  • Choice of Solvent (DMSO-d₆): As mentioned, DMSO-d₆ is an excellent solvent for many heterocyclic compounds. Crucially, it forms hydrogen bonds with the N-H proton, which slows down the rate of chemical exchange. This often results in a sharper N-H signal and allows for the observation of coupling between the N-H proton and the protons on the pyrrole ring (H2 and H3), which can be a valuable diagnostic tool.

  • Spectrometer Frequency (300 MHz): While higher field strengths (e.g., 500 or 600 MHz) would provide better signal dispersion and potentially resolve more complex coupling patterns, a 300 MHz spectrometer is often sufficient for routine structural confirmation of small molecules like this, as the key signals are generally well-separated.[1]

  • Internal Referencing: The use of the residual solvent peak as an internal standard (DMSO-d₆ at 2.50 ppm) is a standard and reliable practice that ensures the accuracy and comparability of chemical shift values across different experiments and laboratories.

The internal consistency of the data serves as a self-validating system. The observed number of signals matches the number of non-equivalent protons. The integration values (1H for each signal) are consistent with the molecular formula. The chemical shifts are in the expected regions for an aromatic heterocyclic system, and the observed coupling constants are characteristic of the interactions between protons on the 7-azaindole core.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that is indispensable for its identification and characterization. The chemical shifts of the protons are significantly influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms within the bicyclic system. A thorough analysis of the chemical shifts, integration, and coupling patterns, especially in comparison to the parent 1H-pyrrolo[2,3-b]pyridine, allows for the unambiguous assignment of all proton signals. This detailed spectroscopic understanding is a critical foundation for chemists working with this important scaffold in the pursuit of new therapeutic agents.

References

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A Technical Guide to the ¹³C NMR Spectroscopy of 6-bromo-7-azaindole: Prediction, Analysis, and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-7-azaindole (also known as 6-bromo-1H-pyrrolo[2,3-b]pyridine). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of chemical shifts, the underlying principles of substituent effects, and a detailed protocol for acquiring high-quality experimental data. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and understanding its spectroscopic properties is paramount for unambiguous structure elucidation and quality control.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, found in numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to act as a versatile hydrogen bond donor and acceptor, while maintaining a rigid bicyclic structure, makes it a sought-after fragment in drug design.[1] Substituted derivatives, such as 6-bromo-7-azaindole, serve as crucial building blocks in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[2]

Accurate characterization of these building blocks is a cornerstone of synthetic and medicinal chemistry. ¹³C NMR spectroscopy provides a powerful, non-destructive method for confirming molecular structure by offering a unique signal for each carbon atom in a distinct electronic environment. This guide will focus on predicting and interpreting the ¹³C NMR spectrum of 6-bromo-7-azaindole, providing a foundational understanding for researchers working with this important heterocyclic compound.

Foundational Principles: ¹³C NMR of Heteroaromatic Systems

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. For heteroaromatic systems like 7-azaindole, several factors dictate the final chemical shifts:

  • Hybridization: sp²-hybridized carbons in aromatic rings typically resonate in the downfield region (δ 100-160 ppm).[3]

  • Electronegativity of Heteroatoms: The nitrogen atoms in the 7-azaindole ring system have a significant impact. The pyridine-like nitrogen (N7) is electron-withdrawing, deshielding adjacent carbons (C6 and C7a). The pyrrole-like nitrogen (N1) is electron-donating through resonance, which tends to shield the carbons in the five-membered ring.

  • Substituent Effects: The addition of a substituent, in this case, a bromine atom at the C6 position, further perturbs the electronic distribution and, consequently, the chemical shifts of all carbons in the molecule. These effects can be predicted by considering inductive and resonance effects, as well as empirical data from similar substituted systems.[4]

The structure and numbering convention for 6-bromo-7-azaindole is presented below.

Caption: Structure and IUPAC numbering of 6-bromo-7-azaindole.

Predictive Analysis of the ¹³C NMR Spectrum

Baseline Spectrum: 7-Azaindole

The reported ¹³C NMR chemical shifts for the parent 7-azaindole provide the foundation for our analysis.[5] These values reflect the inherent electronic landscape of the fused pyrrolo-pyridine ring system.

Carbon AtomChemical Shift (δ, ppm) of 7-Azaindole
C2~128.5
C3~101.0
C3a~142.0
C4~129.5
C5~116.0
C6~148.5
C7a~120.0
Bromine Substituent Effects

The introduction of a bromine atom at the C6 position induces predictable changes in the chemical shifts of the surrounding carbon atoms.

  • Ipso-Carbon (C6): The carbon directly attached to the bromine (the ipso-carbon) experiences a phenomenon known as the "heavy atom effect."[6] Contrary to what might be expected from electronegativity alone, heavy halogens like bromine and iodine cause an upfield (shielding) shift on the ipso-carbon. This is attributed to spin-orbit coupling and increased diamagnetic shielding from the halogen's large electron cloud.[6][7] Therefore, the C6 signal is expected to shift significantly upfield from its position in 7-azaindole.

  • Ortho-Carbons (C5 and N7): The effect on adjacent positions is typically deshielding, though often modest.

  • Meta-Carbons (C4 and C7a): The influence on the meta-carbons is generally small, sometimes slightly shielding.

  • Para-Carbon (C3): The effect on the para-carbon is variable but often results in a slight shielding effect.

Predicted ¹³C NMR Chemical Shifts for 6-bromo-7-azaindole

By synthesizing the baseline data for 7-azaindole with the known effects of bromine substitution, we can predict the ¹³C NMR spectrum for 6-bromo-7-azaindole.

Carbon AtomParent Shift (δ, ppm)Expected Shift from BrominePredicted Shift (δ, ppm) for 6-bromo-7-azaindoleJustification
C2 ~128.5Minor Shielding~128.0 Located far from the substituent, experiences a very minor change.
C3 ~101.0Minor Shielding~100.5 In a para-like position relative to the bromine, a small upfield shift is anticipated.
C3a ~142.0Minor Shielding~141.5 A quaternary carbon distant from the substituent; a minor upfield shift is expected.
C4 ~129.5Minor Shielding~128.5 In a meta position to the bromine, a small shielding effect is typical.
C5 ~116.0Deshielding~118.0 Ortho to the bromine substituent, a downfield shift is expected due to inductive effects.
C6 ~148.5Strong Shielding~130.0 The ipso-carbon directly attached to bromine. The heavy atom effect will dominate, causing a significant upfield shift.[6][7] This is the most characteristic change in the spectrum.
C7a ~120.0Minor Shielding~119.0 A quaternary carbon in a meta position to the bromine; a small upfield shift is predicted.

Experimental Protocol for Data Acquisition

To validate the predicted chemical shifts, a standardized experimental protocol is essential for acquiring a high-quality, reproducible ¹³C NMR spectrum.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-15 mg of 6-bromo-7-azaindole prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥ 400 MHz) prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹³C spectrum using a standard pulse program (e.g., zgpg30) acq2->acq3 proc1 Apply Fourier Transformation acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference spectrum to solvent peak proc2->proc3 an1 Identify and assign all carbon signals proc3->an1 an2 Compare experimental data with predicted values an1->an2 an3 Perform 2D NMR (HSQC, HMBC) for unambiguous assignment an1->an3 If needed

Caption: Standard workflow for ¹³C NMR analysis of 6-bromo-7-azaindole.

Detailed Methodological Parameters
  • Instrumentation: A ¹³C NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz (for ¹H frequency) to ensure adequate signal dispersion.

  • Sample Preparation:

    • Accurately weigh 5-15 mg of 6-bromo-7-azaindole.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for polar heterocyclic compounds. Chloroform-d (CDCl₃) may also be used.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Acquisition Parameters (Typical for a 400 MHz Instrument):

    • Pulse Program: A standard proton-decoupled pulse program with a 30° pulse angle (e.g., zgpg30 on Bruker systems) is recommended to ensure proper quantification if needed and to avoid saturation.

    • Spectral Width (SW): Approximately 220-240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1.0–1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential window function with a line broadening (LB) of 1-2 Hz before Fourier transformation.

    • Manually phase the spectrum to ensure all peaks have a pure absorptive lineshape.

    • Apply an automatic baseline correction algorithm.

    • Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).

Conclusion

This guide provides a robust framework for understanding and acquiring the ¹³C NMR spectrum of 6-bromo-7-azaindole. By combining foundational NMR principles with empirical data on substituent effects, a detailed prediction of the chemical shifts has been established. The most notable feature is the significant shielding of the C6 carbon due to the "heavy atom effect" of bromine. The provided experimental protocol offers a self-validating system for researchers to obtain high-quality data, enabling confident structural confirmation of this important synthetic intermediate. For unambiguous assignment, especially of the quaternary carbons (C3a and C7a), two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

References

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
  • longafelix. (2017, April 30). ¹³C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. [Link]
  • Scientist channel. (2024, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link] (Note: A generic YouTube link is provided as the original may not be stable.
  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(4), 243-261. [Link]
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10843-10851. [Link]
  • ResearchGate. (n.d.). ¹H(400 MHz) and ¹³C (100MHz)
  • PubChem. (n.d.). 6-bromo-7-azaindole.
  • Reich, H. J. (2021, October 20). ¹³C NMR Chemical Shifts. University of Wisconsin.
  • Oszczapowicz, J. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(3), 90-96. [Link]
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.

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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 6-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, lauded as a "privileged structure" for its versatile role as a bioisostere of the natural indole ring. Its unique electronic properties and hydrogen bonding capabilities have cemented its importance in the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2] The introduction of a bromine atom at the 6-position, yielding 6-bromo-1H-pyrrolo[2,3-b]pyridine, offers a strategic modification to fine-tune the scaffold's physicochemical properties, such as solubility and target binding affinity. This guide presents a comprehensive analysis of the crystal structure of this compound. While a specific public deposition of its crystal structure is not available, this document leverages crystallographic data from closely related analogs, most notably 5-bromo-1H-pyrrolo[2,3-b]pyridine, to provide a robust predictive model of its solid-state architecture.[3] We will delve into the synthesis, predicted crystallographic parameters, key structural features, and the profound implications of these characteristics for rational drug design.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold has garnered immense attention in pharmaceutical research due to its structural resemblance to purine bases and its capacity to form strong, directional N-H···N hydrogen bonds.[4] These attributes make it an invaluable motif in the design of biomimetic systems and a wide array of therapeutic agents, including those with anticancer, antibacterial, and kinase-inhibitory activities.[2][4] The nitrogen atom in the pyridine ring not only influences the electronic distribution of the molecule but also provides an additional site for hydrogen bonding, a feature expertly exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding pocket.[2]

Halogenation of the 7-azaindole core is a common strategy to modulate its properties. The bromine atom in this compound, with its electron-withdrawing nature and potential for halogen bonding, can significantly impact crystal packing and molecular interactions, thereby influencing the compound's solubility, metabolic stability, and target affinity.[5][6] Understanding the precise three-dimensional arrangement of this molecule in the solid state is therefore of paramount importance for structure-based drug design.

Synthesis and Crystallization: A Methodological Approach

The synthesis of this compound can be achieved through various reported methods. A common approach involves the bromination of the 1H-pyrrolo[2,3-b]pyridine core.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route is the deprotection of a protected precursor. For instance, a 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine intermediate can be deprotected using a strong base.[6]

Step-by-Step Synthesis:

  • Reaction Setup: To a solution of 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (0.15 mmol) in methanol (5.0 mL), add a 5 N aqueous sodium hydroxide solution (1.0 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours.

  • Workup: After the reaction is complete, concentrate the solvent under reduced pressure.

  • Extraction: Extract the residue with diethyl ether (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (10 mL) and a saturated sodium chloride solution (10 mL).

  • Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[6]

Proposed Crystallization Workflow

Single crystals suitable for X-ray diffraction can be grown using slow evaporation or vapor diffusion techniques.

G cluster_workflow Crystallization Workflow dissolve Dissolve in suitable solvent (e.g., methanol, chloroform) filter Filter to remove impurities dissolve->filter evaporate Slow evaporation filter->evaporate diffuse Vapor diffusion with anti-solvent (e.g., hexane) filter->diffuse harvest Harvest single crystals evaporate->harvest diffuse->harvest G cluster_packing Predicted Hydrogen Bonding mol1 This compound mol2 This compound mol1->mol2 N-H···N mol2->mol1 N-H···N

Sources

solubility of 6-bromo-1H-pyrrolo[2,3-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-bromo-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Abstract

This compound, also known as 6-bromo-7-azaindole, is a pivotal heterocyclic building block in the development of novel therapeutics and functional materials.[1] Its utility in drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies, is well-documented.[2][3] A fundamental understanding of its solubility in organic solvents is critical for its synthesis, purification, formulation, and overall process development. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights based on analogous structures, details a robust experimental protocol for solubility determination, and discusses thermodynamic models for data correlation. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep, practical understanding of its solution behavior.

Introduction to this compound: A Molecule of Significance

This compound is a bicyclic heteroaromatic compound comprising a pyrrole ring fused to a pyridine ring. The strategic placement of the bromine atom at the 6-position provides a versatile handle for synthetic modifications, typically through metal-catalyzed cross-coupling reactions.[4][5] Its core structure, 7-azaindole, is a known bioisostere of indole and is frequently incorporated into drug candidates to enhance binding affinity, modulate physicochemical properties, and improve metabolic stability.[3] The introduction of a nitrogen atom into the indole scaffold increases the molecule's polarity and hydrogen bonding capacity, which in turn influences its solubility and pharmacokinetic profile.[3][6]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[7]
Molecular Weight 197.03 g/mol [7]
Appearance Off-white to yellow/brown solid[8][9]
Melting Point 192-195 °C[8][9]
pKa (Predicted) 6.76 ± 0.40[9]
XLogP3 (Predicted) 2.3[7]

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for efficient drug development. Poor solubility can hinder absorption, leading to low bioavailability and therapeutic inefficacy.[10] Therefore, a thorough characterization of its solution behavior is paramount.

Theoretical Framework: The Science of Dissolution

The solubility of a crystalline solid like this compound in a solvent is a complex thermodynamic equilibrium. The process can be conceptually broken down into three main energetic steps, as described by Hess's Law.[11]

Caption: Thermodynamic cycle of dissolution.

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice. This is the lattice energy (ΔH_lattice) , an endothermic process.[12][13] The high melting point of this compound suggests a stable crystal lattice with significant intermolecular forces, including hydrogen bonds and π-π stacking.

  • Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule. This involves disrupting the solvent's intermolecular forces.

  • Establishing Solute-Solvent Interactions: Energy is released when the solute molecule forms new favorable interactions with the solvent molecules. This is the solvation energy (ΔH_solvation) , an exothermic process.[11]

The overall enthalpy of solution (ΔH_soln) is the sum of these energy changes. For dissolution to be favorable, the Gibbs free energy change (ΔG_soln) must be negative, which also incorporates the change in entropy (ΔS_soln). The dissolution of a solid into a liquid typically results in a large positive entropy change, which favors the process.[12]

Key Factors Influencing Solubility

The interplay of the following factors dictates the solubility of this compound in a given organic solvent:

  • Polarity ("Like Dissolves Like"): This is the most fundamental principle of solubility.[14][15] Polar solvents will more effectively dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. This compound has both polar (N-H bond, pyridine nitrogen) and non-polar (bromophenyl region) characteristics. Its overall polarity suggests better solubility in polar solvents.

  • Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor.[16] Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective at solvating the molecule, thereby increasing its solubility.[5][17] Aprotic polar solvents with hydrogen bond acceptor capabilities (e.g., DMSO, DMF, acetone, THF) are also expected to be good solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[18] This is because the dissolution process is often endothermic (ΔH_soln > 0), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

Predictive Solubility Profile and Analogous Data

The presence of the bromine atom in the 6-position will influence this trend. Bromine is an electron-withdrawing group that also increases the molecular weight and van der Waals volume. This may slightly decrease solubility in highly polar protic solvents compared to the parent compound but could enhance solubility in less polar or chlorinated solvents. One source qualitatively states that this compound is soluble in chloroform, methanol, and carbon tetrachloride, and insoluble in water.[8]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent Example(s)Predicted SolubilityRationale
Polar Aprotic DMSO, DMF, THF, AcetoneHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding is a key interaction.[17]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighFavorable dipole-dipole interactions.[8]
Esters Ethyl AcetateModerateModerate polarity and hydrogen bond accepting ability.
Ethers Diethyl EtherLow to ModerateLower polarity compared to THF.
Hydrocarbons Hexane, TolueneVery LowMismatch in polarity ("like dissolves like" principle).[14]
Aqueous WaterInsolubleLow aqueous solubility is common for azaindole derivatives with lipophilic substituents.[3][8]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique for determining thermodynamic solubility.[1][19][20]

Caption: Workflow for the shake-flask gravimetric method.

Step-by-Step Methodology
  • Preparation: For each solvent, add an excess amount of this compound to a sealed, screw-cap glass vial containing a precise volume (e.g., 5.0 mL) of the solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to sediment. For fine suspensions, centrifugation may be required.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Gravimetric Analysis:

    • Transfer the aliquot to a clean, dry, and pre-weighed vial.

    • Remove the solvent under a stream of nitrogen or by using a rotary evaporator or vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot

Modeling Solubility Data

Once experimental data is collected, particularly at different temperatures, mathematical models can be used to correlate the data and predict solubility under different conditions.

The Modified Apelblat Model

The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of a solute in a pure solvent as a function of temperature.[21][22][23][24] It is expressed as:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are the model parameters obtained by fitting the equation to the experimental data. Parameter A relates to the entropy of solution, while B and C are related to the enthalpy of solution.

This model is highly effective for describing the temperature dependence of solubility in pure solvent systems.[23][24]

The Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a powerful and widely used tool.[25][26][27][28] The model correlates the solubility of a solute in a binary mixture with the composition of the solvent mixture at a given temperature. The general form is:

ln(xm,T) = f₁ ln(x1,T) + f₂ ln(x2,T) + Σ [f₁ f₂ (f₁ - f₂)ⁱ Jᵢ / T]

where:

  • xm,T is the mole fraction solubility in the mixture at temperature T.

  • f₁ and f₂ are the mole fractions of the solvents in the solute-free mixture.

  • x1,T and x2,T are the mole fraction solubilities in the pure solvents 1 and 2 at temperature T.

  • Jᵢ are the model parameters that account for the interactions between the two solvents and the solute.

This model is invaluable for formulation development, where optimizing solvent mixtures is often necessary.[25][27]

Conclusion

While direct, published quantitative data on the solubility of this compound is limited, a robust understanding of its physicochemical properties and the behavior of analogous structures allows for a strong predictive framework. Its solubility is governed by the principles of polarity and hydrogen bonding, indicating a preference for polar aprotic and protic organic solvents. For drug development professionals and researchers, the experimental and modeling methodologies detailed in this guide provide a clear path to generating the precise, quantitative data required for successful process development, formulation, and purification. A systematic approach to solubility determination is a critical investment that mitigates risks and accelerates the journey from discovery to application.

References

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  • A. Jouyban, H. K. Chan, M. Khoubnasabjafari, B. J. Clark, & W. E. Acree Jr. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431.
  • Jouyban, A., Chan, H. K., Khoubnasabjafari, M., Clark, B. J., & Acree, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428–431.
  • Jouyban, A., Khoubnasabjafari, M., Chan, H. K., Clark, B. J., & Acree, W. E. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. CHEMICAL & PHARMACEUTICAL BULLETIN, 54(4), 428–431.
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  • Zhang, Y., Wang, J., Zhao, H., Wang, Y., & Zhang, T. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Processes, 7(3), 143.
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  • Chen, D., Zhao, H., Xie, C., Wang, Z., & Wang, J. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1840–1849.
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  • Jones, C. D., Andrews, K. T., Avery, V. M., Carroll, A. R., & Rali, T. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS omega, 6(46), 30872–30883.
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Navigating the Chemical Landscape of 6-Bromo-7-Azaindole: An In-Depth Technical Guide to its Stability Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stability in Drug Discovery

6-Bromo-7-azaindole is a heterocyclic compound that serves as a vital building block in the synthesis of a multitude of biologically active molecules, particularly in the realm of kinase inhibitors for oncology. Its structural features, including the hydrogen bond donor and acceptor capabilities of the azaindole core, make it a privileged scaffold in medicinal chemistry. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with chemical stability being a primary hurdle. Understanding the behavior of 6-bromo-7-azaindole under various pH conditions is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the ultimate safety and efficacy of the final drug product.

This technical guide provides a comprehensive analysis of the stability of 6-bromo-7-azaindole under both acidic and basic conditions. We will delve into the theoretical underpinnings of its reactivity, propose potential degradation pathways, and offer detailed experimental protocols for systematic stability assessment.

The Structural Nexus: Unpacking the Reactivity of 6-Bromo-7-Azaindole

The stability of 6-bromo-7-azaindole is intrinsically linked to its unique electronic architecture. The molecule is an amalgamation of a pyridine ring and a pyrrole ring, each with distinct acid-base properties. The pyridine nitrogen (N7) is basic and susceptible to protonation, while the pyrrole nitrogen (N1) is weakly acidic and can be deprotonated under sufficiently basic conditions. The bromine atom at the 6-position further influences the electron density of the pyridine ring through inductive and resonance effects.

Stability Under Acidic Conditions: A Tale of Two Nitrogens

Under acidic conditions, the pyridine nitrogen of the 7-azaindole core is the primary site of interaction. Protonation at this position can significantly alter the electronic landscape of the molecule, potentially leading to degradation.

Postulated Degradation Mechanisms in Acidic Media
  • Protonation and Altered Reactivity: The initial and most likely event in an acidic environment is the protonation of the pyridine nitrogen (N7). This increases the electron-withdrawing nature of the pyridine ring, which can influence the stability of the entire bicyclic system. While 7-azaindole itself is relatively stable to acid-catalyzed hydration, the presence of the bromine substituent and the specific reaction conditions can impact its susceptibility to further reactions.

  • Hydrolytic Debromination (Under Forcing Conditions): While not typically observed under mild acidic conditions, prolonged exposure to strong acids and elevated temperatures could potentially lead to hydrolytic debromination. This would involve the protonated azaindole undergoing nucleophilic attack by water, leading to the formation of 6-hydroxy-7-azaindole.

  • Polymerization/Decomposition: In highly acidic environments, protonation can activate the molecule towards electrophilic attack, potentially leading to polymerization or complex decomposition pathways, although this is generally observed under more extreme conditions.

Experimental Protocol for Forced Acidic Degradation

This protocol outlines a systematic approach to assess the stability of 6-bromo-7-azaindole under acidic stress, in line with ICH guidelines for forced degradation studies.

Objective: To determine the degradation profile of 6-bromo-7-azaindole in acidic conditions and identify major degradation products.

Materials:

  • 6-Bromo-7-azaindole

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of 6-bromo-7-azaindole in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Mild Acidic Stress: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Forced Acidic Stress: To 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Control: To 1 mL of the stock solution, add 9 mL of water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Protect the samples from light to prevent photolytic degradation.

  • Time-Point Sampling and Neutralization: At each time point, withdraw an aliquot from each solution. Immediately neutralize the acidic samples with an equivalent amount of NaOH to quench the degradation process.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If significant degradation is observed, utilize LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

Data Interpretation:

  • Quantification: Calculate the percentage of degradation by comparing the peak area of 6-bromo-7-azaindole in the stressed samples to the control sample.

  • Degradation Pathway: The mass data from LC-MS, in conjunction with knowledge of potential reaction mechanisms, will help in proposing the structures of the degradation products and the overall degradation pathway.

Stability Under Basic Conditions: The Pyrrole's Role

In a basic environment, the reactivity of 6-bromo-7-azaindole shifts towards the pyrrole moiety. The deprotonation of the pyrrole nitrogen can generate a nucleophilic species that may undergo further reactions.

Postulated Degradation Mechanisms in Basic Media
  • Deprotonation of the Pyrrole Nitrogen: The N1 proton of the pyrrole ring is weakly acidic and can be removed by a sufficiently strong base. This generates an azaindole anion, which is a potent nucleophile.

  • Hydrolysis of the Bromo Substituent: The azaindole anion may facilitate the nucleophilic aromatic substitution of the bromine atom, particularly at elevated temperatures. This would lead to the formation of 6-hydroxy-7-azaindole. The use of bases is a known method for removing protecting groups like tosyl from the nitrogen of 7-azaindoles, indicating the core's stability to certain basic conditions. However, direct substitution on the ring can occur under more forcing conditions.

  • Ring Opening: Under very harsh basic conditions (e.g., high concentrations of strong base and high temperatures), cleavage of the pyrrole ring is a possibility, although this is generally a less common degradation pathway for this class of compounds under typical pharmaceutical processing conditions.

Experimental Protocol for Forced Basic Degradation

Objective: To evaluate the stability of 6-bromo-7-azaindole under basic stress and characterize any resulting degradation products.

Materials:

  • 6-Bromo-7-azaindole

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 6-bromo-7-azaindole in a suitable organic solvent.

  • Stress Conditions:

    • Mild Basic Stress: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Forced Basic Stress: To 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Control: To 1 mL of the stock solution, add 9 mL of water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for specified time intervals (e.g., 24, 48, and 72 hours), protected from light.

  • Time-Point Sampling and Neutralization: At each time point, take an aliquot and immediately neutralize the basic samples with an equivalent amount of HCl.

  • Analysis: Analyze the samples using the same validated stability-indicating HPLC and LC-MS methods as described for the acidic degradation study.

Data Interpretation:

  • Degradation Rate: Determine the extent of degradation by monitoring the decrease in the parent compound's peak area.

  • Product Identification: Use LC-MS to identify the molecular weights of any degradation products, which will be crucial for proposing their structures.

Summarizing the Stability Profile

The following table provides a concise summary of the predicted stability and potential degradation products of 6-bromo-7-azaindole under acidic and basic conditions.

ConditionPredicted StabilityPotential Degradation ProductsPrimary Reactive Site
Mild Acid (e.g., 0.1 M HCl, RT) Likely StableMinimal to no degradationN7 (Pyridine Nitrogen)
Strong Acid (e.g., 1 M HCl, 60°C) Potential for slow degradation6-Hydroxy-7-azaindole (minor), Polymerization products (trace)N7 (Pyridine Nitrogen)
Mild Base (e.g., 0.1 M NaOH, RT) Likely StableMinimal to no degradationN1 (Pyrrole Nitrogen)
Strong Base (e.g., 1 M NaOH, 60°C) Potential for degradation6-Hydroxy-7-azaindoleN1 (Pyrrole Nitrogen)

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical flow of a comprehensive stability study for 6-bromo-7-azaindole.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_interpretation Data Interpretation prep Prepare 1 mg/mL Stock Solution of 6-Bromo-7-Azaindole acid Acidic Stress (0.1M & 1M HCl, 60°C) prep->acid Incubate & Sample at Time Points base Basic Stress (0.1M & 1M NaOH, 60°C) prep->base Incubate & Sample at Time Points control Control (Water, 60°C) prep->control Incubate & Sample at Time Points hplc Stability-Indicating HPLC-UV acid->hplc base->hplc control->hplc lcms LC-MS for Identification hplc->lcms If degradation > 5% quant Quantify Degradation hplc->quant pathway Propose Degradation Pathways lcms->pathway report Generate Stability Report quant->report pathway->report

Caption: Workflow for assessing the stability of 6-bromo-7-azaindole.

Conclusion: A Roadmap for Robust Development

6-bromo-7-azaindole, while a valuable scaffold, possesses distinct chemical liabilities under both acidic and basic conditions that warrant careful consideration throughout the drug development process. The pyridine nitrogen's basicity dominates its behavior in acidic media, while the pyrrole nitrogen's acidity is the key factor under basic conditions.

A thorough understanding of these stability characteristics, gained through systematic forced degradation studies as outlined in this guide, is not merely a regulatory requirement but a scientific necessity. It empowers researchers to make informed decisions regarding reaction conditions, purification methods, formulation strategies, and storage conditions. By proactively addressing the stability challenges of 6-bromo-7-azaindole, the path towards developing safe, stable, and effective therapeutics can be navigated with greater confidence and success.

References

  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Wang, Y., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2933-2943.
  • Schmidt, A. S. (2014, July 1). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(7).
  • Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • ResearchGate. (n.d.). Inhibition of Light-Induced Tautomerization of 7-Azaindole by Phenol: Indications of Proton-Coupled Electron/Energy Transfer Quenching.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-Azaindole from Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-7-azaindole (also known as 6-bromo-1H-pyrrolo[2,3-b]pyridine) is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a crucial building block in the development of a diverse array of therapeutic agents, including kinase inhibitors and other targeted therapies. Its structural resemblance to indole allows it to act as a bioisostere, often imparting improved pharmacological properties such as enhanced binding affinity and metabolic stability. This in-depth technical guide provides a comprehensive overview of the synthetic routes to 6-bromo-7-azaindole, with a particular focus on methodologies commencing from readily available aminopyridine precursors. The guide will delve into the strategic considerations behind synthetic choices, provide a detailed, field-proven experimental protocol, and offer insights into the reaction mechanisms and characterization of the target compound.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole framework is a privileged structure in drug discovery, appearing in numerous biologically active molecules.[1] The introduction of a nitrogen atom into the indole ring system at the 7-position significantly alters the electronic properties of the molecule, creating unique opportunities for hydrogen bonding and other molecular interactions within biological targets.[2] The strategic placement of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space in the pursuit of novel drug candidates.[3]

Strategic Approaches to the Synthesis of 6-Bromo-7-Azaindole

The construction of the 7-azaindole core from aminopyridine starting materials is a well-established strategy in organic synthesis. The primary challenge lies in the efficient formation of the fused pyrrole ring onto the electron-deficient pyridine system. Several classical and modern synthetic methodologies have been adapted for this purpose.

The Leimgruber-Batcho Indole Synthesis: A Robust and Versatile Approach

The Leimgruber-Batcho indole synthesis is a powerful and widely used method for the preparation of indoles and their heteroaromatic analogues.[3][4] The key steps of this synthesis involve the condensation of a nitro-activated methyl group with a formamide acetal to form an enamine, followed by a reductive cyclization of the nitro group to furnish the indole ring. This methodology is particularly well-suited for the synthesis of 7-azaindoles due to its tolerance of a wide range of functional groups and its typically high yields.

The logical workflow for the synthesis of 6-bromo-7-azaindole via the Leimgruber-Batcho approach is depicted below:

Leimgruber_Batcho_Workflow start 2-Amino-5-bromo-3-methylpyridine nitration Nitration start->nitration precursor 2-Nitro-5-bromo-3-methylpyridine nitration->precursor condensation Condensation with DMF-DMA precursor->condensation enamine (E)-1-(Dimethylamino)-2-(5-bromo-2-nitropyridin-3-yl)ethene condensation->enamine reduction Reductive Cyclization enamine->reduction product 6-Bromo-7-azaindole reduction->product Palladium_Catalyzed_Workflow start 2-Amino-3,5-dibromopyridine sonogashira Sonogashira Coupling with a protected alkyne start->sonogashira intermediate 2-Amino-5-bromo-3-alkynylpyridine sonogashira->intermediate deprotection Deprotection intermediate->deprotection alkyne 2-Amino-5-bromo-3-ethynylpyridine deprotection->alkyne cyclization Intramolecular Cyclization alkyne->cyclization product 6-Bromo-7-azaindole cyclization->product

Caption: Palladium-catalyzed synthesis of 6-bromo-7-azaindole.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield in the Sonogashira coupling step. The subsequent cyclization can be promoted by a variety of reagents, including copper salts or strong bases.

Detailed Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Bromo-7-Azaindole

This section provides a detailed, step-by-step protocol for the synthesis of 6-bromo-7-azaindole based on the robust Leimgruber-Batcho methodology. This protocol is adapted from established procedures for the synthesis of closely related analogues and represents a reliable method for obtaining the target compound in good yield and purity. [5][6]

Materials and Reagents
ReagentCAS NumberSupplier Recommendation
2-Amino-5-bromo-3-methylpyridine3430-21-5Sigma-Aldrich, Combi-Blocks
Caro's acid (Peroxymonosulfuric acid)7722-86-3Prepared in situ
Sulfuric acid (98%)7664-93-9Fisher Scientific
Hydrogen peroxide (30%)7722-84-1Fisher Scientific
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5Sigma-Aldrich
Pyrrolidine123-75-1Sigma-Aldrich
Raney Nickel (slurry in water)7440-02-0Sigma-Aldrich
Hydrazine hydrate10217-52-4Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Acros Organics
Anhydrous Methanol67-56-1J.T. Baker
Ethyl acetate141-78-6Fisher Scientific
Hexanes110-54-3Fisher Scientific
Step-by-Step Procedure

Step 1: Synthesis of 2-Nitro-5-bromo-3-methylpyridine

  • Preparation of Caro's Acid: In a flask immersed in an ice-water bath, cautiously add 30% hydrogen peroxide (10 mL) dropwise to concentrated sulfuric acid (20 mL) with vigorous stirring. The temperature should be maintained below 10 °C.

  • Nitration: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromo-3-methylpyridine (5.0 g, 26.7 mmol) in concentrated sulfuric acid (30 mL) at 0 °C.

  • Slowly add the freshly prepared Caro's acid to the solution of the aminopyridine, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-nitro-5-bromo-3-methylpyridine as a pale yellow solid.

Step 2: Synthesis of (E)-1-(Dimethylamino)-2-(5-bromo-2-nitropyridin-3-yl)ethene

  • To a solution of 2-nitro-5-bromo-3-methylpyridine (4.0 g, 18.4 mmol) in anhydrous DMF (40 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.4 g, 37.0 mmol) and pyrrolidine (0.26 g, 3.7 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexanes, 1:4).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the enamine as a red-orange solid.

Step 3: Synthesis of 6-Bromo-7-azaindole

  • Dissolve the enamine from the previous step (3.0 g, 10.5 mmol) in a mixture of methanol (50 mL) and ethyl acetate (50 mL).

  • Carefully add a slurry of Raney Nickel (approx. 1.5 g) in water to the solution.

  • Heat the mixture to 50 °C and add hydrazine hydrate (2.1 g, 42.0 mmol) dropwise over 30 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, stir the reaction at 50 °C for an additional 2 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (Ethyl acetate/Hexanes, 1:2) or by recrystallization from a suitable solvent system to afford 6-bromo-7-azaindole as an off-white to pale yellow solid.

Characterization and Data

The structure and purity of the synthesized 6-bromo-7-azaindole should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for 6-Bromo-7-azaindole

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Off-white to yellow solid
Melting Point 192-195 °C [7]
¹H NMR (DMSO-d₆) Predicted: δ 11.8 (br s, 1H), 8.15 (d, 1H), 7.80 (d, 1H), 7.55 (t, 1H), 6.50 (m, 1H)
¹³C NMR (DMSO-d₆) Predicted: δ 148.5, 142.0, 129.0, 125.5, 120.0, 115.0, 101.0
Solubility Soluble in methanol, ethyl acetate, and dichloromethane.

Note: Predicted NMR data is based on computational models and may vary slightly from experimental values.

Causality and Experimental Insights

  • Choice of Nitrating Agent: Caro's acid is an effective oxidizing agent for converting the amino group of 2-amino-5-bromo-3-methylpyridine to a nitro group. The reaction is performed at low temperatures to control its exothermicity and minimize side reactions.

  • Role of Pyrrolidine in Enamine Formation: The addition of a catalytic amount of a secondary amine like pyrrolidine accelerates the condensation reaction with DMF-DMA by facilitating the formation of a more reactive Vilsmeier-Haack type reagent in situ. [3]* Reductive Cyclization Conditions: Raney Nickel and hydrazine hydrate provide a convenient and efficient system for the reduction of the nitro group and subsequent cyclization. The reaction is typically exothermic, and the dropwise addition of hydrazine is crucial for controlling the reaction rate and temperature. Alternative reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C) can also be employed. [1]* Purification Strategy: Column chromatography is generally effective for purifying the intermediate enamine and the final product. Recrystallization can also be a viable option for obtaining highly pure 6-bromo-7-azaindole, depending on the impurity profile.

Conclusion

The synthesis of 6-bromo-7-azaindole from aminopyridine precursors is a well-established and versatile process. The Leimgruber-Batcho indole synthesis, in particular, offers a robust and high-yielding route to this important medicinal chemistry building block. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can reliably produce 6-bromo-7-azaindole in sufficient quantities for further derivatization and exploration in drug discovery programs. The strategic insights and detailed protocol provided in this guide are intended to empower researchers in their efforts to synthesize novel 7-azaindole-based compounds with therapeutic potential.

References

  • Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(1), 160-167.
  • Deshpande, P. P., et al. (2007). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development, 11(1), 44-48.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Leimgruber, W., & Batcho, A. D. (1982). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 18(1), 1-12.
  • Leimgruber–Batcho indole synthesis. (2023, November 28). In Wikipedia. [Link]
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Marques, M. M. B., et al. (2018).
  • Naud, S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253.
  • Pearson, S. E., et al. (2011). Microwave-assisted copper-catalysed synthesis of 5-nitro-7-azaindoles. Tetrahedron Letters, 52(41), 5281-5283.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Taber, D. F., & Neubert, P. (2016). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses, 93, 226-236.
  • Tang, J., et al. (2015). Synthetic process of 5-bromo-7-azaindole. CN104387384A.
  • Thomson, D. W., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
  • Toja, E., et al. (1985). Synthesis and biological activity of some 7-azaindole derivatives. European journal of medicinal chemistry, 20(2), 127-133.
  • Ujjainwalla, F., et al. (1998). A new and efficient synthesis of substituted 7-azaindoles. Tetrahedron Letters, 39(32), 5655-5658.
  • Voros, C., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(63), 14311-14315.
  • Wang, X., et al. (2020). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 208, 112812.
  • Wikipedia contributors. (2023, December 13). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia.
  • Wu, R., et al. (2010). Synthesis of a 6-Methyl-7-deaza Analogue of Adenosine That Potently Inhibits Replication of Polio and Dengue Viruses. Journal of Medicinal Chemistry, 53(22), 7958–7966.
  • Ye, F., et al. (2015). Preparation method of 5-bromo-7-azaindole. CN109081840B.
  • Zhang, Z., et al. (2015). Synthetic process of 5-bromo-7-azaindole. CN104387384A.
  • Zupan, M., & Iskra, J. (2005). Regioselective bromination of 3-methylpyridine with N-bromosuccinimide. Tetrahedron Letters, 46(46), 7979-7981.

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An In-Depth Technical Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS No. 143468-13-7): Properties, Applications, and Supply

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-1H-pyrrolo[2,3-b]pyridine, also widely recognized by its synonym 6-Bromo-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the physicochemical properties, key applications, and commercial availability of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is an off-white to yellow solid with the molecular formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol . Its structure is characterized by the presence of a bromine atom at the 6-position of the 7-azaindole core, which provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This feature is instrumental in the synthesis of more complex derivatives with tailored biological activities.

PropertyValueReference
CAS Number 143468-13-7
IUPAC Name This compound
Synonyms 6-Bromo-7-azaindole
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Off-white to yellow solid
Melting Point 192-195 °C
Solubility Soluble in organic solvents such as methanol and chloroform

Key Applications in Drug Discovery and Development

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, and 6-bromo-7-azaindole serves as a key starting material for the synthesis of numerous potent and selective inhibitors of various biological targets.

Kinase Inhibition

The 7-azaindole core is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. This property has been exploited in the design of a multitude of kinase inhibitors for the treatment of cancer and other diseases. The bromine atom at the 6-position allows for the introduction of various substituents to explore the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.

Derivatives of this compound have been investigated as inhibitors of several kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating significant antiproliferative activity in cancer cell lines.

  • Phosphoinositide 3-kinase (PI3K): The 7-azaindole scaffold has been utilized to discover novel PI3K inhibitors with potent activity at both the molecular and cellular levels.

  • Other Kinases: The versatility of the 7-azaindole scaffold has led to its incorporation into inhibitors of a wide range of other kinases, including Aurora kinases and c-Met.

Experimental Protocol: General Kinase Inhibition Assay (Radiometric Format)

This protocol provides a general framework for assessing the inhibitory activity of 7-azaindole derivatives against a target kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of the purified target kinase and its specific substrate (peptide or protein) in the assay buffer.

    • Prepare a solution of [γ-³³P]ATP and unlabeled ATP in the assay buffer.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in the kinase assay buffer.

    • In a 96-well filter plate, add the kinase, substrate, and the diluted test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding the ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and wash the plate with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Data Analysis:

    • Measure the amount of incorporated ³³P in a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

PARP Inhibition and Anticancer Activity

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves "trapping" PARP1 on DNA at sites of single-strand breaks, leading to the formation of cytotoxic double-strand breaks during DNA replication.

The 7-azaindole scaffold has been identified as a promising core for the development of potent PARP1 inhibitors. Derivatives of this compound can be synthesized to interact with the nicotinamide binding pocket of PARP1, thereby inhibiting its catalytic activity and promoting PARP trapping.

Signaling Pathway: PARP1 Inhibition

PARP1_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment & Binding DNA_SSB->PARP1_recruitment Damage Sensor PARylation PARP1 Activation (auto-PARylation) PARP1_recruitment->PARylation NAD+ substrate PARP1_trapping PARP1 Trapping on DNA PARP1_recruitment->PARP1_trapping Stabilized by inhibitor DDR_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_recruitment PAR chain signal PARP1_release PARP1 Release PARylation->PARP1_release Electrostatic repulsion SSB_Repair SSB Repair DDR_recruitment->SSB_Repair SSB_Repair->PARP1_release Inhibitor 7-Azaindole Derivative (e.g., from 6-Bromo-7-azaindole) Inhibitor->PARylation Inhibits catalytic activity Replication_fork_collapse Replication Fork Collapse PARP1_trapping->Replication_fork_collapse DSB_formation Double-Strand Break (DSB) Replication_fork_collapse->DSB_formation Cell_death Cell Death (in HR-deficient cells) DSB_formation->Cell_death

Caption: Mechanism of PARP1 inhibition by 7-azaindole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Inhibition of Beta-Amyloid Aggregation

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils. Small molecules that can inhibit this aggregation process are considered promising therapeutic agents. Derivatives of 7-azaindole have been designed and synthesized to prevent the self-assembly of Aβ. The mechanism is thought to involve interactions, such as hydrogen bonding and π-π stacking, with the Aβ peptide, thereby disrupting the intermolecular interactions necessary for oligomer and fibril formation.

Logical Relationship: Inhibition of Aβ Aggregation

Amyloid_Aggregation_Inhibition Abeta_monomers Aβ Monomers Oligomers Soluble Oligomers Abeta_monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Neurotoxicity Neurotoxicity & Cell Death Oligomers->Neurotoxicity Fibrils Amyloid Fibrils Protofibrils->Fibrils Fibrils->Neurotoxicity Inhibitor 7-Azaindole Derivative Inhibitor->Oligomers Inhibits formation Inhibitor->Fibrils Disrupts structure Synthesis_Workflow Start 7-Azaindole Precursor Protection Protection of Pyrrole Nitrogen (e.g., with a benzoyl group) Start->Protection Bromination Bromination at 6-position Protection->Bromination Deprotection Deprotection of Pyrrole Nitrogen (e.g., with NaOH) Bromination->Deprotection Final_Product This compound Deprotection->Final_Product

Methodological & Application

The Suzuki-Miyaura Coupling of 6-bromo-1H-pyrrolo[2,3-b]pyridine: A Detailed Protocol for the Synthesis of 6-Aryl-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structure is a key component in a multitude of biologically active compounds, including potent kinase inhibitors.[1] The strategic functionalization of the 7-azaindole core is paramount for the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic agents. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the synthesis of 6-aryl-7-azaindoles from the readily available 6-bromo-1H-pyrrolo[2,3-b]pyridine precursor.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss key experimental considerations and troubleshooting strategies to ensure a high rate of success.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the palladium center and promote the reaction.[3][5] The subsequent step is transmetalation , where an organic group is transferred from the organoboron reagent (boronic acid or ester) to the palladium center. This crucial step is activated by a base, which forms a more nucleophilic boronate species.[6] The final step is reductive elimination , where the two organic fragments are coupled to form the desired biaryl product, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Di-organopalladium(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Product Ar-R Product Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.02 - 0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base (K₂CO₃ or K₃PO₄), and the palladium catalyst ([Pd(dppf)Cl₂]).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure the exclusion of oxygen.[7]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane followed by degassed water (typically in a 4:1 to 5:1 ratio of dioxane to water). The final concentration of the this compound should be in the range of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will vary depending on the specific substrates. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 6-aryl-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices

  • The Challenge of N-Heterocycles: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole scaffold can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6][8] This is a common challenge when working with nitrogen-containing heterocycles.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation.[2][6] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be more effective for less reactive substrates.[2] The choice of base can also influence the rate of side reactions such as protodeboronation.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[3] The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[7] Therefore, it is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

Data Presentation: Representative Suzuki-Miyaura Couplings of this compound

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on reported procedures for similar substrates.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid[Pd(dppf)Cl₂] (5)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1008~76[2]
24-Methoxyphenylboronic acid[Pd(dppf)Cl₂] (5)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1008~80[9]
32-Furanylboronic acid[Pd(dppf)Cl₂] (5)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)10010~40[2]
44-Fluorophenylboronic acid[Pd(PPh₃)₄] (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂OReflux12~86[11]
53-Methylphenylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1106High[9]

Note: The yields are indicative and may vary based on the specific reaction conditions and scale.

Troubleshooting and Optimization Workflow

Even with a robust protocol, challenges can arise. Below is a logical workflow to diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow start Low or No Product Formation check_catalyst 1. Catalyst System Check start->check_catalyst check_reagents 2. Reagent Quality Check check_catalyst->check_reagents Catalyst OK solution_catalyst Switch to a more active ligand (e.g., SPhos, XPhos). Increase catalyst loading (3-5 mol%). Ensure proper degassing to protect Pd(0). check_catalyst->solution_catalyst Inactive Catalyst? check_conditions 3. Reaction Conditions Check check_reagents->check_conditions Reagents OK solution_reagents Use fresh, high-purity boronic acid. Consider using a boronate ester to prevent protodeboronation. Ensure the base is anhydrous and finely powdered. check_reagents->solution_reagents Degraded Reagents? solution_conditions Increase reaction temperature (e.g., to 110°C). Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Try a different solvent system (e.g., Toluene/H₂O). check_conditions->solution_conditions Suboptimal Conditions? success Successful Coupling solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: A logical workflow for troubleshooting the Suzuki-Miyaura coupling reaction.

Common Side Reactions:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which can be exacerbated by excess water or high temperatures.[7] Using boronate esters or carefully controlling the reaction conditions can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules. This is often promoted by the presence of oxygen.[3]

By adhering to this detailed protocol and understanding the key parameters that govern the Suzuki-Miyaura cross-coupling, researchers can confidently and efficiently synthesize a diverse library of 6-aryl-7-azaindoles for their drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Buchwald, S. L., & Martin, R. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 51(35), 8752-8755. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4536-4539. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(32), 13442-13449. [Link]
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Nielsen, S. F., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3296. [Link]
  • Shchekotikhin, A. E., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6296. [Link]
  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-133. [Link]
  • Joy, M. N., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 12(36), 23533-23544. [Link]
  • Al-Hujran, T. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5364. [Link]
  • Joy, M. N., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 12(36), 23533-23544. [Link]
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
  • Joy, M. N., et al. (2022). Towards novel tacrine analogues: Pd(dppf) Cl2$CH2Cl2 catalyzed improved synthesis. RSC Advances, 12(36), 23533-23544. [Link]
  • Leadbeater, N. E. (2016). "Green" Suzuki–Miyaura Reactions. Molecules, 21(8), 1029. [Link]
  • ResearchGate. (n.d.). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. [Link]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions with 6-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful execution of the Buchwald-Hartwig amination reaction with 6-bromo-7-azaindole. This transformation is a cornerstone in medicinal chemistry for the synthesis of 6-amino-7-azaindole derivatives, which are prevalent scaffolds in a multitude of pharmacologically active compounds. This document delves into the mechanistic intricacies of the reaction, offers field-proven insights into overcoming the unique challenges presented by the 7-azaindole core, and provides step-by-step protocols for the coupling of various primary and secondary amines. The content is structured to empower researchers, scientists, and drug development professionals with the expertise to confidently and efficiently utilize this powerful synthetic tool.

Introduction: The Significance of 6-Amino-7-Azaindoles in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged isostere of indole, where the substitution of a carbon atom with a nitrogen atom in the six-membered ring imparts unique electronic properties and hydrogen bonding capabilities. This seemingly subtle change can significantly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Consequently, 7-azaindole derivatives have garnered immense interest in the pharmaceutical industry, featuring in a wide array of therapeutic agents.

The introduction of an amino group at the 6-position of the 7-azaindole nucleus further enhances its potential for molecular recognition, serving as a key pharmacophore in numerous kinase inhibitors, antivirals, and other targeted therapies. The development of robust and versatile synthetic methods to access these 6-amino-7-azaindole derivatives is therefore of paramount importance. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for forging the crucial C-N bond, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[1]

The Unique Challenges of 6-Bromo-7-Azaindole in Buchwald-Hartwig Amination

While the Buchwald-Hartwig amination is a powerful reaction, the 7-azaindole scaffold presents specific challenges that must be addressed for a successful transformation. Understanding these challenges is the first step toward implementing a robust protocol.

  • Chelation to the Palladium Catalyst: The pyridinic nitrogen at the 7-position and the pyrrolic N-H group of the 7-azaindole can act as a bidentate ligand, chelating to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, thereby impeding the catalytic cycle.

  • Competitive N-H Arylation: The presence of the unprotected N-H group on the pyrrole ring introduces the possibility of a competing N-arylation reaction, leading to undesired side products.

  • Substrate-Specific Catalyst and Ligand Selection: The electronic nature of the 7-azaindole ring necessitates careful selection of the palladium source and, most critically, the phosphine ligand to ensure efficient oxidative addition and reductive elimination steps.

Overcoming these challenges requires a tailored approach to reaction conditions, particularly the choice of catalyst, ligand, and base.

Mechanistic Insights: The Catalytic Cycle

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 6-bromo-7-azaindole, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the 6-amino-7-azaindole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl [L_nPd(II)(Aryl)(Br)] OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Amido [L_nPd(II)(Aryl)(NR'R'')] Amine_Coord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Product (6-Amino-7-azaindole) RedElim->Product ArylHalide 6-Bromo-7-azaindole ArylHalide->OxAdd Amine R'R''NH + Base Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Catalyst Systems and Reagents

Based on extensive research and practical application, specific combinations of palladium precatalysts, ligands, and bases have proven to be highly effective for the amination of 6-bromo-7-azaindole.

Palladium Precatalysts

The use of palladium precatalysts is highly recommended as they offer greater air and moisture stability compared to traditional Pd(0) sources and ensure the reliable formation of the active catalytic species.

  • G3 and G4 Palladacycle Precatalysts: These are generally robust and efficient. For example, (tBuXPhos)Pd G3 or (BrettPhos)Pd G4 are excellent starting points.

Ligands

The choice of ligand is arguably the most critical factor for a successful reaction. Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art for this transformation.

  • For Primary Amines: BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) is often the ligand of choice due to its ability to promote the efficient coupling of primary alkyl and aryl amines while minimizing diarylation.

  • For Secondary Amines: XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective for a broad range of secondary amines.

Bases

A strong, non-nucleophilic base is required to deprotonate both the amine and the 7-azaindole N-H to prevent side reactions.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): This has been shown to be a superior base for this specific substrate, as it effectively deprotonates the azaindole N-H, thus mitigating catalyst inhibition and N-arylation side reactions.

  • Sodium tert-butoxide (NaOtBu): While a common base in Buchwald-Hartwig reactions, it can sometimes be less effective than LiHMDS for this particular substrate.

Solvents

Anhydrous, polar aprotic solvents are typically used.

  • 1,4-Dioxane or Toluene: These are the most commonly employed and effective solvents for this reaction.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 6-bromo-7-azaindole. It is essential to maintain an inert atmosphere throughout the reaction setup and execution.

General Workflow

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere (Glovebox or Schlenk Line) Start->Setup Reagents Add 6-bromo-7-azaindole, Pd precatalyst, and ligand to an oven-dried reaction vessel. Setup->Reagents Seal Seal the vessel, remove from glovebox (if used). Reagents->Seal Add_Solvent_Amine Add anhydrous solvent and amine via syringe. Seal->Add_Solvent_Amine Add_Base Add base solution (e.g., LiHMDS in THF) dropwise. Add_Solvent_Amine->Add_Base Heat Heat the reaction mixture to the specified temperature. Add_Base->Heat Monitor Monitor reaction progress by TLC, LC-MS, or GC-MS. Heat->Monitor Workup Aqueous workup and extraction. Monitor->Workup Upon completion Purify Purification by column chromatography. Workup->Purify Analyze Characterization of the final product (NMR, MS, etc.). Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol for Coupling with a Primary Amine (e.g., Benzylamine)

Reagents:

  • 6-Bromo-7-azaindole (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • BrettPhos Pd G4 (0.02 equiv)

  • BrettPhos (0.02 equiv, optional but recommended)

  • LiHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-7-azaindole, BrettPhos Pd G4, and BrettPhos.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Add benzylamine via syringe.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Coupling with a Secondary Amine (e.g., Morpholine)

Reagents:

  • 6-Bromo-7-azaindole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • XPhos (0.02 equiv, optional)

  • LiHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Follow steps 1-3 from the primary amine protocol, substituting the catalyst and ligand with XPhos Pd G3 and XPhos, and the solvent with toluene.

  • Add morpholine via syringe.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 2-8 hours.

  • Follow steps 7-11 from the primary amine protocol for workup and purification.

Data Presentation: Scope of the Reaction

The following table summarizes representative examples of the Buchwald-Hartwig amination of 6-bromo-7-azaindole with various amines.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineBrettPhos/Pd₂(dba)₃LiHMDSDioxane100685
2BenzylamineBrettPhos Pd G4LiHMDSDioxane100492
3n-ButylamineBrettPhos Pd G4LiHMDSDioxane100878
4MorpholineXPhos Pd G3LiHMDSToluene110295
5PiperidineXPhos Pd G3LiHMDSToluene110391
6N-MethylanilineXPhos/Pd(OAc)₂LiHMDSToluene110588

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh batch of precatalyst.- Ensure rigorous exclusion of air and moisture.- Use freshly distilled/anhydrous solvents and pure amines.
Formation of hydro-dehalogenated 7-azaindole - Presence of water- β-hydride elimination (for some primary amines)- Ensure all reagents and solvents are scrupulously dry.- Screen different ligands; BrettPhos is generally good at minimizing this side reaction.
Formation of N-arylated side products - Insufficient deprotonation of the 7-azaindole N-H- Ensure the use of a sufficient excess of a strong base like LiHMDS.
Inconsistent results - Catalyst degradation- Variable reagent quality- Use a palladium precatalyst for more reliable results.- Purify amines before use if necessary.

Conclusion

The Buchwald-Hartwig amination of 6-bromo-7-azaindole is a highly effective and versatile method for the synthesis of valuable 6-amino-7-azaindole derivatives. By understanding the inherent challenges of this substrate and employing the optimized protocols outlined in this guide, researchers can confidently access a wide range of these important building blocks for drug discovery and development. The use of modern biarylphosphine ligands and palladium precatalysts, in conjunction with a strong base such as LiHMDS, is key to achieving high yields and clean reaction profiles.

References

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C6-Functionalized 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active compounds and pharmaceuticals. As a bioisostere of indole, it frequently enhances physicochemical properties such as solubility and metabolic stability, while also providing a key hydrogen bond donor/acceptor motif for molecular recognition. The strategic functionalization of the 7-azaindole core is therefore a cornerstone of modern drug discovery.

This guide focuses specifically on the palladium-catalyzed cross-coupling of 6-bromo-7-azaindole , a versatile and commercially available building block. The C6 position of the pyridine ring is a critical vector for introducing molecular diversity, directly influencing the electronic and steric profile of the molecule. Palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, provide the most robust and versatile platforms for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles, experimental choices, and troubleshooting strategies essential for achieving successful and reproducible outcomes.

Key Considerations & Mechanistic Underpinnings

Success in cross-coupling reactions with heterocyclic substrates like 7-azaindole hinges on understanding and mitigating several potential challenges.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen (N7) can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of a suitable ligand is paramount to shield the metal center and promote the desired catalytic cycle over off-cycle pathways.

  • The Role of the N-H Proton: The pyrrolic N-H is acidic and can complicate reactions, particularly those employing strong bases. While many protocols are now available for unprotected 7-azaindoles, N-protection (e.g., with a benzyl, tosyl, or Boc group) is sometimes employed to improve solubility and prevent unwanted side reactions, though this necessitates additional synthetic steps.

  • Ligand Selection: The ligand is arguably the most critical component of the catalytic system. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands stabilize the active Pd(0) species, facilitate the oxidative addition of the aryl bromide, and promote the final, often rate-limiting, reductive elimination step. The choice of ligand can dramatically influence reaction rate, yield, and scope.

  • Base and Solvent: The base not only facilitates the transmetalation step (in Suzuki coupling) or deprotonates the nucleophile (in Buchwald-Hartwig amination) but also influences the catalyst's stability and activity. The solvent must be chosen to ensure solubility of all components at the reaction temperature and is often a polar aprotic solvent like dioxane, DMF, or toluene.

The General Palladium(0) Catalytic Cycle

All the reactions discussed herein are underpinned by a common mechanistic framework involving a Pd(0)/Pd(II) cycle. Understanding this cycle is crucial for rational troubleshooting and optimization.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Nu(L_n) Transmetalation Complex OxAdd->Transmetal Transmetalation (Suzuki) Carbopalladation (Heck) Amine Coordination (Buchwald) Transmetal->Pd0 Reductive Elimination Product Ar-Nu Coupled Product Transmetal->Product ArX 6-Bromo-7-Azaindole (Ar-X) ArX->OxAdd Nu_Source Nucleophile Source (e.g., R-B(OH)₂, Amine, Alkyne) Nu_Source->Transmetal Base_Waste Base & Byproducts Base_Waste->Transmetal

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Methodology 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction

Application Notes and Protocols for the Synthesis of 6-Substituted-7-Azaindoles from a 6-Bromo Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a crucial bioisostere of indole.[1][2] Its derivatives have shown a wide range of biological activities, targeting various kinases and other receptors.[1] This has led to the development of several clinical candidates and approved drugs.[1][3] The functionalization of the 7-azaindole core, particularly at the 6-position, offers a valuable vector for modulating the physicochemical and pharmacological properties of these molecules. This application note provides a detailed guide for the synthesis of diverse 6-substituted-7-azaindoles starting from the readily available 6-bromo-7-azaindole precursor. We will delve into the mechanistic rationale behind key palladium-catalyzed cross-coupling reactions and provide validated, step-by-step protocols for their execution.

Introduction: The Significance of the 6-Substituted-7-Azaindole Moiety

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern drug discovery.[4] The strategic placement of a nitrogen atom in the six-membered ring, as compared to its indole counterpart, can significantly alter properties such as LogP, total polar surface area (tPSA), and aqueous solubility (LogS).[1] These modifications can lead to enhanced drug-target interactions, for instance, by forming an extra hydrogen bond, and can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Substitution at the 6-position of the 7-azaindole nucleus is a particularly effective strategy for generating chemical diversity and fine-tuning the biological activity of lead compounds. The 6-bromo-7-azaindole serves as a versatile and commercially available starting material for introducing a wide array of functionalities through modern synthetic methodologies.[5]

Strategic Overview: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for the functionalization of halo-azaindoles.[6][7][8] These reactions offer a broad substrate scope and functional group tolerance, proceeding under relatively mild conditions. The general catalytic cycle for these transformations is depicted below.

Palladium Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (R-M) C->D E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F F->A G Ar-R F->G Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key to success in these reactions lies in the careful selection of the palladium catalyst, ligand, base, and solvent system, tailored to the specific coupling partners. For 7-azaindoles, the presence of two nitrogen atoms can lead to chelation with the metal center, potentially inhibiting the catalytic activity.[9][10] Therefore, the use of appropriate ligands is crucial to mitigate these effects.

Key Synthetic Methodologies and Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 6-bromo-7-azaindole and various organoboron reagents (boronic acids or esters).[11] This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids.

Suzuki-Miyaura Coupling Workflow start 6-Bromo-7-azaindole reaction Reaction Mixture (Heat, Inert Atmosphere) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Ligand (if needed) Base (e.g., K2CO3, Cs2CO3, K3PO4) Solvent (e.g., Dioxane/H2O, Toluene) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Aryl/Heteroaryl-7-azaindole purification->product

Figure 2: General workflow for the Suzuki-Miyaura coupling of 6-bromo-7-azaindole.

Protocol 1: Synthesis of 6-Phenyl-7-azaindole via Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-7-azaindole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 6-bromo-7-azaindole (1.0 mmol, 197 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-phenyl-7-azaindole.

ReagentMolar Eq.Catalyst LoadingSolvent SystemTemp. (°C)Typical Yield (%)
Arylboronic Acid1.2 - 2.02-10 mol%Dioxane/H₂O, Toluene/EtOH/H₂O80-11060-95

Table 1: Typical reaction parameters for Suzuki-Miyaura coupling.[12][13][14]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[15] This reaction is particularly useful for installing primary and secondary amines at the 6-position of the 7-azaindole core, which is a common motif in pharmacologically active molecules.[9][10]

Buchwald-Hartwig Amination Workflow start 6-Bromo-7-azaindole reaction Reaction Mixture (Heat, Inert Atmosphere) start->reaction amine Primary or Secondary Amine amine->reaction reagents Pd Catalyst (e.g., Pd2(dba)3, Pd(OAc)2) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K3PO4, Cs2CO3) Solvent (e.g., Toluene, Dioxane) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Amino-7-azaindole Derivative purification->product Sonogashira Coupling Workflow start 6-Bromo-7-azaindole reaction Reaction Mixture (RT to Heat, Inert Atmosphere) start->reaction alkyne Terminal Alkyne alkyne->reaction reagents Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et3N, DIPEA) Solvent (e.g., DMF, THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Alkynyl-7-azaindole purification->product

Sources

Application Notes and Protocols: The Strategic Use of 6-bromo-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of small molecule kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the kinase hinge region.[1][2][3][4] This guide provides an in-depth exploration of 6-bromo-1H-pyrrolo[2,3-b]pyridine , a pivotal starting material that enables extensive chemical diversification at the C6 position. We present detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By explaining the causality behind experimental choices and providing structured data, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the synthesis of next-generation kinase inhibitors.

The 7-Azaindole Scaffold: A Privileged Hinge-Binding Motif

Kinases represent one of the most significant target classes in modern drug discovery, particularly in oncology.[1] The majority of small molecule kinase inhibitors are designed as ATP competitors that bind within the deep cleft of the kinase catalytic domain.[1][2][3] Central to this binding is the interaction with the "hinge region," a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase.

The 7-azaindole scaffold has emerged as a "privileged fragment" for this purpose due to its unique structural and electronic properties.[2][3] Its bicyclic structure mimics the purine core of ATP and is perfectly configured to form a bidentate hydrogen bond pattern with the kinase hinge backbone. Specifically, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H (N1) serves as a hydrogen bond donor.[1][3] This dual interaction anchors the inhibitor firmly in the active site, providing a stable foundation for achieving high potency. The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example of a successful drug built around this core scaffold.[1][2][3]

cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Core Hinge_NH Backbone N-H (GK+3) Azaindole 1H-pyrrolo[2,3-b]pyridine Hinge_NH->Azaindole H-Bond Donor Hinge_CO Backbone C=O (GK+1) Azaindole->Hinge_CO

Figure 1: Bidentate hydrogen bonding of the 7-azaindole scaffold.

Strategic Importance of this compound

While the 7-azaindole core provides the essential hinge-binding anchor, modifications to its peripheral positions are crucial for modulating potency, selectivity, and pharmacokinetic properties (ADME). The bromine atom of this compound serves as an exceptionally versatile chemical handle for this purpose. Its strategic placement allows for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties via robust and well-established palladium-catalyzed cross-coupling reactions.[5][6] This enables the systematic exploration of the solvent-exposed region of the ATP-binding pocket, facilitating the optimization of lead compounds.

Core Synthetic Protocols for C6-Functionalization

The following protocols provide detailed, step-by-step methodologies for the most critical transformations involving this compound. These are intended as validated starting points that can be further optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is the cornerstone for installing aryl or heteroaryl groups at the C6 position, which can occupy hydrophobic pockets or form additional interactions to enhance potency and selectivity.

Rationale: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for achieving efficient oxidative addition to the electron-rich 7-azaindole ring and facilitating the subsequent catalytic steps.[7] A base is required for the transmetalation of the boronic acid species to the palladium center.[7]

start Setup Reaction Vessel inert Inert Atmosphere (N2/Ar) start->inert reagents Add 6-bromo-7-azaindole, Boronic Acid (1.2 eq), Base (e.g., K2CO3, 2-3 eq) inert->reagents solvent Add Solvent (e.g., Dioxane/H2O 4:1) reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) degas->catalyst heat Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (e.g., EtOAc/H2O extraction) monitor->workup purify Purify by Column Chromatography workup->purify

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol %) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2.5 mol % with a ligand like XPhos, 10 mol %).[7][9]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-1H-pyrrolo[2,3-b]pyridine product.

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₂CO₃ (3.0)Dioxane/H₂O10077[9]
4-Chlorophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (10)-K₂CO₃ (1.2)Dioxane/H₂O80N/A[10]
(1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2.0)DME/H₂O8567-99[11]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is essential for introducing primary or secondary amines at the C6 position. The resulting amino groups can improve aqueous solubility and serve as hydrogen bond donors or acceptors, significantly impacting biological activity.

Rationale: Similar to Suzuki coupling, this transformation requires a palladium catalyst and a specialized ligand to facilitate the challenging C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a strong base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq) to a dry reaction vessel.

  • Catalyst Pre-mixing: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol %) and a suitable ligand (e.g., BINAP, Xantphos, 4-10 mol %) in a small amount of the reaction solvent.

  • Reaction Setup: Add dry, degassed solvent (e.g., toluene, dioxane) to the main reaction vessel, followed by the pre-mixed catalyst solution.

  • Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction introduces a rigid alkynyl linker at the C6 position, which can be used to probe deeper into the ATP-binding site or act as a handle for further functionalization via reactions like click chemistry.

Rationale: This reaction employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is essential for activating the terminal alkyne.[12] An amine base (e.g., Et₃N, DIPEA) is used to scavenge the HBr byproduct and act as a solvent.

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and copper(I) iodide (CuI, 1-3 mol %).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, >3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC/LC-MS.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Structure-Activity Relationship (SAR) Insights

The functionalization of the C6 position of the 7-azaindole core has been shown to be a powerful strategy for optimizing kinase inhibitors. The diverse substituents introduced via the protocols above can profoundly influence target engagement and selectivity.

cluster_0 Retrosynthetic Analysis Target Target Kinase Inhibitor (C6-Substituted 7-Azaindole) Coupling Key Cross-Coupling (Suzuki, Buchwald, etc.) Target->Coupling BuildingBlock This compound Coupling->BuildingBlock Partner Coupling Partner (Boronic Acid, Amine, Alkyne) Coupling->Partner

Figure 3: Retrosynthetic approach to C6-substituted inhibitors.

Table 2: Representative C6-Modified 7-Azaindole Kinase Inhibitors

C6-Substituent TypeExample Kinase Target(s)General SAR ObservationReference
Aryl / HeteroarylFGFR, Cdc7Can occupy hydrophobic pockets and modulate selectivity. Substitution on the aryl ring allows fine-tuning of properties.[13][14]
Amino / AmidoJak1, CSF1ROften improves solubility and can form additional H-bonds, increasing potency.[15][16]
AlkynylPIKfyve, PIP4K2CProvides a rigid vector to access specific sub-pockets within the active site.[12]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its utility lies in the predictable and robust reactivity of the C6-bromo position, which serves as a key diversification point for structure-activity relationship studies. The palladium-catalyzed cross-coupling protocols detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide medicinal chemists with a powerful toolkit to rapidly generate libraries of novel 7-azaindole-based compounds. A thorough understanding and application of these methodologies are essential for accelerating the discovery and development of potent and selective kinase inhibitors for various therapeutic indications.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
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  • Bongarzone, S., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 42(10), 829-837. [Link]
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  • Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
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  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
  • Pace, V., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5824-5837. [Link]
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. [Link]
  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2854. [Link]
  • De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(21), 7244. [Link]
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Sources

Application Note: 6-Bromo-7-Azaindole as a Pivotal Intermediate in the Synthesis of Vemurafenib via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAFV600E mutated serine-threonine kinase, approved for the treatment of late-stage melanoma.[1][2] The core of its molecular structure features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in medicinal chemistry renowned for its ability to act as a hinge-binding motif in various kinase inhibitors.[1][3][4] This application note provides a detailed technical guide on the strategic use of 6-bromo-7-azaindole as a key intermediate in the synthesis of the vemurafenib core. We will explore the rationale behind palladium-catalyzed cross-coupling reactions, provide detailed protocols for Suzuki and Sonogashira couplings, and present troubleshooting insights for researchers, scientists, and drug development professionals.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole ring system is bioisosteric to the natural indole nucleus and has emerged as a critical component in a multitude of biologically active molecules.[1] Its unique structure, featuring a pyridine nitrogen atom (a hydrogen bond acceptor) and a pyrrole NH group (a hydrogen bond donor), allows it to form a bidentate hydrogen bond with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[4] The development of vemurafenib is a landmark success of fragment-based drug design, originating from a simple 7-azaindole fragment.[4][5]

The synthesis of complex molecules like vemurafenib requires a robust and flexible strategy. The introduction of a halogen, such as bromine, onto the 7-azaindole core at a strategic position transforms it into a versatile synthetic handle. This "handle" allows for the precise and efficient formation of carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions, which are fundamental to building the final drug architecture.

G cluster_start Starting Materials cluster_reaction Core Synthesis A 6-Bromo-7-Azaindole (Halogenated Core) C Palladium-Catalyzed Cross-Coupling A->C Synthetic Handle B Coupling Partner (e.g., Boronic Acid, Alkyne) B->C Building Block D Vemurafenib Core Structure or Analog C->D C-C Bond Formation

Figure 1: General workflow for synthesizing the vemurafenib core using a halogenated 7-azaindole intermediate.

The Suzuki Coupling: A Robust Method for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is the cornerstone reaction for constructing the central bi-aryl bond in many vemurafenib synthesis routes.[6][7] This reaction involves the palladium-catalyzed coupling of an organohalide (6-bromo-7-azaindole) with an organoboron reagent (e.g., an arylboronic acid). Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[6]

Causality of the Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-7-azaindole, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: A base activates the organoboron compound, facilitating the transfer of the organic group from boron to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Detailed Protocol for Suzuki Coupling

This protocol describes a representative synthesis of a 6-aryl-7-azaindole derivative, a key precursor to the vemurafenib core.

Materials and Reagents

Reagent/MaterialPurposeGrade
6-Bromo-7-azaindoleStarting material (electrophile)>98% Purity
Arylboronic AcidCoupling partner (nucleophile)>98% Purity
Pd(dppf)Cl₂·CH₂Cl₂Palladium catalystAnhydrous
Potassium Carbonate (K₂CO₃)Base for transmetalationAnhydrous powder
1,4-DioxaneSolventAnhydrous
Deionized WaterCo-solventDegassed
Nitrogen or Argon GasInert atmosphereHigh Purity
Ethyl Acetate, Brine, MgSO₄For work-up and extractionACS Grade
Silica GelFor column chromatography60 Å, 230-400 mesh
Schlenk Flask & CondenserReaction vessel-
Magnetic Stirrer/HotplateFor heating and agitation-

Step-by-Step Methodology

  • Vessel Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with inert gas (Nitrogen or Argon). This is critical to remove atmospheric oxygen and moisture, which can deactivate the palladium catalyst.

  • Reagent Addition: To the flask, add 6-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq). The excess boronic acid drives the reaction to completion, while a sufficient amount of base is crucial for the transmetalation step.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 3 mol%). The catalyst is added last to minimize premature decomposition.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-16 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 6-aryl-7-azaindole product.

Process Validation and Troubleshooting
ParameterExpected Outcome/ObservationTroubleshooting Action
Purity >95% by HPLC/NMR after chromatography.If impurities persist, re-crystallization or a second chromatographic purification may be necessary.
Yield Typically 70-90%, substrate-dependent.Low yields may indicate catalyst deactivation (ensure inert conditions) or incomplete reaction (increase time/temperature).
Side Products Homocoupling of the boronic acid (biphenyl impurity) is common.Use a slight excess of the boronic acid, not a large excess. Ensure efficient stirring.
Starting Material Presence of unreacted 6-bromo-7-azaindole.Check the quality of the catalyst and base. Consider a more active catalyst system if the issue persists.

The Sonogashira Coupling: Introducing Alkyne Functionality

For creating structural analogs or intermediates for further elaboration, the Sonogashira coupling is an invaluable tool.[9] This reaction couples a terminal alkyne with an aryl halide (6-bromo-7-azaindole) using a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[10][11]

Mechanism Rationale: The palladium cycle is similar to the Suzuki coupling. The unique role of copper is to react with the terminal alkyne to form a copper acetylide intermediate. This species is highly reactive and readily undergoes transmetalation to the palladium(II) center, facilitating the C(sp)-C(sp²) bond formation.[11][12]

G A 6-Bromo-7-Azaindole C Pd(0)/Cu(I) Catalysis Amine Base (e.g., Et₃N) A->C B Terminal Alkyne B->C D 6-Alkynyl-7-Azaindole C->D C(sp²)-C(sp) Bond Formation

Figure 2: Schematic of the Sonogashira coupling to form an alkynyl-azaindole derivative.

A typical Sonogashira protocol involves reacting 6-bromo-7-azaindole with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) iodide (CuI) co-catalyst, and an amine base such as triethylamine (Et₃N), which also often serves as the solvent.[10]

Quantitative Data Summary

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving halogenated azaindoles, drawn from established literature.

Halide PartnerCoupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-azaindolep-Chlorophenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Dioxane/H₂O8016~64%[2][8]
Aryl IodideTerminal AlkynePd(PPh₃)₄ (2%) / CuI (4%)Et₃N (2.0)THF60685-95%[10]
Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (1%) / CuI (2%)Et₂NH (2.0)MeCN801270-85%[10]

Conclusion

6-Bromo-7-azaindole is a highly valuable and versatile intermediate for the synthesis of vemurafenib and a wide array of other kinase inhibitors. Its strategic utility is unlocked through robust and efficient palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling. By providing a reactive "handle" for precise carbon-carbon bond formation, this intermediate allows for the modular and convergent assembly of complex pharmacophores. The protocols and insights provided in this note serve as a foundational guide for researchers engaged in the synthesis and development of next-generation targeted therapeutics.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
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Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 6-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-7-Azaindole

6-Bromo-7-azaindole is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development. As a bioisostere of indole, the 7-azaindole nucleus is a core component in a multitude of biologically active molecules, including kinase inhibitors and modulators of other key cellular targets.[1][2][3] The strategic placement of a bromine atom on the pyridine ring at the 6-position provides a versatile handle for late-stage diversification via cross-coupling reactions, while the pyrrole ring offers additional sites for functionalization to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[4]

This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the pyrrole ring (at the N-1, C-2, and C-3 positions) of 6-bromo-7-azaindole. We will delve into the causality behind experimental choices, offering insights grounded in established reactivity principles of pyrroles and azaindoles to ensure reproducible and successful outcomes.[5][6]

Understanding the Reactivity of the Pyrrole Ring in 6-Bromo-7-Azaindole

The pyrrole moiety in 7-azaindole is an electron-rich aromatic system, making it susceptible to electrophilic attack.[5][7] The lone pair of electrons on the pyrrole nitrogen participates in the aromatic sextet, which increases the electron density at the carbon atoms of the pyrrole ring.[7] Theoretical and experimental studies have shown that electrophilic substitution on the unsubstituted 7-azaindole core preferentially occurs at the C-3 position due to the formation of a more stabilized intermediate.[7][8] However, the C-2 position is also reactive and can be targeted under specific conditions.[9]

The presence of the electron-withdrawing pyridine nitrogen and the bromine atom can subtly modulate this reactivity. It is also critical to recognize that the pyrrole ring is sensitive to strong acids, which can lead to polymerization.[7] Therefore, reaction conditions for electrophilic substitutions must be carefully chosen, often employing milder reagents and conditions than those used for less reactive aromatic systems.[7][10]

Part 1: N-H Functionalization of the Pyrrole Ring

Direct modification of the N-1 position of the pyrrole ring is a common strategy to block this site from participating in undesired side reactions or to introduce functionalities that can modulate solubility and cell permeability.

Protocol 1.1: N-Alkylation of 6-Bromo-7-Azaindole

This protocol describes a standard procedure for the N-alkylation of 6-bromo-7-azaindole using a strong base to deprotonate the pyrrole nitrogen followed by reaction with an alkyl halide.

Rationale: The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17) and can be removed by a strong base like sodium hydride (NaH) to generate the corresponding anion.[7] This highly nucleophilic anion readily undergoes an SN2 reaction with an alkyl halide to form the N-alkylated product.[11] The use of an aprotic polar solvent like DMF or THF is crucial to solvate the cation and facilitate the reaction.

Experimental Workflow:

cluster_0 N-Alkylation Workflow A 6-Bromo-7-azaindole B Add NaH in anhydrous DMF A->B Step 1 C Stir at 0°C to RT B->C Step 2 D Add Alkyl Halide (e.g., MeI) C->D Step 3 E Reaction at RT D->E Step 4 F Aqueous Workup & Extraction E->F Step 5 G Purification (Chromatography) F->G Step 6 H N-Alkyl-6-bromo-7-azaindole G->H

Caption: Workflow for N-Alkylation of 6-bromo-7-azaindole.

Step-by-Step Protocol:

  • To a solution of 6-bromo-7-azaindole (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N2 or Ar) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Cool the mixture back to 0°C and add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 6-bromo-7-azaindole.

Part 2: C-H Functionalization of the Pyrrole Ring

Direct functionalization of the C-H bonds of the pyrrole ring is a highly atom-economical approach to introduce new substituents. Electrophilic aromatic substitution is the most common strategy for this transformation.

Protocol 2.1: Electrophilic Halogenation at the C-3 Position

This protocol details the regioselective bromination of the pyrrole ring at the C-3 position using N-bromosuccinimide (NBS).

Rationale: Due to the electron-rich nature of the pyrrole ring, halogenation can proceed without a Lewis acid catalyst.[7] N-Bromosuccinimide (NBS) is a mild source of electrophilic bromine, which favors regioselective substitution at the most nucleophilic C-3 position. The reaction is typically performed in a polar aprotic solvent at low temperatures to control reactivity and minimize side products. An enzymatic approach using a RebH variant has also been shown to effectively halogenate the C3 position of azaindoles.[12]

Experimental Workflow:

cluster_1 C-3 Bromination Workflow A N-Protected 6-Bromo-7-azaindole B Dissolve in THF or DMF A->B Step 1 C Cool to 0°C B->C Step 2 D Add NBS (1.05 eq) C->D Step 3 E Stir at 0°C to RT D->E Step 4 F Aqueous Workup & Extraction E->F Step 5 G Purification F->G Step 6 H 3-Bromo-6-bromo-7-azaindole derivative G->H

Caption: Workflow for C-3 Bromination of 6-bromo-7-azaindole.

Step-by-Step Protocol:

  • Protect the N-1 position of 6-bromo-7-azaindole if necessary (e.g., as a tosyl or BOC derivative) to prevent N-halogenation.

  • Dissolve the N-protected 6-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) or DMF (0.2 M) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature over 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-bromo product.

Protocol 2.2: Friedel-Crafts Acylation at the C-3 Position

This protocol describes the introduction of an acyl group at the C-3 position, a key transformation for building more complex molecules.

Rationale: Direct Friedel-Crafts acylation of pyrroles can be challenging due to the acid sensitivity of the ring. However, effective conditions have been developed using an excess of a Lewis acid like aluminum chloride (AlCl3) with an acyl chloride at room temperature.[13] The Lewis acid activates the acyl chloride towards electrophilic attack on the electron-rich pyrrole ring.

Step-by-Step Protocol:

  • To a suspension of aluminum chloride (AlCl3, 3.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.5 M) under an inert atmosphere at room temperature, add a solution of 6-bromo-7-azaindole (1.0 eq) in CH2Cl2.

  • Stir the resulting mixture for 15-30 minutes at room temperature.

  • Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the 3-acyl-6-bromo-7-azaindole.

Part 3: Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed reactions have emerged as powerful tools for the direct and selective functionalization of C-H bonds, offering alternatives to classical electrophilic substitution.[14][15]

Protocol 3.1: Palladium-Catalyzed C-2 Arylation

This protocol provides a method for the regioselective arylation at the C-2 position of the pyrrole ring, a transformation that is often difficult to achieve via traditional electrophilic substitution.[9]

Rationale: Palladium-catalyzed C-H activation and arylation reactions have been developed for indoles and azaindoles.[14] These reactions often require a directing group to achieve high regioselectivity. However, some protocols have shown success for direct C-2 arylation without a directing group, typically involving a palladium catalyst, a ligand, an oxidant, and an acid. The acid concentration can be a critical parameter for achieving C-2 selectivity.[9]

Step-by-Step Protocol:

  • To a reaction vessel, add N-protected 6-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (2.0 eq), Pd(OAc)2 (10 mol%), and a suitable ligand (e.g., SPhos, 20 mol%).

  • Add an oxidant such as benzoquinone (2.0 eq) and an acid (e.g., acetic acid, 1.0 eq).

  • Add a high-boiling point solvent such as toluene or dioxane (0.1 M).

  • Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the C-2 arylated product.

Summary of Reaction Conditions

FunctionalizationPositionKey ReagentsSolventTemperatureTypical YieldReference
N-AlkylationN-1NaH, Alkyl HalideDMF, THF0°C to RTGood to Excellent
C-3 BrominationC-3NBSTHF, DMF0°C to RTGood to Excellent[12]
C-3 AcylationC-3AlCl3, Acyl ChlorideCH2Cl2RTModerate to Good
C-2 ArylationC-2Pd(OAc)2, Ligand, Arylboronic Acid, OxidantToluene, Dioxane100-120°CModerate[9]

Conclusion and Future Perspectives

The functionalization of the pyrrole ring in 6-bromo-7-azaindole offers a powerful platform for the synthesis of novel and diverse chemical entities for drug discovery.[4][16] The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. While traditional electrophilic substitution reactions at the C-3 position are well-established, the development of regioselective C-2 functionalization and other modern C-H activation methodologies continues to be an active area of research.[9][17] Future efforts will likely focus on developing more sustainable and efficient catalytic systems with broader substrate scopes and improved regioselectivity.

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Strategic N-Protection of 6-bromo-1H-pyrrolo[2,3-b]pyridine: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection for the 7-Azaindole Scaffold

The 6-bromo-1H-pyrrolo[2,3-b]pyridine, commonly known as 6-bromo-7-azaindole, is a cornerstone heterocyclic scaffold in modern drug discovery.[1][2] Its unique structure, featuring a fused pyridine and pyrrole ring, offers a versatile template for designing potent and selective kinase inhibitors and other therapeutic agents. The acidic N-H proton of the pyrrole ring, however, can interfere with a wide range of synthetic transformations, including metallations, cross-coupling reactions, and alkylations. Therefore, the judicious selection and implementation of a nitrogen-protecting group are paramount for the successful synthesis of complex 7-azaindole derivatives.

This comprehensive guide provides an in-depth analysis of common and effective N-protection strategies for this compound. We will delve into the mechanistic rationale behind the choice of protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Choosing Your Shield: A Decision Framework for N-Protection

The ideal protecting group should be easily introduced in high yield, stable to the desired reaction conditions, and readily cleaved without affecting other functional groups.[3] For the 6-bromo-7-azaindole scaffold, the choice of protecting group can also influence the reactivity of the heterocyclic core. Below is a decision-making framework to guide your selection.

G start Synthetic Goal for 6-bromo-7-azaindole subsequent_reaction Planned Subsequent Reaction(s) start->subsequent_reaction pg_choice Protecting Group Selection subsequent_reaction->pg_choice metalation Lithiation / Grignard pg_choice->metalation Need for directed ortho-metalation? cross_coupling Suzuki / Stille / etc. pg_choice->cross_coupling Standard cross-coupling conditions? alkylation Alkylation / Acylation pg_choice->alkylation Simple N-H masking? acid_sensitive Acid-Sensitive Substrate? pg_choice->acid_sensitive base_sensitive Base-Sensitive Substrate? pg_choice->base_sensitive sem SEM (Trimethylsilylethoxymethyl) metalation->sem SEM can direct metalation boc Boc (tert-Butoxycarbonyl) cross_coupling->boc Generally stable sulfonyl Sulfonyl (e.g., Tosyl, Benzenesulfonyl) cross_coupling->sulfonyl Electron-withdrawing, can be activating alkylation->sem Good choice alkylation->boc Good choice acid_sensitive->sem Yes acid_sensitive->boc No (cleaved by acid) acid_sensitive->sulfonyl Yes base_sensitive->sem Generally Yes base_sensitive->boc Yes base_sensitive->sulfonyl No (cleaved by base)

Caption: Decision framework for selecting an N-protecting group for 6-bromo-7-azaindole.

Key N-Protecting Groups for this compound

We will now explore the application of three widely used protecting groups: (2-(trimethylsilyl)ethoxy)methyl (SEM), tert-butoxycarbonyl (Boc), and sulfonyl groups (e.g., tosyl).

The SEM Group: A Dual-Purpose Protecting and Activating Moiety

The SEM group is an excellent choice for protecting the 7-azaindole nitrogen. Beyond its primary role as a protecting group, it can also act as an activating group for nucleophilic aromatic substitution at the C4 position.[4]

Reaction Scheme:

SEM_Protection cluster_reactants Reactants cluster_products Product 6-bromo-7-azaindole This compound Protected N-SEM-6-bromo-1H-pyrrolo[2,3-b]pyridine 6-bromo-7-azaindole->Protected SEMCl SEM-Cl SEMCl->Protected Base NaH Base->Protected Solvent DMF Solvent->Protected

Caption: N-protection of 6-bromo-7-azaindole with SEM-Cl.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford the N-SEM protected product.

The SEM group can be removed under acidic conditions or with fluoride reagents. A milder method using tin(IV) chloride is also effective.[5][6]

Materials:

  • N-SEM-6-bromo-1H-pyrrolo[2,3-b]pyridine

  • Tin(IV) chloride (SnCl₄), 1 M solution in dichloromethane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM protected 6-bromo-7-azaindole (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Add SnCl₄ (1 M solution in DCM, 2.0 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the deprotected this compound.

The Boc Group: A Versatile and Readily Cleavable Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups due to its ease of introduction and facile cleavage under acidic conditions.[7][8]

Reaction Scheme:

Boc_Protection cluster_reactants Reactants cluster_products Product 6-bromo-7-azaindole This compound Protected N-Boc-6-bromo-1H-pyrrolo[2,3-b]pyridine 6-bromo-7-azaindole->Protected Boc2O (Boc)₂O Boc2O->Protected DMAP DMAP (catalytic) DMAP->Protected Base Et₃N Base->Protected Solvent DCM Solvent->Protected

Caption: N-protection of 6-bromo-7-azaindole with Boc anhydride.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add Et₃N (1.5 equivalents), (Boc)₂O (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).[9][10]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification, or it can be purified by flash column chromatography (hexane/EtOAc).

The Boc group is typically removed under acidic conditions, with trifluoroacetic acid (TFA) being a common choice.[11][12]

Materials:

  • N-Boc-6-bromo-1H-pyrrolo[2,3-b]pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected 6-bromo-7-azaindole (1.0 equivalent) in a mixture of DCM and TFA (typically a 1:1 to 4:1 ratio) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the deprotected product.

Sulfonyl Groups: Electron-Withdrawing Protection

Sulfonyl groups, such as p-toluenesulfonyl (tosyl, Ts) and benzenesulfonyl (Bs), are robust, electron-withdrawing protecting groups. This electron-withdrawing nature can be advantageous in certain reactions, such as facilitating nucleophilic attack on the pyridine ring.[13]

Reaction Scheme:

Sulfonyl_Protection cluster_reactants Reactants cluster_products Product 6-bromo-7-azaindole This compound Protected N-Sulfonyl-6-bromo-1H-pyrrolo[2,3-b]pyridine 6-bromo-7-azaindole->Protected SulfonylCl TsCl or BsCl SulfonylCl->Protected Base NaH Base->Protected Solvent THF or DMF Solvent->Protected

Caption: N-protection of 6-bromo-7-azaindole with a sulfonyl chloride.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl) or Benzenesulfonyl chloride (BsCl)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of TsCl or BsCl (1.1 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Sulfonyl groups are typically cleaved under basic conditions.[13]

Materials:

  • N-Sulfonyl-6-bromo-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-sulfonyl protected 6-bromo-7-azaindole in a mixture of MeOH or dioxane and water.

  • Add an excess of solid NaOH (e.g., 5 equivalents).

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, neutralize the mixture with 1 M HCl.

  • Extract with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization.

Comparative Analysis of N-Protecting Groups

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey AdvantagesPotential Drawbacks
SEM NaH, SEM-Cl, DMFStable to bases, nucleophiles, and some mild acids.Acidic (TFA, HCl), Lewis acids (SnCl₄), Fluoride sources (TBAF).[5][6]Can act as an activating group for nucleophilic substitution. Stable to a wide range of conditions.Can be challenging to remove in the presence of other acid-labile groups.
Boc (Boc)₂O, DMAP, Et₃N, DCMStable to bases, hydrogenolysis, and nucleophiles.Strong acids (TFA, HCl).[11][12]Easy to introduce and remove. Generally high yielding reactions.Labile to acidic conditions, limiting its use in certain synthetic routes.
Sulfonyl (Ts, Bs) NaH, TsCl/BsCl, THFVery stable to acidic and oxidative conditions.Strong bases (NaOH, KOH), reducing agents (sodium naphthalenide).[13]Electron-withdrawing nature can be synthetically useful. Robust protection.Harsh deprotection conditions may not be compatible with sensitive functional groups.

Conclusion and Future Perspectives

The strategic N-protection of this compound is a critical enabling step in the synthesis of novel therapeutics. This guide has provided a detailed overview of three key protecting groups—SEM, Boc, and sulfonyl—offering insights into their selection, application, and removal. The choice of protecting group should always be made in the context of the overall synthetic strategy, considering the stability required for subsequent steps and the orthogonality of deprotection. As the complexity of target molecules increases, the development of new and more versatile orthogonal protecting group strategies will continue to be an important area of research in synthetic organic chemistry.[14]

References

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  • Demchenko, A. V. (Ed.). (2008). Orthogonal protecting group strategies in carbohydrate chemistry. In Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance (pp. 133-164). Wiley-VCH.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
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  • Karlsson, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5032.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • Batra, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4513-4519.
  • Reddy, K. L., & Sharpless, K. B. (1998). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 17(1-3), 23-38.
  • Singh, R. P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors.
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  • Gyárfás, P., et al. (2019).
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
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  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Scott, J. S., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1177–1181.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • Li, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1957–1962.
  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents. (n.d.).
  • Walvoort, M. T. C., et al. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 75(10), 3326–3335.
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Sources

Application Notes & Protocols: The Versatility of 6-Bromo-7-Azaindole Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 7-azaindole core has emerged as a "privileged scaffold." Its structure, bioisosteric to indole and purine, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[1][2] The introduction of a bromine atom at the 6-position transforms this already valuable core into a highly versatile platform for drug discovery. The 6-bromo substituent is not merely a placeholder; it is a strategic chemical handle, enabling chemists to explore a vast chemical space through modern cross-coupling reactions.[3] This guide delves into the critical applications of 6-bromo-7-azaindole derivatives, providing field-proven insights, detailed protocols, and the scientific rationale behind their use in developing next-generation therapeutics.

Core Application: Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of cancer, making them one of the most intensely pursued drug target classes.[1] The 7-azaindole scaffold is exceptionally well-suited for kinase inhibition because its N7 nitrogen and N1-H proton can form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[4][5] The 6-bromo position serves as a crucial anchor point for introducing substituents that can occupy adjacent pockets, thereby enhancing potency and modulating selectivity.

Mechanism of Action: Hinge Binding and Selectivity

The primary mechanism involves competitive inhibition at the ATP-binding site. The 7-azaindole core anchors the molecule to the kinase hinge, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. The substituents, often installed via palladium-catalyzed cross-coupling at the 6-bromo position, then dictate the inhibitor's interaction with other regions, such as the solvent-exposed region or the hydrophobic back pocket. This modularity allows for the rational design of inhibitors with specific selectivity profiles.[6]

Key Kinase Targets and Representative Inhibitors

6-Bromo-7-azaindole derivatives have been successfully developed into potent inhibitors for a range of oncologically relevant kinases.

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell survival and proliferation that is frequently overactive in cancer.[6] 7-azaindole-based inhibitors have been designed to target PI3K isoforms, with derivatives showing potent, subnanomolar activity.[6][7]

  • FGFR4 (Fibroblast Growth Factor Receptor 4): Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma (HCC). Covalent inhibitors based on the 7-azaindole scaffold have been developed, where a reactive group is positioned to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition and significant antitumor activity in vivo.[8]

  • CDK9 (Cyclin-Dependent Kinase 9): As a key regulator of transcription, CDK9 is an attractive target in oncology. Dual inhibitors targeting both CDK9 and Haspin kinase have been developed from 7-azaindole scaffolds, presenting a promising strategy for creating potent antimitotic agents.[4][9]

  • DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Overexpressed in several cancers, DYRK1A is involved in cell cycle regulation and survival. 6- and 7-azaindole derivatives have been specifically developed as potent DYRK1A inhibitors.[2][10]

Data Summary: Kinase Inhibitory Activity
Compound ClassTarget KinaseKey Derivative ExampleIC₅₀ (nM)Reference
Isoindolinone-7-azaindolePI3KγCompound 28 40 nM (cellular)[7]
Benzocycloalkanone-7-azaindoleHaspinCompound 8l 14 nM[9]
Benzocycloalkanone-7-azaindoleCDK9/CyclinTCompound 8g 190 nM[9]
Covalent 7-azaindoleFGFR4Compound 30 2.5 nM (enzymatic)[8]
Diaryl-7-azaindoleDYRK1AN/APotent Inhibition[10]
Signaling Pathway Visualization

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Bromo-7-Azaindole Derivative (e.g., PI3Kγ Inhibitor) Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

Emerging Application: Neurodegenerative Disorders

The role of kinases extends beyond oncology into the complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[11] The ability of 7-azaindole derivatives to cross the blood-brain barrier and modulate central nervous system (CNS) targets makes them promising candidates in this challenging therapeutic area.

Rationale and Key Targets
  • DYRK1A Inhibition in Alzheimer's Disease: The gene for DYRK1A is located on chromosome 21, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[10] DYRK1A is known to phosphorylate tau protein, a key step in the formation of neurofibrillary tangles (NFTs). Inhibitors based on the 7-azaindole scaffold can potentially reduce tau hyperphosphorylation, offering a disease-modifying strategy.[2]

  • MLK3/LRRK2 Inhibition in Neuroinflammation: Mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2) are involved in neuroinflammatory pathways that contribute to neuronal cell death. A 7-azaindole derivative, URMC-099, has demonstrated neuroprotective and anti-inflammatory properties by inhibiting these kinases, showing potential in models of HIV-1 associated neurocognitive disorders.[2]

Therapeutic Pathway Visualization

Tau_Pathway DYRK1A DYRK1A Kinase pTau Hyperphosphorylated Tau (p-Tau) DYRK1A->pTau Phosphorylates Tau Tau Protein (Soluble) Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregates to form Neuron Neuronal Damage NFT->Neuron Inhibitor 7-Azaindole DYRK1A Inhibitor Inhibitor->DYRK1A Inhibits

Caption: Role of DYRK1A in Tau hyperphosphorylation and its inhibition by 7-azaindole derivatives.

Protocols for the Bench Scientist

Trustworthy science is built on reproducible protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of a representative 6-bromo-7-azaindole derivative. The causality behind key steps is explained to empower the researcher.

Protocol 1: Synthesis of a 3,6-Disubstituted-7-Azaindole Derivative

This protocol describes a common synthetic route using sequential palladium-catalyzed Suzuki cross-coupling reactions, a robust and modular method for generating diverse libraries.[1][12]

Workflow Visualization

Synthesis_Workflow Start Start: 3-Iodo-6-bromo- 1-tosyl-7-azaindole Step1 Step 1: Suzuki Coupling 1 (Arylboronic Acid 1, Pd Catalyst, Base) Reaction at C3-Iodo position Start->Step1 Intermediate Intermediate: 3-Aryl-6-bromo-1-tosyl-7-azaindole Step1->Intermediate Step2 Step 2: Suzuki Coupling 2 (Arylboronic Acid 2, Pd Catalyst, Base) Reaction at C6-Bromo position Intermediate->Step2 Product Final Product: 3,6-Diaryl-1-tosyl-7-azaindole Step2->Product Step3 Step 3: Deprotection (e.g., NaOH or TBAF) Removal of Tosyl group Product->Step3 Final Final Target Molecule: 3,6-Diaryl-7-azaindole Step3->Final Assay_Workflow Prep Prepare Reagents: - Test Compound Dilution Series - Kinase & Substrate Solution - ATP Solution Plate Plate Setup (384-well): - Add Test Compound - Add Kinase/Substrate Mix Prep->Plate Start Initiate Reaction: Add ATP Solution Plate->Start Incubate Incubate at RT (e.g., 60 minutes) Start->Incubate Stop Stop Reaction & Detect: Add Luminescence Reagent (e.g., Kinase-Glo®) Incubate->Stop Read Read Luminescence on Plate Reader Stop->Read Analyze Data Analysis: Plot Dose-Response Curve Calculate IC50 Value Read->Analyze

Sources

Application Notes & Protocols for the Utilization of 6-Bromo-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of targeted therapeutics.[1] Its unique electronic properties and ability to act as a bioisostere for purine or indole systems make it a highly sought-after core motif.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-1H-pyrrolo[2,3-b]pyridine , a versatile intermediate for synthesizing novel therapeutic agents. We will delve into the core chemical transformations that unlock the potential of this scaffold, provide detailed, field-tested protocols, and contextualize its application through case studies in kinase inhibitor development.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole core is a cornerstone of modern kinase inhibitor design.[2] Its power lies in the bicyclic structure which features a pyridine nitrogen atom that serves as a hydrogen bond acceptor and a pyrrole NH group that acts as a hydrogen bond donor.[2] This arrangement allows it to form two critical hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, effectively mimicking the interaction of adenine.[2][3] This bidentate binding mode provides a strong anchor for the inhibitor, leading to high potency.

The this compound derivative is particularly valuable because the bromine atom at the C6 position serves as a versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) and optimize drug candidates.[4][5]

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is essential for successful reaction planning and execution.

PropertyValueReference(s)
Molecular Formula C₇H₅BrN₂[6][7]
Molecular Weight 197.03 g/mol [6][7]
Appearance White to Brown Solid[6]
Melting Point 192-195 °C[6][7]
Boiling Point 438.7±37.0 °C (Predicted)[6]
pKa 6.76±0.40 (Predicted)[6]
CAS Number 143468-13-7[4][8][9]

Core Synthetic Strategies: Unleashing the Potential of the C6-Position

The bromine atom at the C6-position is the key to diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is the most direct path to novel analogs. Below, we detail the principles and workflows for the two most critical transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl structures by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[10][11] This reaction is celebrated for its high functional group tolerance and generally mild conditions.

The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with electron-rich heterocyclic substrates like 7-azaindole.[10]

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Combine: - 6-Bromo-7-azaindole - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, K₃PO₄) Additives Add: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Dioxane/H₂O) Setup->Additives 1. Degas Degas Mixture (N₂ or Ar Purge) Additives->Degas 2. Heat Heat Reaction (80-110 °C) Degas->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Aqueous Work-up Monitor->Quench 3. Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct FinalProduct Purify->FinalProduct 6-Aryl-7-azaindole Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

The catalytic cycle involves the oxidative addition of the 6-bromo-7-azaindole to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the 6-aryl product and regenerate the Pd(0) catalyst.[10] Catalysts like Pd(PPh₃)₄ are robust, while ligand-supported systems like Pd₂(dba)₃ with XPhos can be effective for more challenging substrates.[10][12]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the introduction of primary and secondary amines at the C6-position.[13][14] This reaction is crucial for installing functionalities that can engage in additional hydrogen bonding or modulate physicochemical properties like solubility.

Success in Buchwald-Hartwig amination hinges on maintaining strictly anhydrous and inert conditions to protect the sensitive palladium catalyst.[13] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, Xantphos) is essential to promote the reductive elimination step, which is often rate-limiting.[13][15]

Buchwald_Hartwig_Cycle Simplified Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd L₂(Br)Pd(II)-Ar Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [L₂(Br)Pd(II)(Ar)(HNR¹R²)]⁺ OxAdd->AmineCoord Amine Coordination (HNR¹R²) Amido L₂(Br)Pd(II)(Ar)(NR¹R²) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[13][14]

Application in Target-Based Drug Discovery: Kinase Inhibition

The 7-azaindole scaffold is a validated hinge-binder for a vast number of protein kinases, making it a powerful starting point for inhibitor design.[2] A survey of drug discovery databases revealed that over 90 different kinases are sensitive to 7-azaindole-based inhibitors, covering the entire human kinome.[2]

Case Studies: From Scaffold to Potent Inhibitors

By applying the synthetic strategies described above, researchers have successfully developed potent and selective inhibitors for various cancer-related kinases.

Target KinaseRepresentative Compound(s)Key Findings & PotencyReference(s)
FGFR4 Covalent inhibitors 24 and 30 Potent FGFR4 inhibition and high selectivity. Compound 30 showed significant in vivo antitumor activity in a mouse xenograft model.[16]
PI3K Compound B13 Exceptionally potent PI3Kγ inhibitor with an IC₅₀ of 0.5 nM. The pyridine group at the 3-position was key to the enhanced potency.[17]
CDK8 Compound 6 (urea derivative)Exhibited excellent inhibitory activity against CDK8 (IC₅₀ = 51.3 nM) and potent anti-proliferative activity in acute myeloid leukemia cells.[18]
FGFR1/2/3 Compound 4h Potent pan-FGFR inhibitory activity with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3).[19]
TNIK Multiple 1H-pyrrolo[2,3-b]pyridine compoundsSeveral compounds demonstrated potent TNIK inhibition with IC₅₀ values lower than 1 nM.[20]

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often required for specific substrates to achieve maximum yield and purity. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 6-aryl-1H-pyrrolo[2,3-b]pyridines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or equivalent)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-1H-pyrrolo[2,3-b]pyridine.[21][22]

Troubleshooting:

  • Low Conversion: Ensure reagents and solvents are anhydrous and the system is fully inert. Increase catalyst loading slightly or switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos).[10][12]

  • Homocoupling of Boronic Acid: Lower the reaction temperature and ensure the system is rigorously deoxygenated.

  • Dehalogenation of Starting Material: This can occur if a source of hydride is present. Ensure solvents are pure. Using a phosphate base (K₃PO₄) can sometimes mitigate this side reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-1H-pyrrolo[2,3-b]pyridines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos or XPhos (0.04-0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Standard glassware for inert atmosphere chemistry (Schlenk tube or flask)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Add the this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13][14][23]

Troubleshooting:

  • No Reaction: Ensure catalyst and ligand were not exposed to air/moisture. Use a pre-catalyst if available. Confirm the base is active and dry.

  • Dimerization of Starting Material: Lower the reaction temperature and adjust the catalyst-to-ligand ratio.

  • Poorly Soluble Base: Switch to a more soluble base like LHMDS or use a solvent system that better solubilizes all components.[14]

Conclusion

This compound is a powerful and economically viable starting material for the development of novel therapeutics. Its utility is primarily unlocked through robust and versatile palladium-catalyzed cross-coupling reactions, which allow for the systematic exploration of chemical space around a proven pharmacophore. The protocols and strategic insights provided herein serve as a guide for researchers to efficiently synthesize diverse libraries of 7-azaindole derivatives, accelerating the discovery of next-generation targeted therapies, particularly in the field of oncology.

References

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  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Source for FGFR inhibitor data].
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source for Suzuki protocol details].
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.

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Application Notes & Protocols: 6-Bromo-7-Azaindole Derivatives as Potential Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azaindole Scaffold in Oncology

The azaindole core, a bioisosteric analog of the naturally occurring indole scaffold, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor have made it a cornerstone in the design of targeted therapeutics. By replacing a carbon atom in the indole ring with a nitrogen atom, chemists can fine-tune a molecule's physicochemical properties, such as solubility and metabolic stability, while preserving or enhancing its binding affinity to biological targets.[1]

This is particularly evident in the field of oncology, where the 7-azaindole motif has proven to be an exceptional "hinge-binding" fragment for protein kinase inhibitors.[2] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. The 7-azaindole scaffold can form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the interaction of the adenine moiety of ATP.[2] This foundational binding interaction is exemplified by the FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor used to treat melanoma, which features a 7-azaindole core.[2][3][4]

The 6-bromo-7-azaindole structure represents a critical starting point for developing novel kinase inhibitors. The bromine atom at the 6-position serves not only as a modulator of activity but, more importantly, as a versatile synthetic handle for introducing a wide range of chemical diversity through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

The primary anti-cancer mechanism of 7-azaindole derivatives is the competitive inhibition of ATP binding to the active site of protein kinases.[2] This action blocks the downstream signaling cascades that drive cancer cell proliferation, survival, and migration. The 7-azaindole scaffold has been successfully employed to target a multitude of kinases implicated in various cancers.[1][3]

Key kinase families targeted by 7-azaindole derivatives include:

  • RAF/MEK/ERK Pathway: As seen with Vemurafenib, targeting mutated BRAF can halt the aberrant signaling that drives melanoma and other cancers.[4]

  • PI3K/AKT/mTOR Pathway: This pathway is one of the most frequently activated signaling routes in human cancer. Novel 7-azaindole derivatives have been developed as potent PI3K inhibitors, demonstrating anti-proliferative activity in a range of tumor cells.[5][6]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Implicated in glioblastoma, inhibitors based on the 7-azaindole scaffold have shown nanomolar potency against DYRK1B and DYRK2.[3]

  • UNC-51-like kinase-1 (ULK1): As a central regulator of autophagy, ULK1 is a key target in RAS-driven cancers. 7-azaindole inhibitors of ULK1 have shown synergistic effects when combined with MEK inhibitors.[7]

The overarching strategy is to use the 6-bromo-7-azaindole core to anchor the molecule in the kinase hinge region while modifying the appended chemical groups to achieve high affinity and selectivity for a specific target kinase.

Conceptual Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-Bromo-7-Azaindole Derivative Inhibitor->RAF Inhibition Inhibitor->PI3K Experimental Workflow for Drug Discovery Start Start: 6-Bromo-7-Azaindole Scaffold Synthesis Parallel Synthesis: Suzuki Cross-Coupling with Boronic Acid Library Start->Synthesis Library Diverse Derivative Library Synthesis->Library Screening Primary Screening: Cell Viability Assay (e.g., MTT) Library->Screening Hits Initial 'Hits' Screening->Hits Validation Hit Validation: Biochemical Kinase Assay Western Blot Hits->Validation Lead Lead Compound for In Vivo Studies Validation->Lead

Caption: High-level workflow for derivative synthesis and screening.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for coupling an arylboronic acid to the 6-bromo-7-azaindole core.

Materials:

  • 6-Bromo-7-azaindole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon source for inert atmosphere

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a reaction vessel, add 6-bromo-7-azaindole, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.

  • Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation) and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-7-azaindole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness Note: The success of this reaction is highly dependent on maintaining an oxygen-free environment, as oxygen can deactivate the palladium catalyst. Using degassed solvents is critical for achieving high yields.

Application Note 2: In Vitro Evaluation of Anti-Cancer Activity

A tiered approach is recommended for evaluating the anti-cancer potential of newly synthesized derivatives.

  • Initial Cytotoxicity Screening: The first step is to assess the general anti-proliferative effect of the compounds on a panel of cancer cell lines. This provides a broad measure of potency and helps prioritize compounds for further study.

  • Target Engagement Assays: Once active compounds are identified, it is crucial to confirm that they are acting on the intended target. This can be done through biochemical assays using purified enzymes or cellular assays that measure target modulation.

  • Mechanism of Action Studies: Further experiments should be conducted to confirm that the observed cytotoxicity is a result of inhibiting the target kinase. This involves analyzing the phosphorylation status of downstream substrates in the relevant signaling pathway.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. [8] Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) [3][8]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Compound IDTarget KinaseCell LineIC₅₀ (nM)
AZ-Br-001 BRAF V600EA375 (Melanoma)35
AZ-Br-014 PI3KαMCF-7 (Breast)88
AZ-Br-022 DYRK1BU-87 MG (Glioblastoma)150
Vemurafenib BRAF V600EA375 (Melanoma)31 [4]

Table 1: Example data from a cell viability screen of hypothetical 6-bromo-7-azaindole derivatives.

Protocol 3: Western Blot Analysis for Phospho-Protein Levels

This protocol is used to confirm target engagement within the cell by measuring the phosphorylation state of a kinase's downstream substrate. A decrease in the phosphorylated form of the substrate indicates successful inhibition of the target kinase.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the test compound for a specified time (e.g., 2-6 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4 °C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., β-actin or GAPDH).

Expertise Note: The choice of cell line and downstream target is critical. For a BRAF inhibitor, one would analyze phospho-MEK or phospho-ERK levels. For a PI3K inhibitor, one would analyze phospho-AKT levels. This confirms that the compound engages the target and disrupts the intended signaling pathway.

Conclusion and Future Directions

The 6-bromo-7-azaindole scaffold is a highly promising platform for the development of novel anti-cancer agents, particularly kinase inhibitors. Its synthetic tractability allows for extensive SAR exploration, while its proven ability to bind to the kinase hinge region provides a solid foundation for rational drug design. The protocols outlined above provide a clear roadmap for the synthesis, screening, and mechanistic validation of new derivatives. Future work should focus on optimizing lead compounds for improved pharmacokinetic properties (ADME) and evaluating their efficacy and safety in preclinical in vivo models of cancer.

References

  • Gunda, P., Sudhakar, C., & Kalle, A. M. (2022). Azaindole Therapeutic Agents. IntechOpen.
  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Monastyrskyi, A., et al. (2025). Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025 Meeting.
  • Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports.
  • Bollacke, A., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Singh, R., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research.
  • Shanghai Human Biotech Co Ltd. (2015). Synthetic process of 5-bromo-7-azaindole. Patsnap.
  • Gunda, P., & Kalle, A. M. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
  • Britton, R., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters.
  • Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules.
  • Lustig, K., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Lee, H. W., & Lee, J. H. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin.
  • Zhou, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Huliak, M., et al. (2022). 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. European Journal of Medicinal Chemistry.
  • Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 6-bromo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this critical transformation to build complex molecules. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is often a key step in the synthesis of novel therapeutic agents.[1]

However, the unique electronic properties of the 7-azaindole ring, particularly the presence of the pyrrolic N-H group, can present challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and maximize your reaction yields.

Troubleshooting Guide: Common Experimental Issues

Q1: Why is my Suzuki coupling reaction failing or giving very low yield?

This is the most common issue encountered. A low or non-existent yield can stem from several factors, often related to catalyst activity and reaction conditions.

Probable Causes & Recommended Solutions:

  • Catalyst Inactivation or Inhibition: The acidic N-H proton and the pyridine nitrogen of the 7-azaindole can coordinate with the palladium center, inhibiting the catalytic cycle.[2]

    • Solution 1: Choose a Robust Catalyst System. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to overcome substrate inhibition and promote high turnover rates.[2][3] Consider using palladium precatalysts with ligands such as SPhos or XPhos, which have demonstrated high efficacy for challenging heteroaryl couplings.[2][4]

    • Solution 2: Ensure an Inert Atmosphere. Palladium(0) species are sensitive to oxygen. Incomplete removal of air can lead to catalyst oxidation and the formation of inactive palladium black.[5][6] Always thoroughly degas your solvent and ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen before adding the catalyst.[7][8]

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step, and its strength and solubility can dramatically affect the outcome.[9][10]

    • Solution: Screen Different Bases. A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for N-H containing substrates.[2][4] Potassium carbonate (K₂CO₃) is also a widely used and effective option.[7][9][11] Avoid strong bases like NaOH in non-aqueous systems, as they can promote side reactions.

  • Inappropriate Solvent System: The solvent must effectively dissolve the organic substrates and the inorganic base to facilitate the reaction.[9][12]

    • Solution: Use an Aqueous Co-solvent System. Polar aprotic solvents mixed with water are often the most effective.[12] The water helps to dissolve the inorganic base, accelerating the reaction.[9] Recommended solvent mixtures include 1,4-dioxane/water, DMF/water, and toluene/ethanol.[2][4][9]

  • Low Reaction Temperature: The oxidative addition of palladium to 6-bromo-7-azaindole may require thermal energy to proceed at an efficient rate.

    • Solution: Increase the Reaction Temperature. While some modern catalysts can operate at lower temperatures, heating is often necessary. A temperature range of 60-110 °C is typical for these couplings.[2][4] Start at around 80-90 °C and increase if the reaction is sluggish.

Q2: My reaction is producing significant byproducts. How can I improve selectivity?

Side reactions are common in Suzuki couplings and can compete with the desired product formation, complicating purification and reducing yield.

Probable Causes & Recommended Solutions:

  • Protodeboronation of the Boronic Acid: The boronic acid can react with trace water or other protic sources, leading to the cleavage of the C-B bond and formation of an arene byproduct.[6]

    • Solution 1: Use a Stoichiometric Excess. Employing a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can help compensate for any loss due to this side reaction.[2][4]

    • Solution 2: Choose Milder Conditions. Less stable boronic acids are more prone to protodeboronation. Using milder conditions, such as lower temperatures and shorter reaction times where possible, can minimize this pathway.[2]

  • Homocoupling of the Boronic Acid or Aryl Halide: Two molecules of the boronic acid can couple to form a biaryl byproduct, or two molecules of the 6-bromo-7-azaindole can couple.[6]

    • Solution: Ensure Rigorous Degassing. Oxygen can promote the homocoupling of boronic acids. Ensure your reaction setup is fully inert.

    • Solution: Optimize Catalyst/Ligand Ratio. An improper ratio can sometimes lead to side reactions. Follow recommended protocols for the specific catalyst system you are using.

  • Dehalogenation of 6-Bromo-7-azaindole: The bromine atom is replaced by a hydrogen, resulting in the formation of 7-azaindole.[5][6]

    • Solution: Scrutinize Reagent Purity. This side reaction can be promoted by hydride sources in the reaction mixture. Ensure solvents and bases are free from contaminants that could act as hydride donors.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor Suzuki coupling outcomes with 6-bromo-7-azaindole.

G Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate? (e.g., Pd precatalyst + bulky phosphine ligand) Start->Check_Catalyst Check_Inert Was the reaction fully inert? (Degassed solvent, Ar/N2 atmosphere) Check_Catalyst->Check_Inert Yes End_Success Reaction Optimized Check_Catalyst->End_Success No, Change Catalyst Check_Base Is the base suitable? (K3PO4, Cs2CO3, K2CO3) Check_Inert->Check_Base Yes Check_Inert->End_Success No, Improve Degassing Check_Solvent Is the solvent system optimal? (e.g., Dioxane/H2O) Check_Base->Check_Solvent Yes Check_Base->End_Success No, Screen Bases Check_Temp Is the temperature high enough? (60-110 °C) Check_Solvent->Check_Temp Yes Check_Solvent->End_Success No, Change Solvent Check_Temp->End_Success No, Increase Temp. Byproducts Significant Byproducts Observed Check_Temp->Byproducts Yes, but... Check_Stoichiometry Is boronic acid in excess? (1.2-1.5 equiv) Byproducts->Check_Stoichiometry Check_Stoichiometry->End_Success No, Adjust Equiv. Check_Purity Are reagents pure? (Solvents, Base) Check_Stoichiometry->Check_Purity Yes Check_Purity->End_Success Yes Check_Purity->End_Success No, Purify Reagents

Caption: A logical troubleshooting workflow for optimizing the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the N-H of the 7-azaindole?

A: While N-protection (e.g., with Boc, Ts, or PMB groups) can be an effective strategy to prevent catalyst inhibition, it adds extra steps to the synthesis.[4][13] Modern, highly active palladium catalysts with bulky phosphine ligands often allow for the direct and efficient coupling of unprotected N-H heterocycles, including azaindoles, making protection unnecessary.[2] It is highly recommended to first attempt the reaction with the unprotected substrate using a robust catalyst system.

Q: Which palladium catalyst and ligand combination is best?

A: There is no single "best" system, as the optimal choice can depend on the specific boronic acid used. However, for heteroaryl bromides like 6-bromo-7-azaindole, catalyst systems based on bulky, electron-rich monophosphine ligands are consistently top performers.

Catalyst System (Precatalyst/Ligand)Key AdvantagesReference
Pd₂(dba)₃ / SPhos High efficiency for sequential couplings on azaindole cores.[4]
XPhos-based Precatalysts Excellent yields for unprotected N-H heterocycles at lower temperatures.[2]
Pd(OAc)₂ / Buchwald Ligands Highly active for a broad range of heteroaryl halides.[3][14]
Pd(dppf)Cl₂ A reliable and commercially available catalyst for various couplings.[11]

Q: What is the general catalytic cycle for this reaction?

A: The Suzuki-Miyaura coupling proceeds via a three-step catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Boryl Ar-Pd(II)-R L_n TM->PdII_Boryl RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 ArR Ar-R (Product) RE->ArR Pd0->OA PdII_Aryl->TM PdII_Boryl->RE ArX Ar-X (6-Bromo-7-azaindole) ArX->OA RBOH2 R-B(OH)₂ + Base RBOH2->TM

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

Q: How can I effectively remove residual palladium from my final product?

A: For applications in drug development, minimizing residual palladium to parts-per-million (ppm) levels is critical.[15]

  • Filtration: Passing the crude product solution through a pad of celite can remove precipitated palladium black.[16]

  • Palladium Scavengers: After the reaction, the mixture can be treated with reagents that bind strongly to palladium, facilitating its removal. Common scavengers include silica-bound thiols, activated carbon, or amino acids like L-cysteine.[17]

  • Recrystallization/Chromatography: Proper purification of the final compound by silica gel chromatography or recrystallization is often effective at significantly reducing palladium levels.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 6-bromo-7-azaindole. Optimization may be required for different boronic acid coupling partners.

Materials:

  • 6-bromo-7-azaindole (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 6-bromo-7-azaindole, the arylboronic acid, and the base.

  • In a separate vial, add the palladium precatalyst and the ligand.

  • Seal the reaction flask with a septum, then evacuate and backfill with inert gas three times.

  • Add the degassed solvent to the reaction flask via syringe.

  • Add the catalyst and ligand to the reaction mixture (either as solids under a positive flow of inert gas or as a solution in degassed solvent).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.[7]

References

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Barrio, P., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Kummari, M., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of...[Link]
  • Atlanchim Pharma.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Molecules. (2018).
  • Molecules. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Reaction Chemistry & Engineering. (2019).
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ACS Publications. (2017). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

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Technical Support Center: Large-Scale Synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 6-bromo-7-azaindole). This molecule is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including potent kinase inhibitors.[1][2][3] However, its synthesis, particularly at a large scale, presents unique challenges stemming from the electronic nature of the pyridine ring and the stability of intermediates.[4] This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will address common experimental hurdles in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems that may arise during the synthesis.

Q1: My reaction yield is consistently low, and I observe a significant amount of starting material remaining. What are the primary causes and optimization strategies?

A1: Low conversion is a frequent challenge, often rooted in several interdependent factors. The electron-deficient nature of the pyridine ring can render many classical indole formation methods inefficient.[4] A systematic approach to troubleshooting is essential.

Causality & Solutions:

  • Reagent Purity and Stoichiometry: Organometallic reagents, such as lithium diisopropylamide (LDA) or Grignard reagents, are extremely sensitive to moisture and air.

    • Insight: Inadequate quality or inaccurate titration of these reagents is a primary cause of failure. For instance, in syntheses involving lithiation of a picoline derivative, using at least two equivalents of LDA is often necessary—one to deprotonate the methyl group and another to interact with the molecule to facilitate the desired reaction pathway.[5] Using only one equivalent can lead to drastically reduced yields.[5]

    • Actionable Advice:

      • Always use freshly titrated organometallic reagents.

      • Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

      • Verify the purity of your starting pyridine derivative; acidic impurities will quench sensitive reagents.

  • Reaction Temperature and Time: The stability of key intermediates, especially lithiated species, is highly temperature-dependent.

    • Insight: Many azaindole syntheses require cryogenic temperatures (e.g., -40°C to -78°C) to prevent side reactions like dimerization or decomposition of the reactive intermediates.[5]

    • Actionable Advice:

      • Maintain strict temperature control throughout the addition of reagents and the reaction period. Use a cryostat for large-scale reactions to ensure uniform temperature.

      • Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Premature quenching or excessively long reaction times can both be detrimental.

  • Solvent Effects: The choice of solvent can dramatically influence the solubility of intermediates and the overall reaction kinetics.

    • Insight: Tetrahydrofuran (THF) is commonly used, but its purity is critical. Anhydrous, inhibitor-free THF is mandatory for reactions involving organometallics.

    • Actionable Advice: Use freshly distilled or commercially available anhydrous solvents.

Below is a decision tree to guide your optimization process:

G start Low Reaction Yield reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check temp_check Assess Temperature Control start->temp_check monitoring Implement In-Process Controls (TLC/LC-MS) start->monitoring reagent_purity Use freshly titrated organometallics? reagent_check->reagent_purity temp_stability Is temperature stable (e.g., -40°C)? temp_check->temp_stability monitoring_freq Is reaction progress monitored hourly? monitoring->monitoring_freq reagent_equiv Using >2 equivalents of base (e.g., LDA)? reagent_purity->reagent_equiv Yes solution_reagent Titrate reagents immediately before use. Ensure inert atmosphere. reagent_purity->solution_reagent No reagent_equiv->temp_check Yes solution_equiv Increase base to >2 equivalents to ensure full deprotonation. reagent_equiv->solution_equiv No temp_stability->monitoring Yes solution_temp Use a cryostat for precise temperature management. temp_stability->solution_temp No solution_monitoring Optimize reaction time based on IPC data. monitoring_freq->solution_monitoring Yes monitoring_freq->solution_monitoring No, optimize

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am struggling with purification. The product streaks badly on silica gel columns, and I cannot separate it from a persistent, closely-eluting impurity.

A2: Purification of azaindole derivatives is notoriously challenging due to their polar nature and ability to chelate with the silica surface.

Causality & Solutions:

  • Interaction with Silica Gel: The pyrrole N-H and the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel.

    • Insight: This acidic interaction leads to peak tailing (streaking) and, in some cases, can even cause degradation of the product on the column.[6]

    • Actionable Advice:

      • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which can offer better peak shape for basic compounds.[6] Reversed-phase (C18) chromatography is another powerful alternative, especially for removing non-polar impurities.

  • Co-eluting Impurities: The impurity may be a structural isomer or a closely related side-product that has a very similar polarity to your desired compound.

    • Insight: Isomeric impurities are common in heterocyclic synthesis and can be very difficult to separate using a single chromatographic method.[6]

    • Actionable Advice:

      • Optimize the Mobile Phase: Systematically screen different solvent systems. A switch from a standard hexane/ethyl acetate system to dichloromethane/methanol can significantly alter selectivity.

      • Employ Orthogonal Purification: Combine different purification techniques. For example, perform an initial flash chromatography step and then recrystallize the partially purified material from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

      • Preparative HPLC: For high-purity material required in late-stage development, preparative HPLC is often the most effective, albeit more costly, solution for separating challenging isomers.[6]

Table 1: Recommended Starting Conditions for Column Chromatography

Issue Stationary Phase Mobile Phase System Modifier
Severe Tailing/Streaking Silica Gel Dichloromethane / Methanol (98:2 to 90:10 gradient) 0.5% Triethylamine
Product Degradation Neutral Alumina Hexane / Ethyl Acetate (90:10 to 50:50 gradient) None needed initially

| Isomeric Impurity | Reversed-Phase C18 | Water / Acetonitrile (with 0.1% TFA or Formic Acid) | Acid modifier improves peak shape |

Q3: My N-protected intermediate is failing to deprotect cleanly. I'm either getting incomplete conversion or decomposition of the azaindole core. What should I do?

A3: The choice of protecting group is critical and must be compatible with downstream reaction conditions. Harsh deprotection conditions can easily lead to undesired side reactions on the sensitive azaindole ring.

Causality & Solutions:

  • Protecting Group Mismatch: The conditions required to remove the protecting group may not be compatible with the overall molecule.

    • Insight: For example, strongly acidic conditions used to remove a Boc group can sometimes be problematic. Similarly, fluoride-based deprotection of silyl groups (like SEM) can be sluggish or require elevated temperatures that lead to decomposition.[7]

    • Actionable Advice:

      • Tosyl (Ts) Group: This is a robust group. Reductive cleavage using conditions like sodium naphthalenide or magnesium in methanol is effective but can be challenging to scale. A more common method is basic hydrolysis (e.g., NaOH in MeOH/water), but this requires heating and may not be suitable for base-sensitive molecules.[8][9]

      • (2-(Trimethylsilyl)ethoxy)methyl (SEM) Group: Often cleaved with fluoride sources (like TBAF) or strong acid (like TFA). The acid-mediated deprotection often proceeds via a two-step sequence: initial cleavage followed by a basic workup to release the free N-H.[7] Failure to perform the basic step can result in an incomplete reaction.

      • Orthogonal Strategy: In complex syntheses, always plan an orthogonal protecting group strategy where one group can be removed without affecting others.[10]

  • Reaction Conditions: Incomplete deprotection is often due to insufficient reagent or non-optimal temperature. Decomposition points to conditions that are too harsh.

    • Actionable Advice:

      • Monitor Closely: Use TLC or LC-MS to track the reaction. If it stalls, a fresh charge of the deprotecting agent may be required.

      • Control Temperature: If decomposition is observed, perform the reaction at a lower temperature for a longer period.

      • Scavengers: For acid-mediated deprotections, consider adding a scavenger (e.g., triethylsilane) to trap reactive cationic intermediates that could cause side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: While numerous methods exist for synthesizing the 7-azaindole core, scalability requires routes that are high-yielding, use cost-effective starting materials, and avoid problematic reagents.[11] A prevalent strategy involves constructing the pyrrole ring onto a pre-functionalized 2-aminopyridine backbone. A representative, multi-step synthesis is outlined below.

G A 2-Amino-5-bromopyridine B 2-Amino-3-iodo-5-bromopyridine A->B Iodination (e.g., NIS) C N-Protected Intermediate B->C N-Protection (e.g., TsCl) D Alkynylated Intermediate C->D Sonogashira Coupling (e.g., with TMS-acetylene) E This compound D->E Deprotection & Cyclization (e.g., TBAF, Base)

Sources

Technical Support Center: Purification of 6-Bromo-7-Azaindole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important heterocyclic compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Introduction to 6-Bromo-7-Azaindole and its Purification

6-Bromo-7-azaindole is a vital building block in medicinal chemistry, notably as an intermediate in the synthesis of novel therapeutic agents.[1] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds like 6-bromo-7-azaindole, leveraging differences in solubility between the compound and its impurities in a given solvent system.

Key Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-bromo-7-azaindole is crucial for designing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₇H₅BrN₂[2]
Molecular Weight197.03 g/mol [2]
AppearanceWhite to brown solid[3]
Melting Point192-195 °C[2][3]
SolubilitySoluble in organic solvents such as chloroform, methanol, and carbon tetrachloride; insoluble in water.[3]

Troubleshooting Recrystallization of 6-Bromo-7-Azaindole

This section addresses common issues encountered during the recrystallization of 6-bromo-7-azaindole and provides systematic troubleshooting strategies.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my 6-bromo-7-azaindole separates from the solution as an oil rather than forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" is a common problem in recrystallization, particularly with heterocyclic compounds.[4] It occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, forming a liquid phase instead of a solid crystalline lattice.

Causality & Troubleshooting Steps:

  • Supersaturation or Rapid Cooling: The solution may be too concentrated or cooled too quickly.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[5][6]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or the compound's solubility may change too drastically over a small temperature range.

    • Solution: Experiment with a different solvent or a co-solvent system. For a polar compound like 6-bromo-7-azaindole, a mixture of a "good" solvent (where it is highly soluble) and a "poor" solvent (where it is less soluble) can be effective.[5][7] For instance, dissolving the compound in a minimal amount of a hot polar solvent like ethanol or ethyl acetate and then slowly adding a non-polar solvent like hexane until turbidity appears can induce crystallization upon slow cooling.[8]

  • Presence of Impurities: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: If possible, perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove gross impurities before recrystallization.[5]

Problem 2: No Crystal Formation, Even After Extended Cooling

Question: The solution remains clear, and no solid precipitates even after cooling in an ice bath for an extended period. What should I do?

Answer: This issue typically arises from either using too much solvent or the solution being "super-saturated," where the compound remains dissolved even below its saturation point.

Causality & Troubleshooting Steps:

  • Excess Solvent: The most frequent cause is using too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[4][9]

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator.[4] Be cautious not to remove too much solvent, which could lead to rapid precipitation and trapping of impurities.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

    • Solution: Induce nucleation by:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create microscopic imperfections that can serve as nucleation sites.[5][9]

      • Seeding: Add a tiny crystal of pure 6-bromo-7-azaindole to the cooled solution to initiate crystallization.[5][7]

Problem 3: Low Recovery of Crystalline Product

Question: I have obtained pure crystals, but the final yield is very low. How can I improve it?

Answer: A low yield is often a trade-off for high purity, but several factors can be optimized to improve recovery without compromising quality.

Causality & Troubleshooting Steps:

  • Using an Excessive Amount of Solvent: As mentioned previously, this is a primary cause of low yield, as a significant amount of the compound remains in the mother liquor.[5][9]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtering the initial crop of crystals, the mother liquor can be concentrated to obtain a second crop, which may require a separate recrystallization to achieve the desired purity.[5]

  • Significant Solubility in Cold Solvent: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.

    • Solution: Ensure the flask is adequately cooled, for instance, in an ice-salt bath or refrigerator, to maximize precipitation.[5] Consider switching to a solvent in which the compound has lower solubility at cold temperatures.

Problem 4: The Purified Crystals are Colored

Question: The resulting crystals have a noticeable color (e.g., yellow or brown), but the pure compound is expected to be off-white. How can I remove the colored impurities?

Answer: Colored impurities are common in organic synthesis and can often be effectively removed.

Causality & Troubleshooting Steps:

  • Presence of Highly Colored Impurities: Even small amounts of certain byproducts can impart significant color.

    • Solution: After dissolving the crude 6-bromo-7-azaindole in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[8]

    • Important: Perform a hot filtration to remove the charcoal before allowing the solution to cool. This step must be done quickly to prevent premature crystallization of the product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for 6-bromo-7-azaindole?

A1: Given the heterocyclic nature of 6-bromo-7-azaindole, which includes both a pyridine and a pyrrole ring, a systematic solvent screening is the most effective approach.[7] Start with solvents of varying polarities. Good candidates to test include:

  • Alcohols: Ethanol, isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene[10][11]

  • Ketones: Acetone

  • Co-solvent systems: Dichloromethane/hexane, Ethyl acetate/hexane[12]

A small-scale screening can be performed by dissolving a few milligrams of the crude compound in a small volume of hot solvent in a test tube and observing the crystallization behavior upon cooling.

Q2: How can I perform a small-scale solvent screening?

A2:

  • Place approximately 10-20 mg of your crude 6-bromo-7-azaindole into several small test tubes.

  • To each tube, add a different solvent dropwise while heating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will dissolve the compound when hot but yield a large amount of pure crystals when cold.

Q3: Can I use water as a solvent for recrystallizing 6-bromo-7-azaindole?

A3: 6-bromo-7-azaindole is reported to be insoluble in water.[3] Therefore, water is not a suitable primary solvent. However, it can be used as an "anti-solvent" in a co-solvent system with a miscible organic solvent like ethanol or acetone.[7] In this case, the compound is dissolved in the organic solvent, and water is added dropwise until the solution becomes turbid, after which it is heated to clarify and then cooled slowly.

Q4: My compound is basic. Does this affect the recrystallization process?

A4: The basicity of the pyridine nitrogen in the azaindole ring can sometimes lead to interactions with acidic impurities or silica gel if a pre-purification step is used.[5] While this doesn't typically prevent recrystallization, if you are also performing chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the chromatography solvent can improve separation.[5] For recrystallization itself, the basicity may influence the choice of solvent, but a standard solvent screening should identify a suitable system. It is also possible to crystallize the compound as a salt by adding an acid like tartaric acid.[13]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for 6-Bromo-7-Azaindole
  • Dissolution: In an Erlenmeyer flask, add the crude 6-bromo-7-azaindole and a minimal amount of the selected hot recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.[7]

  • Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for 6-Bromo-7-Azaindole cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_material Crude 6-Bromo-7-Azaindole add_solvent Add minimal hot solvent crude_material->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution decolorize Add Activated Charcoal (Optional) dissolved_solution->decolorize If colored hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration If not colored decolorize->hot_filtration impurities_removed Removal of Insoluble Impurities hot_filtration->impurities_removed slow_cooling Slow Cooling to Room Temp hot_filtration->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation suction_filtration Suction Filtration crystal_formation->suction_filtration wash_crystals Wash with Cold Solvent suction_filtration->wash_crystals drying Drying wash_crystals->drying pure_product Pure 6-Bromo-7-Azaindole Crystals drying->pure_product

Caption: A step-by-step workflow for the recrystallization of 6-bromo-7-azaindole.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Start Recrystallization issue Issue Encountered? start->issue oiling_out Compound Oils Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 solution2 Try different solvent/co-solvent system oiling_out->solution2 solution3 Reduce solvent volume no_crystals->solution3 solution4 Scratch flask or add seed crystal no_crystals->solution4 solution5 Use minimum hot solvent, concentrate mother liquor low_yield->solution5 solution6 Cool to a lower temperature low_yield->solution6 solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry solution5->start Retry solution6->start Retry

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • ChemBK. (2024, April 9). 6-BROMO-7-AZAINDOLE.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). CN105646489A - 7-azaindole and preparation method thereof.
  • PubChem. (n.d.). 6-Bromoindole.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Google Patents. (n.d.). GB2298199A - Synthesis of azaindoles.
  • Mettler-Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield.
  • Bao, S., Sun, N., & Sun, W. (2022). Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Journal of Molecular Liquids.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Patrick, A. N., et al. (n.d.).
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • ResearchGate. (2025, December 28). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Progress in Chemistry. (2012). Synthesis of Azaindoles.
  • ResearchGate. (n.d.). Synthetic Strategies toward Higher Cocrystals of Some Resorcinols.

Sources

Technical Support Center: Functionalization of 6-Bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 6-bromo-7-azaindole. This versatile heterocyclic building block is a cornerstone in the synthesis of numerous biologically active molecules, particularly kinase inhibitors.[1][2] However, its unique electronic structure—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents a distinct set of challenges during functionalization.

This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations for common side reactions encountered during your experiments. It is designed to empower you, the researcher, to anticipate, diagnose, and resolve these issues effectively.

PART 1: Core Troubleshooting Principles

Before diving into specific reaction types, it is crucial to understand the inherent chemical nature of the 7-azaindole scaffold. Many experimental failures can be traced back to two fundamental properties: the acidic N-H proton of the pyrrole ring and the Lewis basicity of the pyridine nitrogen.

The Duality of the 7-Azaindole Core

The pyrrole moiety is π-excessive, making its N-H proton acidic and susceptible to deprotonation. This anion can act as a competing nucleophile or coordinate to and inhibit metal catalysts.[3] Conversely, the pyridine ring is π-deficient, and its lone pair on the sp² nitrogen can also sequester the active metal catalyst, leading to sluggish or incomplete reactions.[4] Successful functionalization hinges on managing this delicate balance.

A General Troubleshooting Workflow

When an experiment yields unexpected results, a systematic approach is key. The following workflow can help diagnose the root cause and identify a viable solution.

G A Problem Observed (e.g., Low Yield, Side Product) B Identify Potential Cause (e.g., Dehalogenation, N-Arylation, Catalyst Inhibition) A->B Hypothesize C Perform Diagnostic Experiment (e.g., Add N-Protection, Change Base, Screen Ligands) B->C Test Hypothesis D Analyze Outcome C->D D->B Inconclusive or Failed Diagnosis E Implement Optimized Protocol D->E Successful Diagnosis F Problem Solved E->F G Re-evaluate Cause G Start 6-Bromo-7-azaindole + Ar-X [Pd Catalyst, Base] Path_C Desired Pathway: Oxidative Addition at C-Br Start->Path_C Path_N Side Reaction Pathway: N-H Deprotonation Start->Path_N Intermediate_C Ar-Pd(II)-Azaindole Path_C->Intermediate_C Intermediate_N Azaindole Anion Path_N->Intermediate_N Product_C C6-Arylated Product Intermediate_C->Product_C Reductive Elimination Product_N N1-Arylated Side Product Intermediate_N->Product_N Nucleophilic Attack on Ar-Pd(II)-X or Ar-X

Caption: Competing pathways in the arylation of 6-bromo-7-azaindole.

Troubleshooting & Solutions:

  • N-Protection (Primary Solution): This is the most direct and effective way to ensure C6 selectivity. By blocking the N1 position, you eliminate the competing nucleophile. A comparison of common protecting groups is provided in Table 1.

  • Copper Catalysis (Ullmann Coupling): In some cases, copper-catalyzed N-arylation conditions can be selective for the amine nucleophile over the azaindole N-H, but this requires careful optimization. [5]However, for C-N bond formation at the C6 position, palladium is generally preferred.

PART 3: Protocols and Data

Table 1: Comparison of Common N-Protecting Groups for 7-Azaindole
Protecting GroupIntroduction ConditionsRemoval ConditionsProsCons
Tosyl (Ts) TsCl, NaH, DMFNaOH or KOH, MeOH/H₂O, heatRobust, stable to many cross-coupling conditionsHarsh removal conditions, low yields in deprotection step can be an issue. [6]
Benzenesulfonyl (Bs) PhSO₂Cl, BaseBasic hydrolysisSimilar to Tosyl, often used in multi-step syntheses. [6]Harsh removal conditions.
SEM SEMCl, NaH, DMFTBAF or HClMild removal, stable to many conditionsDeprotection can release formaldehyde, leading to side products. [1][7]
Boc Boc₂O, DMAP, CH₂Cl₂TFA, CH₂Cl₂ or HCl in DioxaneEasily removed, commonCan be labile under certain Suzuki or Buchwald conditions, especially with strong bases.
Protocol 1: General Procedure for N-Protection with SEM-Cl

This protocol is a representative example and should be optimized for specific substrates.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).

  • Solvent: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Addition of SEM-Cl: Cool the reaction back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting a Low-Yield Buchwald-Hartwig Amination (Unprotected Substrate)

This protocol leverages a modern catalyst system designed for challenging N-heterocycles.[4]

  • Setup: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol %) to a vial.

  • Base: Add lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equiv).

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C. Monitor the reaction progress by LC-MS or TLC.

  • Workup & Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Self-Validation: The success of this protocol relies on the synergy between the sterically demanding ligand (XPhos), which promotes the desired C-N reductive elimination, and the strong, non-nucleophilic base (LiHMDS), which deprotonates the azaindole to prevent it from acting as a competitive nucleophile or catalyst poison. [4]

References

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 6-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-bromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific C-N cross-coupling reaction. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties and the presence of an unprotected N-H group present distinct challenges for palladium-catalyzed amination.

This document provides in-depth, field-proven insights in a structured question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of 6-bromo-7-azaindole considered a challenging transformation?

The amination of halo-7-azaindoles is particularly challenging for two primary reasons[1][2][3]:

  • Chelation and Catalyst Inhibition: The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) of the 7-azaindole ring can act as a bidentate chelating ligand for the palladium catalyst. This chelation can form a stable, inactive complex, effectively removing the catalyst from the productive catalytic cycle.

  • Competing N-H Arylation: The pyrrole N-H is acidic and nucleophilic. It can compete with the desired amine nucleophile, leading to the formation of N1-arylated homocoupling byproducts.

A successful protocol must therefore favor the desired C-N bond formation at the C6 position while mitigating catalyst inhibition and undesired side reactions.

Q2: What are the recommended starting conditions for coupling an amine with 6-bromo-7-azaindole?

For unprotected 7-azaindoles, a specific set of conditions has been developed to overcome the challenges mentioned above. Research from the Buchwald group has shown that using a strong, non-coordinating base in a non-polar solvent is critical.[1][2]

ParameterRecommended Starting ConditionRationale
Palladium Source A G2 or G3 Pd-precatalyst (e.g., RuPhos Pd G3)Precatalysts ensure the efficient and reliable formation of the active Pd(0) species, leading to more consistent results than using sources like Pd(OAc)₂.[4][5]
Ligand A bulky, electron-rich biarylphosphine (e.g., RuPhos, SPhos, XPhos)These ligands accelerate the rate-limiting reductive elimination step and promote the desired C-N coupling over side reactions.[6]
Base Lithium bis(trimethylsilyl)amide (LiHMDS)This strong, bulky base effectively deprotonates both the amine nucleophile and the azaindole N-H, preventing the N-H from interfering in the reaction.[1][2] Weaker bases like Cs₂CO₃ or K₃PO₄ are often ineffective for this substrate class.[1]
Solvent Anhydrous, degassed ethereal solvent (e.g., THF, Dioxane)These solvents are suitable for the solubility of the reagents and are compatible with the strong base required.[1][7]
Temperature 65-100 °CThe reaction often requires heating, but milder temperatures may be possible with highly active catalyst systems.[2]
Q3: What are the most common side reactions and how can I identify them?

The primary side reactions in this coupling are hydrodehalogenation and N-arylation.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, yielding the 7-azaindole parent core. This can occur via a competitive pathway involving β-hydride elimination from a palladium-amido intermediate.[6] It often appears as a nonpolar spot on a TLC plate and can be confirmed by LC-MS.

  • N-Arylation: This is the coupling of the 6-bromo-7-azaindole with another molecule of 7-azaindole at the N1 position. This byproduct will have a mass corresponding to (2 x azaindole - HBr).

  • Protodeborylation (if using an amine boronic acid): This is a common side reaction in Suzuki-type couplings that can also be relevant if using amine equivalents.[4]

Troubleshooting Guide

Problem 1: Low or No Conversion of 6-bromo-7-azaindole

This is the most common issue, often stemming from an inactive catalyst or suboptimal reaction conditions.

Workflow for Diagnosing Low Conversion

start Low / No Conversion cat_check Is the Catalyst System Active? start->cat_check reagent_check Are Reagents High Quality? start->reagent_check cond_check Are Conditions Optimal? start->cond_check cat_sol Use a Pd Precatalyst (e.g., G3). Ensure inert atmosphere. cat_check->cat_sol No reagent_sol Use anhydrous/degassed solvent. Purify amine if necessary. reagent_check->reagent_sol No cond_sol Screen Ligands (RuPhos, XPhos). Confirm use of LiHMDS as base. Optimize temperature (80-110 °C). cond_check->cond_sol No

Caption: Troubleshooting workflow for low reaction conversion.

Probable Cause & Solution
  • Cause A: Inactive Catalyst Species

    • Explanation: The active Pd(0) catalyst is sensitive to oxygen. If your reaction setup is not rigorously deoxygenated, the catalyst can be oxidized and rendered inactive. Using Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction step that can be inefficient or substrate-dependent.[8][9]

    • Solution:

      • Use a Palladium Precatalyst: Employ an air-stable precatalyst like a G3 or G4 Buchwald precatalyst. These form the active Pd(0) species reliably upon heating in the presence of a base.

      • Ensure Inert Atmosphere: Use a glovebox for reaction setup. Alternatively, thoroughly degas the solvent (3-4 freeze-pump-thaw cycles) and assemble the reaction under a positive pressure of argon or nitrogen.[5]

  • Cause B: Incorrect Base Selection

    • Explanation: For unprotected 7-azaindoles, the choice of base is non-negotiable for achieving high yields. Weaker bases like carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally ineffective.[1] They are not strong enough to deprotonate the azaindole N-H efficiently, leading to catalyst inhibition. Strong alkoxide bases like NaOtBu can also give inconsistent results with this substrate class.[1]

    • Solution:

      • Use LiHMDS: This is the optimal base for coupling amines with unprotected halo-7-azaindoles.[2] It is strong enough to deprotonate both the amine and the azaindole N-H, preventing the latter from interfering.

      • Check Base Quality: LiHMDS is moisture-sensitive. Use a fresh bottle or a recently titrated solution.

  • Cause C: Suboptimal Ligand Choice

    • Explanation: The ligand is crucial for facilitating both the oxidative addition and the rate-determining reductive elimination steps.[6] For a challenging substrate like 6-bromo-7-azaindole, a highly active, bulky biarylphosphine ligand is required.

    • Solution:

      • Screen Effective Ligands: If your initial choice is not working, screen other proven ligands for this system, such as RuPhos, SPhos, or XPhos.[10]

      • Avoid Older/Less Active Ligands: Ligands like BINAP or DPPF, while effective for simpler systems, often fail with electron-rich, chelating heteroaryl halides.[6]

Problem 2: Significant Formation of Hydrodehalogenation Product

The formation of 7-azaindole (the debrominated starting material) indicates that an undesired side reaction is outcompeting the productive C-N coupling.

Catalytic Cycles: Desired vs. Side Reaction

cluster_main Buchwald-Hartwig Catalytic Cycle cluster_productive Productive Pathway cluster_side Side Reaction Pathway Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)(Br)) Pd0->OxAdd + Ar-Br Amido Pd-Amido Complex (L-Pd(II)(Ar)(NR₂)) OxAdd->Amido + HNR₂ - HBr (Base) RedElim Reductive Elimination Amido->RedElim BetaH β-Hydride Elimination Amido->BetaH RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product BetaH->Pd0 Forms Pd-H species which regenerates Pd(0) SideProduct Ar-H (Hydrodehalogenation) BetaH->SideProduct

Caption: Competing pathways of reductive elimination and β-hydride elimination.

Probable Cause & Solution
  • Cause A: β-Hydride Elimination is Favored

    • Explanation: The palladium-amido intermediate can undergo two competing pathways: the desired reductive elimination to form the product, or an undesired β-hydride elimination (if the amine has β-hydrogens) to form an imine and a palladium-hydride species. The palladium-hydride can then react with the aryl bromide to generate the hydrodehalogenated arene (Ar-H).[6][11]

    • Solution:

      • Modify the Ligand: Bulky, electron-rich ligands (like the Buchwald biarylphosphine ligands) sterically encumber the palladium center, which generally accelerates reductive elimination relative to β-hydride elimination. Ensure you are using a ligand from this class.

      • Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress this side reaction.[12]

      • Use a Pre-catalyst: Incomplete formation of the Pd-ligand complex can lead to side reactions. Using a well-defined pre-catalyst ensures the correct active species is present.[12]

Experimental Protocols

Protocol 1: General Procedure for the Amination of 6-bromo-7-azaindole

This protocol is a starting point and should be optimized for each specific amine.

Materials:

  • 6-bromo-7-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol %)

  • RuPhos Ligand (2 mol %)

  • LiHMDS (1.0 M solution in THF, 2.5 equiv)

  • Anhydrous, degassed THF or Dioxane

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an argon atmosphere, add 6-bromo-7-azaindole, the RuPhos Pd G3 precatalyst, and the RuPhos ligand.

  • Seal the vessel and purge with argon for 10 minutes.

  • Add the desired amine, followed by anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the aryl bromide).

  • While stirring, add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Parallel Screening of Ligands and Bases

This workflow allows for the rapid identification of optimal conditions.

Screening Workflow Diagram

Caption: Workflow for parallel screening of reaction conditions.

Procedure:

  • In a glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials).

  • To each vial, add a solution of 6-bromo-7-azaindole and the amine coupling partner in the chosen solvent.

  • Add the selected palladium precatalyst to each vial.

  • To columns of vials, add different ligands (e.g., Column 1: RuPhos, Column 2: XPhos, Column 3: SPhos).

  • To rows of vials, add different bases (e.g., Row A: LiHMDS, Row B: NaOtBu, Row C: Cs₂CO₃).

  • Seal the plate/vials, remove from the glovebox, and heat to the desired temperature for a set time (e.g., 12 hours).

  • After cooling, quench a small aliquot from each well and analyze by LC-MS to determine the relative conversion to product and the formation of side products, allowing for rapid identification of the most promising conditions.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Mayer, L., et al. (2021).
  • Richardson, J., et al. (2017).
  • Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Sharma, M., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • Reddit. (2023). BH amination side products and purification.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Herzon, S. B., & Hartwig, J. F. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Bodke, D., et al. (2013). Table 3 Effect of various bases in the Buchwald coupling reaction.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • GSK. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
  • Hartwig, J. F., et al. (2015).
  • Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Kashani, S. K., et al. (2020).
  • Chernyshev, V. M., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • Legoabe, L. J., et al. (2022).
  • Guillaumet, G., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Tetrahedron.
  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
  • Organ, M. G., et al. (2007). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Request PDF.
  • Munday, R. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH.

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Navigating the Complex Landscape of 7-Azaindole Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, achieving regioselective functionalization of this bicyclic heteroaromatic system presents a significant synthetic challenge. The electronic nature of the fused pyridine and pyrrole rings often leads to a mixture of isomers, complicating downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome common hurdles in the regioselective modification of the 7-azaindole core.

Troubleshooting Guide: Addressing Specific Regioselectivity Issues

This section tackles common problems encountered during the functionalization of 7-azaindole, offering explanations for the observed outcomes and actionable protocols to enhance regioselectivity.

Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Halogenation

Question: My electrophilic bromination of 7-azaindole with NBS is giving me a mixture of C3- and C5-brominated products, with the C3-isomer being the major one. How can I selectively obtain the C5- or C6-halogenated isomer?

Underlying Chemistry: The pyrrole ring of 7-azaindole is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most nucleophilic site, making it the kinetically favored position for electrophilic substitution. Direct halogenation without a directing group will almost invariably lead to C3 functionalization.

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • N1-Sulfonylation: Protection of the pyrrole nitrogen with a sulfonyl group (e.g., tosyl or benzenesulfonyl) deactivates the pyrrole ring towards electrophilic attack. This allows for subsequent functionalization on the pyridine ring.[1]

    • N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide activates the pyridine ring for electrophilic substitution, particularly at the C4 and C6 positions.[2][3][4]

  • Directed ortho-Metalation (DoM):

    • This powerful technique utilizes a directing group (DG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond. The resulting organometallic species can then be quenched with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆).

    • For C6-Halogenation: Employing a carbamoyl directing group at the N7 position can direct metalation and subsequent halogenation to the C6 position.[5][6][7][8][9]

Experimental Workflow for N-Oxide Directed C6-Halogenation:

G cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Halogenation A 7-Azaindole B m-CPBA, Solvent (e.g., CH2Cl2) C 7-Azaindole-N-oxide B->C D Halogenating Agent (e.g., POCl3, SO2Cl2) C->D E 6-Halo-7-azaindole D->E

Caption: Workflow for N-oxide mediated halogenation of 7-azaindole.

Issue 2: Lack of C2-Selectivity in Metalation Reactions

Question: I am trying to functionalize the C2 position of 7-azaindole via lithiation, but I am consistently getting deprotonation at the N1 position, leading to unwanted side reactions upon quenching with an electrophile. How can I achieve selective C2-metalation?

Underlying Chemistry: The N1-H of the pyrrole ring is the most acidic proton in the 7-azaindole system. Strong bases like n-butyllithium will preferentially deprotonate the nitrogen, forming the N-anion.

Troubleshooting Protocol:

  • N1-Protection: The most straightforward solution is to protect the N1-H with a suitable protecting group that is stable to the lithiation conditions. Common choices include:

    • Triisopropylsilyl (TIPS): Removable with fluoride sources (e.g., TBAF).

    • Benzenesulfonyl (Bs): Removable under reductive or basic conditions.

    • Carbamoyl: Can also act as a directing group.[5][6]

  • In Situ Anionic Shielding: A clever strategy involves using a directing group on the C3 position. After initial N-deprotonation, the directing group can coordinate the lithium cation, effectively "shielding" the N1-anion and directing a second equivalent of base to deprotonate the C2 position.[10]

  • Directed ortho-Metalation (DoM) from N1: By placing a directing group on the N1 position, you can direct lithiation to the C2 position. A removable directing group like a pivaloyl or carbamoyl group is ideal.

Decision Tree for Achieving C2-Functionalization:

G Start Goal: C2-Functionalization Q1 Is N1-H deprotonation the primary issue? Start->Q1 A1_Yes Protect N1 position Q1->A1_Yes Yes A1_No Consider other factors (sterics, electronics) Q1->A1_No No Q2 Is a directing group strategy feasible? A1_Yes->Q2 A2_Yes Use N1-directing group or C3-directing group for in situ shielding Q2->A2_Yes Yes A2_No Re-evaluate N1-protection strategy with different protecting groups Q2->A2_No No

Caption: Decision-making workflow for troubleshooting C2-functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for achieving regioselective functionalization of the pyridine ring of 7-azaindole?

A1: Metal-catalyzed cross-coupling reactions are generally the most reliable methods for selectively functionalizing the pyridine ring.[11][12][13] This approach typically involves the initial synthesis of a halo-7-azaindole, which can then be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide range of substituents at specific positions.[14][15] The regioselectivity is controlled by the position of the halogen on the starting material.

Q2: How does the choice of catalyst and ligand affect the outcome of cross-coupling reactions on halo-7-azaindoles?

A2: The catalyst and ligand system is crucial for achieving high yields and preventing side reactions, such as N-arylation of the pyrrole ring.[14] For instance, in palladium-catalyzed amination of halo-7-azaindoles, the use of palladium precatalysts can allow for the reaction to proceed efficiently even with unprotected N-H groups.[14] Careful optimization of the ligand, base, and solvent is often necessary for each specific substrate and coupling partner.

Q3: Are there any methods for direct C-H functionalization of the 7-azaindole core that avoid the need for pre-functionalized starting materials?

A3: Yes, direct C-H activation is a rapidly developing field that offers more atom-economical routes to functionalized 7-azaindoles.[13][16] Rhodium(III)-catalyzed oxidative annulation with alkynes, for example, can achieve double C-H activation to form complex fused systems.[17][18] Ruthenium-catalyzed carbene transfer reactions have also been developed for selective N7-alkylation.[19][20] However, these methods often require specific directing groups and careful optimization of reaction conditions to control regioselectivity.

Data Summary: Regioselectivity in Common 7-Azaindole Reactions

Reaction TypeReagent/CatalystPredominant Position(s) of FunctionalizationKey Considerations
Electrophilic Halogenation NBS, I₂C3Pyrrole ring is highly activated. N-protection or N-oxide formation is needed to direct to other positions.[21][22]
Metalation n-BuLi, LDAN1 (deprotonation)N1-H is the most acidic proton. N-protection is required for C-H metalation.[5][6]
Directed ortho-Metalation (DoM) DG on N1C2Directing group controls regioselectivity.
DG on N7C6Directing group controls regioselectivity.[5][6][7]
Palladium-Catalyzed Cross-Coupling Pd catalyst, ligand, basePosition of halogenA versatile method for introducing a wide range of functional groups.[11][14][15]
Direct C-H Activation Rh(III), Ru(II) catalystsVaries with catalyst and directing groupAn emerging area with high atom economy.[16][17][19]

References

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  • Le, D. N. et al. (2019). The Directed Metalation Group Dance. Regioselective Iterative Functionalization of 7‐Azaindole by Controlled Annular Isomerism. Angewandte Chemie, 131(22), 7389-7393. [Link]
  • Yuan, W. et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(19), 6543. [Link]
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  • Wu, Z. et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(52), 31253-31257. [Link]
  • Kumar, A. et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
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Technical Support Center: Catalyst Selection for 6-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Catalyst & Process Development

Welcome to the technical support center for cross-coupling reactions with 6-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 6-bromo-7-azaindole). This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this important heterocyclic scaffold. The inherent properties of the 7-azaindole nucleus, particularly the basic pyridine nitrogen, present unique hurdles in catalyst selection and reaction optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve efficient, reproducible couplings.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

The primary difficulty arises from the structure of the 7-azaindole core itself. The pyridine nitrogen (at position 7) is a Lewis base and can coordinate to the palladium catalyst. This coordination acts as a poison, occupying a coordination site on the metal center and inhibiting its ability to participate in the catalytic cycle, leading to low or no product yield.[1] This issue is a common challenge for coupling reactions involving coordinating heterocycles.[2][3] Furthermore, the pyrrole N-H is acidic and can be deprotonated by strong bases, which can sometimes lead to undesired side reactions or interfere with the catalyst.[4]

Q2: Should I protect the pyrrole N-H group before attempting a coupling reaction?

This is a common strategic question.

  • For C-N (Buchwald-Hartwig) Couplings: Protection is often beneficial. The unprotected N-H can interfere, and some studies have shown that masking this group is essential for success, particularly with challenging amines.[5] However, the choice of protecting group is critical, as some (like SEM) can be difficult to remove without causing side reactions.[5]

  • For C-C (Suzuki, Sonogashira) Couplings: It is often possible to achieve high yields without N-H protection, provided the right catalyst system and base are chosen.[4] Working with the unprotected form is generally more step-economical. The methods described in this guide primarily focus on unprotected 7-azaindole, but N-protection remains a valid strategy if other methods fail.

Q3: What is the single most important factor for success with this substrate?

Ligand selection. The ligand's role is not just to facilitate the catalytic cycle but, crucially, to stabilize the palladium center and create a sterically hindered environment that discourages poisoning by the pyridine nitrogen.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbenes (NHCs) are almost always required for efficient transformations.[6][7]

Troubleshooting Guide & Optimized Protocols

This section is organized by reaction type to address specific experimental failures.

Problem Area 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for creating C(sp²)-C(sp²) bonds.[8] However, failure is common without the correct catalyst system.

Issue: My Suzuki reaction has stalled. HPLC/TLC analysis shows mostly unreacted this compound.

This is the most frequent failure mode, typically pointing to catalyst inhibition or deactivation.

Troubleshooting_Suzuki cluster_causes Potential Causes cluster_solutions Corrective Actions start Low/No Yield in Suzuki Coupling cause1 Catalyst Poisoning Pyridine N7 coordinates to Pd center, inhibiting oxidative addition. start->cause1 cause2 Suboptimal Ligand Ligand is not bulky or electron-rich enough to prevent poisoning and promote reductive elimination. start->cause2 cause3 Ineffective Base/Solvent Base is too weak to drive transmetalation; poor reagent solubility. start->cause3 cause4 Boronic Acid Decomposition Protodeboronation of the coupling partner before catalysis occurs. start->cause4 sol1 Switch to Bulky Ligand Use SPhos, RuPhos, or XPhos. These shield the Pd center. cause1->sol1 sol2 Use a Pre-formed Catalyst (SPhos)Pd G3 or (XPhos)Pd G4 ensure efficient Pd(0) generation. cause1->sol2 cause2->sol1 sol3 Optimize Base and Solvent Use K3PO4 or K2CO3. Ensure adequate water in solvent system (e.g., Dioxane/H2O) to solubilize base and facilitate transmetalation. cause3->sol3 sol4 Verify Reagent Quality Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol or MIDA). cause4->sol4

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst/PrecatalystLigandBaseSolvent SystemKey Considerations
Pd₂(dba)₃SPhos or XPhosK₃PO₄1,4-Dioxane / H₂OA robust starting point. The bulky, electron-rich biarylphosphine ligands are critical for success.[8]
(XPhos) Pd G3(none needed)K₂CO₃t-AmylOH / H₂OPrecatalysts provide reliable generation of the active LPd(0) species, improving reproducibility.[9]
Pd(OAc)₂RuPhosCs₂CO₃Toluene / H₂ORuPhos is another excellent choice for challenging heteroaromatic substrates.[5]
Pd(dppf)Cl₂(none needed)Na₂CO₃DME / H₂OA more "classic" choice, but may be less effective than Buchwald systems for this specific substrate.[10]
Optimized Starting Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Seal the vial with a septum. Evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the palladium precatalyst (e.g., (XPhos) Pd G3, 1-3 mol%) and ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[11]

Problem Area 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is particularly susceptible to catalyst poisoning due to the presence of two Lewis basic nitrogens: one on the substrate and one on the amine nucleophile.[1]

Issue: My Buchwald-Hartwig amination is giving low yield, and I observe significant amounts of debrominated starting material (hydrodehalogenation).

This outcome suggests that the catalytic cycle is being diverted. Hydrodehalogenation can occur if β-hydride elimination is competitive with reductive elimination.[12] More often, it points to catalyst decomposition or a stalled cycle where side reactions dominate.

Buchwald_Catalytic_Cycle cluster_main Main Catalytic Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex (L)Pd(II)(Ar)(Br) pd0->oa_complex 1. Oxidative Addition (Ar-Br) amide_complex Pd-Amido Complex (L)Pd(II)(Ar)(NR₂) oa_complex->amide_complex 2. Amine Coordination & Deprotonation (HNR₂, Base) amide_complex->pd0 Regenerates Catalyst product Ar-NR₂ Desired Product amide_complex->product 3. Reductive Elimination problem1 Poisoning! (Substrate N7 or Amine N) problem1->pd0 Inhibits Step 1 problem2 Slow Reductive Elimination problem2->amide_complex Leads to side reactions

Caption: Simplified Buchwald-Hartwig cycle showing key problem points.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst/PrecatalystLigandBaseSolventKey Considerations
Pd₂(dba)₃BrettPhosLiHMDS or NaOtBuToluene or THFBrettPhos is specifically designed for coupling primary amines.[13] A strong, non-nucleophilic base is essential.
(RuPhos) Pd G3(none needed)K₂CO₃ or Cs₂CO₃t-BuOH or DioxaneRuPhos is highly effective for a broad range of amines, including challenging secondary amines.[5][14]
Pd(OAc)₂XantphosDBUTolueneFor amide coupling partners, milder organic bases like DBU can be effective and improve functional group tolerance.[15]
Optimized Starting Protocol: Buchwald-Hartwig Amination

CRITICAL: This reaction is highly sensitive to air and moisture. Use of a glovebox is recommended. All solvents must be anhydrous, and glassware must be rigorously dried.[1][11]

  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., BrettPhos, 2-4 mol%) to an oven-dried reaction vial.

  • Add the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.1-1.3 equiv) in anhydrous, degassed solvent (e.g., toluene).

  • Add the substrate solution to the vial containing the catalyst and base.

  • Seal the vial tightly and remove from the glovebox. Stir at 80-110 °C for 12-24 hours.

  • After cooling, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Problem Area 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds.[16] The main challenges are catalyst inhibition and undesired alkyne homocoupling (Glaser coupling), especially when using a copper co-catalyst.[17]

Issue: My Sonogashira reaction is sluggish, and I'm seeing a lot of alkyne dimer by-product.

This indicates that the conditions favor homocoupling over the desired cross-coupling. This is often due to issues with the copper co-catalyst or an inefficient palladium catalytic cycle.

Table 3: Recommended Catalyst Systems for Sonogashira Coupling

Catalyst SystemBaseSolventKey Considerations
Standard (Copper-Catalyzed)
Pd(PPh₃)₄ + CuIEt₃N or DiPEATHF or DMFThe classic conditions. The amine base is also the solvent or co-solvent. Effective but prone to homocoupling.[16][18]
Copper-Free
[DTBNpP]Pd(crotyl)Cl (P2 Precatalyst)TMP (2,2,6,6-Tetramethylpiperidine)DMSOThis air-stable precatalyst facilitates copper-free coupling at room temperature, minimizing homocoupling.[17]
PdCl₂(PPh₃)₂Cs₂CO₃AcetonitrileA common copper-free alternative, though may require elevated temperatures.
Optimized Starting Protocol: Copper-Free Sonogashira Coupling
  • To an oven-dried vial, add this compound (1.0 equiv).

  • Seal the vial, evacuate, and backfill with argon.

  • Add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 5 mol%).

  • Add anhydrous, degassed solvent (e.g., DMSO).

  • Add the terminal alkyne (1.2 equiv) followed by the base (e.g., TMP, 2.0 equiv) via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[17]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
  • ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

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Technical Support Center: Reaction Condition Optimization for N-Arylation of 6-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 6-bromo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this crucial synthetic transformation. The guidance provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in your laboratory work.

Introduction: The Challenge of N-Arylation on 7-Azaindoles

The 7-azaindole scaffold is a privileged pharmacophore found in numerous biologically active molecules. The introduction of an aryl group at the N1 position is a key step in the synthesis of many pharmaceutical candidates. However, the N-arylation of 6-bromo-7-azaindole presents several challenges. The presence of two nitrogen atoms in the bicyclic system can lead to catalyst chelation and inactivation.[1][2] Furthermore, the unprotected N-H group can complicate cross-coupling reactions, potentially leading to undesired side products.[1][2]

This guide will address common issues encountered during both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, the two most prevalent methods for this transformation.[3][4]

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant formation of my desired N-arylated product. My starting materials, 6-bromo-7-azaindole and the aryl halide, are largely unreacted. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion is a common initial hurdle. The root cause often lies in the catalyst system, reaction conditions, or reagent quality. A systematic approach to troubleshooting is recommended.[5]

Troubleshooting Workflow:

A Low/No Conversion B Verify Catalyst Activity A->B C Assess Reagent & Solvent Purity B->C D Optimize Reaction Parameters C->D E Consider Alternative Catalyst System D->E

Caption: A systematic workflow for troubleshooting low or no conversion in N-arylation reactions.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Palladium Catalysts: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high purity and have been stored under an inert atmosphere to prevent oxidation. For challenging couplings, consider using pre-formed palladium catalysts which can exhibit higher activity.[1][2]

    • Copper Catalysts: Copper(I) salts are susceptible to oxidation. Use freshly opened or properly stored CuI. If using copper(II) precursors, ensure the reaction conditions facilitate reduction to the active Cu(I) species.

  • Inappropriate Ligand Choice:

    • Buchwald-Hartwig: The choice of phosphine ligand is critical. For electron-rich anilines and azaindoles, bulky, electron-rich ligands like Xantphos or RuPhos are often effective.[6][7]

    • Ullmann Condensation: While some Ullmann reactions can proceed without a ligand, the use of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve reaction rates and yields, especially with less reactive aryl halides.[8]

  • Suboptimal Base or Solvent:

    • Base: The strength and solubility of the base are crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used.[9][10] The choice of base can be solvent-dependent.[11] For Ullmann reactions, K₂CO₃ or K₃PO₄ are often employed.[12]

    • Solvent: Anhydrous, deoxygenated solvents are essential, particularly for palladium-catalyzed reactions. Toluene, dioxane, and DMF are common choices. The polarity of the solvent can influence the reaction outcome.[13][14]

  • Purity of Starting Materials:

    • Ensure the 6-bromo-7-azaindole and the aryl halide are pure. Impurities can poison the catalyst.

    • Water and oxygen can be detrimental, especially in palladium-catalyzed reactions. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5]

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant formation of side products, such as the dehalogenated arene (hydrodehalogenation) or homocoupling of the starting materials. How can I suppress these side reactions?

Answer: The formation of side products indicates that undesired reaction pathways are competing with the desired N-arylation. Optimizing the reaction conditions to favor the productive catalytic cycle is key.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of coupling with the amine.

    • Cause: This can be promoted by certain ligands and bases. It is a known side reaction in Buchwald-Hartwig amination.[4]

    • Solution: Screen different ligands. Sometimes, a less electron-rich ligand can disfavor this pathway. Ensure the base is not overly strong for the chosen substrate and solvent system.

  • Homocoupling of 7-Azaindole: The N-H bond of one azaindole can react with the bromine of another, leading to dimerization.

    • Cause: This is more prevalent in copper-catalyzed reactions at high temperatures. The unprotected N-H of the azaindole can be problematic.[1]

    • Solution: Using a ligand can often suppress this side reaction. Lowering the reaction temperature and carefully controlling the stoichiometry of the reactants can also be beneficial.

  • C-Arylation instead of N-Arylation: While less common for the N1 position, arylation at other positions on the azaindole ring is possible, especially under harsh conditions or with certain catalysts.[15][16][17]

    • Cause: The regioselectivity of the reaction is not being adequately controlled.

    • Solution: The choice of catalyst and ligand is paramount for directing the arylation to the nitrogen atom. Palladium catalysts with appropriate ligands are generally highly selective for N-arylation.

Issue 3: Difficulty in Coupling with Electron-Deficient or Hindered Aryl Halides

Question: I am trying to couple 6-bromo-7-azaindole with an electron-deficient (e.g., containing -NO₂ or -CN groups) or sterically hindered (e.g., ortho-substituted) aryl halide, and the reaction is very sluggish. What modifications can I make?

Answer: Coupling with challenging aryl halides often requires more robust catalytic systems and carefully optimized conditions.

Strategies for Challenging Couplings:

  • Enhanced Catalytic System:

    • Buchwald-Hartwig: Employ more electron-rich and sterically hindered ligands, such as second-generation biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands facilitate the oxidative addition of challenging aryl halides to the palladium center.[6]

    • Ullmann: For difficult couplings, consider using a more active copper source, such as copper(I) oxide nanoparticles, or employing microwave irradiation to increase the reaction rate.

  • Reaction Parameter Adjustments:

    • Higher Temperatures: While higher temperatures can sometimes lead to side products, they are often necessary for activating less reactive aryl halides.

    • Stronger Base: A stronger base may be required to facilitate the deprotonation of the azaindole and promote the catalytic cycle.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation [9]

This protocol is a general starting point and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 mmol).

  • Add 6-bromo-7-azaindole (1.0 mmol) and the aryl halide (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, deoxygenated solvent (e.g., dioxane, 2-3 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation [8][12]

This protocol is a modified Ullmann procedure that often provides good results under milder conditions than traditional methods.

  • To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Add 6-bromo-7-azaindole (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add a polar aprotic solvent such as DMF or DMSO (3-5 mL).

  • Heat the mixture with stirring at 100-130 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical starting conditions for the N-arylation of 6-bromo-7-azaindole.

ParameterBuchwald-Hartwig (Palladium-Catalyzed)Ullmann Condensation (Copper-Catalyzed)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃CuI or Cu₂O
Ligand Xantphos, RuPhos, XPhosL-proline, 1,10-phenanthroline, DMEDA
Base Cs₂CO₃, K₃PO₄, NaOt-BuK₂CO₃, K₃PO₄
Solvent Dioxane, Toluene, DMFDMF, DMSO
Temperature 80-110 °C100-150 °C
Visualizing the Catalytic Cycles

Understanding the catalytic cycles can aid in troubleshooting.

cluster_0 Buchwald-Hartwig Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Amine Coordination C->D RNH₂ E [Ar-Pd(II)-NHR(L₂)]⁺X⁻ D->E F Deprotonation E->F Base G Ar-Pd(II)-NR(L₂) F->G H Reductive Elimination G->H H->A Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

cluster_1 Ullmann Condensation Cycle A Cu(I)X B Amine Coordination A->B RNH₂ C [RNH₂-Cu(I)X] B->C D Deprotonation C->D Base E RNH-Cu(I) D->E F Oxidative Addition E->F Ar-X G Ar-Cu(III)-(NHR)X F->G H Reductive Elimination G->H H->A Ar-NHR

Caption: A plausible catalytic cycle for the Ullmann N-arylation.

References

  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry.
  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Ullmann-Type N‑, S‑, and O‑Arylation Using a Well-Defined 7‑Azaindole‑N‑oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry - ACS Figshare.
  • Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes.
  • ChemInform Abstract: Palladium-Catalyzed Amin
  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. Semantic Scholar.
  • Avoiding byproduct formation in N-aryl
  • Recent Progress Concerning the N-Aryl
  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
  • Protocols for N-Arylation of the 4-Azaindole Scaffold: Applic
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
  • Scope of N‐arylation of 7‐azaindole.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald–Hartwig amin
  • Site-selective azaindole arylation at the azine and azole rings via N-oxide activ
  • Buchwald-Hartwig Amin
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Complex 7 Catalyzed N‐arylation of 7‐Azaindole.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Copper-catalyzed ortho-selective direct sulfenylation of N-aryl-7-azaindoles with disulfides. Organic & Biomolecular Chemistry.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • C6 direct arylation of 7‐azaindole N‐oxide.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. IntechOpen.
  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. MDPI.
  • Direct arylation of azaindole N‐oxides and of azaindazole N‐oxides.
  • Synthesis of substituted N-heterocycles by N-aryl
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC.
  • Recent Progress Concerning the N-Arylation of Indoles.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
  • Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation.
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.
  • Advances on N-Arylation of Indoles by Cross-Coupling Reactions.
  • Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. MDPI.

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overcoming low reactivity of 6-bromo-1H-pyrrolo[2,3-b]pyridine in C-N coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for overcoming challenges with 6-bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 6-bromo-7-azaindole) in C-N cross-coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the notoriously low reactivity of this important heterocyclic building block. Here, we move beyond standard protocols to explore the underlying chemical principles and provide field-proven troubleshooting strategies.

Understanding the Challenge: Why is 6-bromo-7-azaindole So Unreactive?

Before troubleshooting, it's crucial to understand the inherent properties of the 6-bromo-7-azaindole scaffold that contribute to its recalcitrance in typical C-N coupling reactions.

  • Electron-Rich Heterocycle: The pyrrolopyridine system is electron-rich, which disfavors the initial, rate-limiting oxidative addition step in the Buchwald-Hartwig catalytic cycle. The electron density on the aromatic system hinders the ability of the Pd(0) catalyst to insert into the C-Br bond.

  • N-H Acidity and Competing N-Arylation: The pyrrole N-H is acidic and can be deprotonated by the strong bases used in coupling reactions. This can lead to undesired N-arylation or other side reactions. While methods exist to perform C-N coupling on the unprotected heterocycle, this remains a key challenge.[1]

  • Catalyst Inhibition: The pyridine nitrogen (at position 7) is a Lewis basic site that can coordinate to the palladium center. This coordination can sequester the catalyst, effectively inhibiting its entry into the catalytic cycle and leading to low or no conversion.

Troubleshooting Decision Workflow

This diagram provides a logical path to diagnose and solve common issues encountered during the C-N coupling of 6-bromo-7-azaindole.

troubleshooting_workflow start Start: Low or No Product Yield catalyst_check 1. Evaluate Catalyst System start->catalyst_check base_check 2. Scrutinize Base & Solvent catalyst_check->base_check ligand Using generic ligand? (e.g., PPh3, dppf) catalyst_check->ligand precatalyst Using Pd source like Pd(OAc)2? catalyst_check->precatalyst conditions_check 3. Optimize Reaction Conditions base_check->conditions_check base Using NaOt-Bu or Cs2CO3? base_check->base solvent Solvent rigorously degassed? base_check->solvent temp High temp causing decomposition? conditions_check->temp alt_method Consider Alternative Methods conditions_check->alt_method sol_ligand Action: Switch to bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos, BrettPhos). ligand->sol_ligand YES sol_precatalyst Action: Use a well-defined precatalyst (e.g., RuPhos Pd G2/G3) for reliable Pd(0) formation. precatalyst->sol_precatalyst YES sol_base Action: Switch to LiHMDS. It is superior for unprotected 7-azaindoles. base->sol_base YES sol_solvent Action: Ensure strict inert atmosphere. Use fresh, anhydrous, degassed solvent. solvent->sol_solvent NO sol_temp Action: With an optimized catalyst system, try reacting at a lower temperature (e.g., RT to 80 °C). temp->sol_temp YES sol_alt Action: Explore Ullmann (Cu-catalyzed) coupling or Microwave-Assisted Synthesis. alt_method->sol_alt

Caption: Troubleshooting workflow for C-N coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My standard Buchwald-Hartwig conditions failed completely for 6-bromo-7-azaindole. What is the most likely cause?

A1: The most common point of failure is an inadequate catalyst system. Standard ligands like dppf or P(o-tol)₃ are often ineffective for this electron-rich and potentially coordinating substrate.[2] You need a more specialized catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand, to facilitate the difficult oxidative addition step.[3][4] Furthermore, the choice of base is critical; common bases like NaOt-Bu or carbonates are often inferior to lithium hexamethyldisilazide (LiHMDS) for this particular substrate when it is unprotected.[1][5]

Q2: Do I need to protect the pyrrole N-H before attempting the C-N coupling?

A2: Not necessarily. While N-protection (e.g., with SEM or Benzyl groups) can sometimes simplify the reaction by preventing N-arylation, state-of-the-art methods allow for the direct and selective C-N coupling of unprotected halo-7-azaindoles.[1][4] The key is to use a carefully selected catalyst and base combination, such as a RuPhos-based palladium precatalyst with LiHMDS, which favors C-amination over N-arylation.[1][5] Attempting the reaction without protection first can save valuable synthetic steps.

Q3: Is Ullmann (copper-catalyzed) coupling a viable alternative to the Buchwald-Hartwig reaction?

A3: Yes, Ullmann-type C-N coupling can be a powerful alternative.[6] These reactions use a copper catalyst (e.g., CuI) and often require a ligand, such as 1,2-diaminocyclohexane or N,N'-dimethylethylenediamine (DMEDA).[7][8] While they typically demand higher reaction temperatures than modern palladium-catalyzed systems, they can be very effective for electron-rich heteroaryl halides where palladium systems may struggle.

Q4: I see significant hydrodehalogenation (C-Br bond replaced by C-H). How can I prevent this?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and often competes with the desired reductive elimination step.[9] It can be exacerbated by high temperatures, the presence of water, or a catalyst system that is slow to perform the final C-N bond formation. Switching to a more active, modern catalyst system that promotes faster reductive elimination can minimize this pathway.[4] Ensuring rigorously anhydrous and oxygen-free conditions is also critical.[10]

In-Depth Troubleshooting Guide

Problem: No or very low conversion of starting material.

Cause 1: Suboptimal Catalyst and Ligand. The oxidative addition of the Pd(0) catalyst to the C-Br bond of 6-bromo-7-azaindole is the primary energetic barrier. Your catalyst system must be active enough to overcome this.

  • Solution: Employ a modern, sterically hindered, and electron-rich biarylphosphine ligand. These ligands promote the formation of a highly reactive, monoligated Pd(0) species necessary for the challenging oxidative addition step. The table below summarizes recommended ligand classes.

Ligand GenerationExample LigandsRecommended ForKey Characteristics
First GenerationP(o-tol)₃Secondary amines; not recommended here.Prone to side reactions like hydrodehalogenation with this substrate.[2]
Bidentate LigandsBINAP, XantphosCan be effective, but often superseded.Xantphos has shown utility in some N-protected 7-azaindole systems.[11]
Bulky Biaryl Monophosphines (Recommended) XPhos, RuPhos, BrettPhos Unprotected 7-azaindoles, primary & secondary amines. State-of-the-art for challenging heteroaryl halides. Promotes fast oxidative addition and reductive elimination. [1][4][5]

Cause 2: Ineffective Palladium Precursor. Using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can lead to inconsistent formation of the active Pd(0) catalyst, resulting in poor reproducibility and failed reactions.[10]

  • Solution: Use a well-defined palladium precatalyst. Palladacycle precatalysts (often designated as G2, G3, or G4) are air-stable and ensure the clean, rapid, and quantitative generation of the active L-Pd(0) species in solution upon addition of a base.[4][5] Using a precatalyst like (RuPhos)₂Pd(COD) or a G3-precatalyst is highly recommended for reliability.

Cause 3: Incorrect Base and Solvent Combination. For unprotected 7-azaindoles, the choice of base is not trivial. It must be strong enough to deprotonate the amine nucleophile but must not promote undesired side reactions.

  • Solution: Use lithium hexamethyldisilazide (LiHMDS) as the base in an ethereal solvent like THF. Extensive screening has shown that for unprotected halo-azaindoles, LiHMDS is significantly more effective than NaOt-Bu, K₃PO₄, or Cs₂CO₃, leading to faster reactions, higher yields, and milder conditions.[1][5]

Problem: Reaction works, but yield is poor and inconsistent, especially on scale-up.

Cause: Sensitivity to Air and Moisture. Palladium-catalyzed reactions are notoriously sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10] Water can also interfere with the catalytic cycle and promote hydrodehalogenation.

  • Solution: Implement Rigorous Inert Atmosphere Techniques.

    • Solvent Degassing: Use only fresh, anhydrous solvents. Degas the solvent thoroughly before use by sparging with argon for 30-60 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for maximum reliability.

    • Reagent Quality: Use high-purity reagents. The amine nucleophile should be purified if it is old or of questionable quality.

Alternative Methodologies & Protocols

If a well-optimized Buchwald-Hartwig amination still fails, consider these powerful alternatives.

Microwave-Assisted C-N Coupling

Microwave irradiation can dramatically accelerate palladium-catalyzed reactions, often reducing reaction times from hours to minutes and improving yields by minimizing thermal decomposition.[12][13][14][15]

microwave_workflow setup 1. Combine Reagents in Microwave Vial seal 2. Seal Vial & Place in Microwave Reactor setup->seal irradiate 3. Irradiate at Set Temperature & Time (e.g., 120-150 °C, 15-45 min) seal->irradiate workup 4. Cool, Quench, & Purify irradiate->workup

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocol: Optimized Buchwald-Hartwig Amination of Unprotected 6-bromo-7-azaindole

This protocol is adapted from highly successful literature procedures for this specific substrate class.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol %)

  • RuPhos Ligand (2 mol %)

  • LiHMDS (1.0 M solution in THF, 2.4 equiv)

  • Anhydrous, degassed THF

Procedure:

  • Preparation: To an oven-dried Schlenk flask or vial under an argon atmosphere, add this compound, the RuPhos Pd G3 precatalyst, and the RuPhos ligand.

  • Reagent Addition: Add the amine nucleophile followed by anhydrous, degassed THF.

  • Initiation: Add the LiHMDS solution dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C). Monitor the reaction progress by LC-MS or TLC. Reactions are often complete within 1-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Vertex AI Search.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform.
  • Highly Reactive, General, and Long-Lived Catalysts for Coupling Heteroaryl and Aryl Chlorides with Primary Nitrogen Nucleophiles.
  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. PMC - NIH.
  • C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Buchwald–Hartwig amin
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Ullmann Reaction. Organic Chemistry Portal.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles.
  • Microwave-assisted Flexible Synthesis of 7-azaindoles. PubMed.
  • Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. PMC - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. PubMed Central.
  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.
  • This compound. ChemicalBook.
  • This compound CAS#143468-13-7 with Jenny manufacturerv. jennychem.
  • overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. Benchchem.
  • A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC - NIH.
  • This compound. Sigma-Aldrich.
  • Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction.
  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
  • 143468-13-7|this compound. BLDpharm.
  • Base-Assisted Intramolecular C–N Coupling Reaction from NH 2 -Bound Cyclopalladated l -Phenylalanine to Indoline-2-carboxylic Acid.

Sources

Technical Support Center: Scale-Up of Palladium-Catalyzed Reactions of 6-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for process development and scale-up of palladium-catalyzed cross-coupling reactions involving 6-bromo-7-azaindole. This guide is designed for researchers, chemists, and process development professionals to navigate the unique challenges presented by this important heterocyclic building block. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis on a larger scale is critical for advancing drug development programs.

This document moves beyond standard protocols to address the "why" behind experimental choices, providing a framework for robust process development, troubleshooting, and safe scale-up.

Section 1: Frequently Asked Questions (FAQs) - Core Principles & Reaction Selection

This section addresses foundational questions that are crucial for designing a successful and scalable process.

Q1: What makes 6-bromo-7-azaindole a particularly challenging substrate for scale-up?

A1: The 7-azaindole nucleus presents a unique set of challenges rooted in its electronic and structural properties:

  • Chelation and Catalyst Inhibition: The juxtaposition of the pyrrolic N-H donor and the pyridinic nitrogen acceptor creates a powerful bidentate chelation site. This can lead to the sequestration of the palladium catalyst, forming stable, off-cycle complexes that inhibit catalytic turnover.[1][2] This is a primary cause of sluggish or incomplete reactions.

  • N-H Reactivity: The pyrrolic N-H is acidic and can compete with the desired cross-coupling partner, especially in reactions involving strong bases or under conditions that favor N-arylation or N-amination.[2] While some protocols are designed for unprotected azaindoles, inconsistent results can arise on a larger scale.[3]

  • Solubility: The polarity of the 7-azaindole core can lead to poor solubility in common aprotic solvents used for cross-coupling reactions (e.g., toluene, dioxane) at ambient temperatures, complicating reaction setup and product isolation on a large scale.

Q2: How do I select the optimal palladium catalyst and ligand for my specific transformation (e.g., Suzuki, Buchwald-Hartwig)?

A2: There is no single "best" catalyst system; the choice is highly dependent on the specific coupling partners and desired reaction type. However, for scaling up reactions with 6-bromo-7-azaindole, the following principles apply:

  • Pre-catalysts are Preferred for Scale-Up: For consistency and safety, modern palladium pre-catalysts (e.g., G2, G3, G4 pre-catalysts based on biaryl phosphine ligands) are highly recommended.[4] These complexes are typically air- and moisture-stable, ensuring accurate catalyst loading and generating the active Pd(0) species in a controlled, reproducible manner in situ.[1][3] This avoids handling pyrophoric or unstable Pd(0) sources.

  • Ligand Selection is Key: The ligand dictates the reactivity and stability of the catalyst.

    • For C-N (Buchwald-Hartwig) and C-O Couplings: Bulky, electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos are often highly effective.[1][3] They promote the challenging reductive elimination step and can overcome catalyst inhibition by the azaindole substrate.

    • For C-C (Suzuki, Heck, Sonogashira) Couplings: The choice is broader. While biaryl phosphines are effective, other ligands like ferrocene-based phosphines (e.g., dppf) or even ligandless conditions (using a high-surface-area palladium source like Pd/C) can be successful, particularly for Suzuki and Heck reactions.[5][6] A thorough screening is essential.

The following table provides a starting point for catalyst/ligand screening:

Coupling TypeRecommended Ligand ClassExample LigandsPalladium Source (Pre-catalyst Preferred)Key Considerations
Buchwald-Hartwig (C-N) Biaryl MonophosphinesRuPhos, XPhos, BrettPhos(RuPhos)Pd G3, (XPhos)Pd G3Excellent for coupling with a wide range of primary and secondary amines.[2]
Suzuki-Miyaura (C-C) Biaryl Monophosphines, FerrocenylphosphinesSPhos, XPhos, dppfPd(dppf)Cl₂, (SPhos)Pd G4, Pd(OAc)₂Base selection (e.g., K₂CO₃, K₃PO₄) is critical; aqueous conditions often beneficial.[7]
Sonogashira (C-C) Phosphine LigandsPPh₃, XantphosPdCl₂(PPh₃)₂, Pd(OAc)₂Often requires a copper co-catalyst (CuI), which can complicate purification.[8][9]
Heck (C-C) Phosphine Ligands or LigandlessP(o-tol)₃, XPhosPd(OAc)₂, Pd₂(dba)₃Base and solvent choice heavily influence regioselectivity and yield.[10][11]

Q3: My small-scale (milligram) reaction works perfectly, but fails upon scale-up (multi-gram or kilogram). What are the most likely causes?

A3: This is a common and frustrating scenario. The transition from lab scale to pilot scale introduces variables that are often negligible in small flasks:

  • Mass and Heat Transfer Limitations: In a large reactor, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing. This can lead to thermal decomposition of reagents or catalyst and the formation of impurities. The exothermic nature of many coupling reactions, which is easily dissipated in a small flask, can become a significant safety hazard at scale.[12][13]

  • Oxygen Sensitivity: Inadequate degassing (sparging with nitrogen or argon) of solvents and the reactor headspace is more common at scale. Trace oxygen can rapidly deactivate the Pd(0) catalyst, leading to reaction stalling.[14]

  • "Hidden" Water Content: The absolute amount of water introduced from reagents, solvents, or bases (e.g., K₂CO₃) increases with scale. While some water can be beneficial in Suzuki couplings, excess water can promote unwanted side reactions like boronic acid decomposition.[15]

  • Raw Material Quality: Batch-to-batch variability in the purity of 6-bromo-7-azaindole or the coupling partner can introduce inhibitors or competing substrates that were not present in the small-scale experiments.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the scale-up process.

Problem 1: Low or Inconsistent Yield

Your reaction conversion is significantly lower than in small-scale trials or varies widely between batches.

Troubleshooting Decision Tree

G start Low Yield Detected reagent_quality Verify Reagent Purity & Water Content (NMR, KF Titration) start->reagent_quality First, check inputs degassing Improve Inert Atmosphere (Degas Solvents, Purge Reactor) reagent_quality->degassing If reagents are pure success Yield Restored reagent_quality->success Impurity found & removed mixing Evaluate Mixing Efficiency (Stirrer Design, Agitation Speed) degassing->mixing If atmosphere is inert degassing->success Yield improves with sparging catalyst_screening Re-screen Catalyst System (Ligand, Pd Source, Loading) mixing->catalyst_screening If mixing is adequate mixing->success Yield improves with better agitation base_solvent Optimize Base & Solvent (Solubility, Compatibility) catalyst_screening->base_solvent If catalyst is not the issue catalyst_screening->success New catalyst system effective base_solvent->success New conditions improve performance fail Problem Persists: Consult Process Chemist base_solvent->fail If all else fails

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causal Analysis & Solutions:

  • Cause: Catalyst Deactivation. The active Pd(0) species is oxidized by trace oxygen or impurities.

    • Solution: Ensure rigorous inert atmosphere conditions. Sparge the solvent with nitrogen or argon for at least 30-60 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. Consider using a pre-catalyst that is less sensitive to air during handling.[14]

  • Cause: Poor Reagent Quality or Stability. The boronic acid (in Suzuki coupling) may be decomposing, or the amine (in Buchwald-Hartwig) may contain impurities.

    • Solution: Analyze all starting materials by NMR, LC-MS, and Karl Fischer titration to confirm purity and water content. Boronic acids are prone to protodeboronation, especially at high temperatures or with excess water.[7][15] Consider using more stable boronate esters (e.g., pinacol esters) for improved robustness.

  • Cause: Inappropriate Base or Solvent. The chosen base may not be strong enough, or it may have poor solubility in the reaction medium, leading to slow or incomplete reaction.

    • Solution: Re-evaluate the base. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like LiHMDS or NaOtBu are often required.[2] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ due to better solubility and reactivity. The solvent must fully dissolve the starting materials at the reaction temperature to ensure a homogeneous reaction.[7][16]

Problem 2: Difficulty Removing Residual Palladium

The final isolated product is contaminated with palladium, often exceeding the strict limits set by regulatory bodies like the ICH (International Council for Harmonisation).[17]

Causal Analysis & Solutions:

  • Cause: Strong Product-Palladium Complexation. The 7-azaindole product, like the starting material, can act as a ligand for palladium, making it difficult to remove by simple crystallization or filtration.[18][19]

  • Solution: Implement a Scavenging Protocol. After the reaction is complete and the crude product is in solution (post-workup), treatment with a scavenger is the most effective method for palladium removal. The choice of scavenger depends on the solvent and the nature of the product.

    Scavenger TypeMechanismExamplesBest ForConsiderations
    Thiol-Based ChemisorptionSilica-bound thiols (SiliaMetS Thiol), N-acetyl-L-cysteineBroadly effective for various Pd species.[17]Can sometimes introduce sulfur impurities; may require elevated temperatures.
    Amine-Based ChelationSilica-bound TAA (Triaminetetraacetic acid)Charged or highly polar Pd species.Efficiency is pH and solvent dependent.
    Activated Carbon PhysisorptionDarco® KB-G, Norit®Removing colored impurities and Pd.[20]Can lead to significant product loss due to non-specific adsorption. Requires careful screening of carbon type and loading.
    Functionalized Resins ChelationSmopex® fibers, ISOLUTE® resinsHigh-value APIs where low product loss is critical.[18][21]Generally more expensive but highly efficient.

    A general screening protocol for scavengers is provided in Section 4.

  • Solution: Optimize Crystallization. While often insufficient on its own, crystallization can be made more effective. The addition of a competing ligand, such as N-acetylcysteine or thiourea, to the mother liquor can help "hold" the palladium in solution while the desired product crystallizes.[18]

Section 3: Process & Safety FAQs

Q4: What are the critical safety hazards to consider when scaling up palladium-catalyzed reactions?

A4: Safety must be the primary consideration.

  • Thermal Runaway: Cross-coupling reactions are often exothermic.[13] An "all-in" approach, where all reagents are mixed and then heated, is extremely dangerous at scale. A delayed onset of the exotherm can lead to a rapid temperature and pressure increase, potentially exceeding the capacity of the reactor's cooling system.[12]

    • Mitigation: Always perform reaction calorimetry (e.g., using RC1) to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR). Implement a semi-batch process where one of the reagents (e.g., the base or the coupling partner) is added portion-wise or via a syringe pump to control the rate of heat evolution.

  • Pyrophoric Reagents: Some reagents, particularly used palladium on carbon (Pd/C) catalysts and certain bases like NaOtBu, can be pyrophoric, especially when dry and exposed to air.[22][23]

    • Mitigation: Never allow used Pd/C catalyst to dry on the filter paper. Keep it wet with solvent (e.g., water, ethanol) at all times and transfer it to a designated, sealed waste container.[23] Handle pyrophoric reagents under an inert atmosphere.

  • Hydrogen Handling (for reductive steps): If using Pd/C for a hydrogenation step, ensure proper grounding and bonding of equipment to prevent static discharge, and use a well-ventilated area or fume hood.[23]

Q5: How does my choice of solvent impact the process beyond just reaction performance?

A5: Solvent selection has far-reaching implications for scale-up.[7]

  • Safety & Environment: Avoid solvents with significant safety concerns like dioxane (peroxide formation, toxicity) or DMF (thermal instability).[15][24] Prioritize "greener" solvents like 2-MeTHF, CPME, or isopropyl acetate where possible.[16][25]

  • Work-Up & Phase Splits: Choose a solvent that allows for efficient work-up. For example, using a water-immiscible solvent like 2-MeTHF or toluene simplifies aqueous washes and phase separations compared to water-miscible solvents like THF or DMAc.[15]

  • Product Isolation: The solvent should allow for direct crystallization of the product if possible, avoiding a solvent swap which adds time, cost, and energy to the process.[26]

Section 4: Protocols & Methodologies

Protocol 1: General Procedure for a Scaled-Up Buchwald-Hartwig Amination

This is a representative protocol and must be optimized for each specific substrate combination.

Equipment: Jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet/outlet. Addition funnel or syringe pump.

Procedure:

  • Reactor Setup: Assemble the reactor and perform a pressure/leak test. Ensure the system is thoroughly dried.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Loading: Charge the reactor with 6-bromo-7-azaindole (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), and the chosen solvent (e.g., 2-MeTHF, 5-10 volumes).

  • Degassing: Sparge the resulting slurry/solution with nitrogen for an additional 30 minutes while stirring.

  • Catalyst Loading: Under a positive flow of nitrogen, add the biaryl phosphine ligand (e.g., RuPhos, 1-2 mol %) and the palladium source (e.g., Pd₂(dba)₃, 0.5-1 mol %) or the corresponding pre-catalyst (e.g., (RuPhos)Pd G3, 1-2 mol %).

  • Base Addition: Prepare a solution or slurry of the base (e.g., LiHMDS, 2.0 equiv) in a separate vessel under nitrogen. Slowly add the base to the reactor via the addition funnel or syringe pump over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Reaction: Once the base addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 60-80 °C) and monitor by HPLC/UPLC until completion.

  • Work-Up: Cool the reaction to room temperature. Quench by slowly adding aqueous ammonium chloride solution. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over sodium sulfate, and filter.

  • Purification: The crude product solution can now be taken forward for palladium scavenging (Protocol 2) and final crystallization.

Protocol 2: Screening and Implementation of Palladium Scavenging

Process Flow for Palladium Removal

Caption: Workflow for selecting and implementing a palladium scavenger.

Procedure:

  • Screening Setup: In parallel vials, treat aliquots of the crude product solution with different scavengers at various loadings (e.g., 5-20 wt. equiv. relative to initial palladium) and temperatures (e.g., 25 °C, 50 °C, 75 °C).

  • Analysis: After a set time (e.g., 2, 6, 24 hours), filter a small sample from each vial. Analyze the filtrate for residual palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a fluorescent assay kit.[18][27] Simultaneously, check for product loss via HPLC area %.

  • Selection: Identify the scavenger and conditions that reduce palladium to the target level (typically < 5 ppm) with minimal product loss and in the shortest time.[18]

  • Implementation: Apply the optimized scavenging conditions to the full batch. After the required contact time, remove the scavenger by filtration. The resulting palladium-free solution can then be concentrated and crystallized to yield the final product.

By systematically addressing these considerations, researchers can develop robust, safe, and scalable processes for the synthesis of valuable 7-azaindole derivatives.

References

  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies.
  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Scopus. (n.d.). Tailor-made pre-catalysts: addressing impurity profile in palladium-catalyzed couplings.
  • McCann, L. C., & Hunter, H. N. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1573–1593. [Link][17]
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • Royal Society of Chemistry. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • Shinde, S. S., et al. (2018). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 14, 2800-2808. [Link][3]
  • Blakey, S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. [Link][19][29]
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Rutgers University. (2021, January 11). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides.
  • Toczko, J. F., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 942-945. [Link][26]
  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2666. [Link][8][9]
  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link][1]
  • Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552-559. [Link][25]
  • Zhang, G., et al. (2013). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5397-5425. [Link][6]
  • ResearchGate. (n.d.). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
  • Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 26(6), 1643-1662. [Link][13]
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Martins, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. [Link][10]
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • PubMed. (n.d.). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides.
  • University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link][2]
  • Organic Chemistry Portal. (n.d.). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions.
  • ResearchGate. (n.d.). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.
  • MIT DSpace. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles.

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-7-Azaindole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole, coupled with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, has cemented its role as a cornerstone in the design of a multitude of therapeutic agents, most notably kinase inhibitors. The functionalization of the 7-azaindole core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these drug candidates. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions stand out as a powerful and versatile tool for forging new carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks, 6-bromo-7-azaindole and 6-chloro-7-azaindole, in these critical transformations, supported by experimental data to aid researchers in their synthetic endeavors.

Theoretical Underpinnings of Halogen Reactivity in Cross-Coupling Reactions

The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is I > Br > Cl > F. This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bond and the kinetics of the rate-determining oxidative addition step of the palladium(0) catalyst to the C-X bond. A weaker C-X bond facilitates a faster oxidative addition, thus leading to a more facile overall reaction.

The C-Br bond is inherently weaker than the C-Cl bond, suggesting that 6-bromo-7-azaindole would be the more reactive coupling partner compared to its chloro counterpart. This increased reactivity can manifest in several ways: milder reaction conditions (e.g., lower temperatures), shorter reaction times, and the ability to employ less activated coupling partners or lower catalyst loadings.

Experimental Comparison of 6-Bromo- and 6-Chloro-7-Azaindole Reactivity

While a comprehensive head-to-head comparison under identical conditions for all major cross-coupling reactions is not extensively documented in a single source, a clear trend in reactivity can be discerned from the available literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Experimental evidence suggests a discernible difference in the reactivity of 6-chloro- and 6-bromo-7-azaindole in this transformation. In one report, 6-chloro-7-azaindole was successfully coupled with phenylboronic acid and 2-furanylboronic acid, affording the corresponding 6-aryl-7-azaindoles in 76% and 40% yields, respectively[1]. The same source indicates that 6-bromo-7-azaindole is more amenable to other types of couplings like Sonogashira and Heck, implying its higher reactivity might lead to less selective outcomes or side reactions under certain Suzuki conditions optimized for the less reactive chloride[1]. This aligns with the general principle that the more reactive bromide may require milder conditions for a clean transformation.

Buchwald-Hartwig Amination

The palladium-catalyzed C-N bond formation is crucial for the synthesis of a vast array of biologically active molecules. A study by Henderson and coworkers provides a robust protocol for the Buchwald-Hartwig amination of various halo-7-azaindoles[2]. They demonstrated that 6-chloro-7-azaindole can be efficiently coupled with morpholine to yield the desired product in 94% yield[2]. While a direct comparison with 6-bromo-7-azaindole under the same conditions is not provided in this specific report, the high yield obtained with the chloro- derivative suggests that the bromo- analogue would likely react even more readily, potentially at lower temperatures or with shorter reaction times.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties that are valuable for further synthetic manipulations. The higher reactivity of the C-Br bond is particularly evident in this reaction. It has been reported that 6-bromo-7-azaindole readily undergoes Sonogashira coupling with trimethylsilylacetylene, highlighting its suitability for this transformation[1]. The successful coupling of the more challenging 6-chloro-7-azaindole would likely require more forcing conditions, such as higher temperatures or more specialized catalyst systems.

Comparative Data Summary

Reaction TypeHalogenCoupling PartnerYield (%)Reference
Suzuki-MiyauraChloroPhenylboronic acid76[1]
Suzuki-MiyauraChloro2-Furanylboronic acid40[1]
Buchwald-HartwigChloroMorpholine94[2]
SonogashiraBromoTrimethylsilylacetyleneNot specified[1]

Note: The yields are reported as found in the cited literature and may not be from directly comparative experiments under identical conditions.

Experimental Protocols

The following protocols are representative examples for the cross-coupling of halo-7-azaindoles.

Representative Protocol for Buchwald-Hartwig Amination of 6-Chloro-7-Azaindole

This protocol is adapted from Henderson et al.[2].

Materials:

  • 6-Chloro-7-azaindole

  • Morpholine

  • Palladium precatalyst (e.g., RuPhos Precatalyst)

  • Ligand (e.g., RuPhos)

  • Base (e.g., LiHMDS, 1 M in THF)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol%), and the ligand (e.g., 1-2 mol%).

  • Add anhydrous THF.

  • Add morpholine (1.2 equiv).

  • Add the LiHMDS solution (2.4 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition Ar-Pd(II)OR_L2 Ar-Pd(II)(OR)L2 Ar-X_Pd(II)L2->Ar-Pd(II)OR_L2 Ligand Exchange X- X- Ar-X_Pd(II)L2->X- Ar-Ar'_Pd(II)L2 [Ar-Pd(II)(Ar')L2] Ar-Pd(II)OR_L2->Ar-Ar'_Pd(II)L2 Transmetalation Ar-Ar'_Pd(II)L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Ar'_Pd(II)L2->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Ar'_Pd(II)L2 Base Base Base->Ar-Pd(II)OR_L2 Ar-X Ar-X Ar-X->Ar-X_Pd(II)L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition Ar-Pd(II)Amine_L2 [Ar-Pd(II)(HNR'R'')L2]+X- Ar-X_Pd(II)L2->Ar-Pd(II)Amine_L2 Amine Coordination Ar-Pd(II)Amido_L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)Amine_L2->Ar-Pd(II)Amido_L2 Deprotonation Ar-Pd(II)Amido_L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)Amido_L2->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)Amine_L2 Base Base Base->Ar-Pd(II)Amido_L2 Ar-X Ar-X Ar-X->Ar-X_Pd(II)L2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The available experimental data, supported by the fundamental principles of organic chemistry, unequivocally indicate that 6-bromo-7-azaindole is the more reactive substrate compared to 6-chloro-7-azaindole in palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step.

For researchers and drug development professionals, the choice between these two building blocks will be dictated by a balance of reactivity, cost, and the specific requirements of the synthetic route.

  • For rapid and efficient coupling, especially with challenging substrates or when milder reaction conditions are desired, 6-bromo-7-azaindole is the superior choice.

  • 6-chloro-7-azaindole, being generally less expensive, may be a more economical option for large-scale syntheses where reaction optimization can overcome its lower reactivity, for instance, through the use of more active catalyst systems or higher reaction temperatures.

It is imperative to screen and optimize reaction conditions for each specific substrate combination to achieve the desired outcome efficiently and selectively. The insights provided in this guide should serve as a valuable starting point for the strategic design and execution of synthetic routes involving the versatile 7-azaindole scaffold.

References

  • Henderson, J. L.; Edwards, A. S.; Greaney, M. F. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett.2010, 12 (4), 704–707. [Link]
  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Technical Sheet. [Link]

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A Comparative Guide to the Biological Activity of 6-Bromo-7-Azaindole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The azaindole scaffold, a bioisostere of the natural indole nucleus, represents a privileged structure in modern medicinal chemistry.[1] Its unique electronic properties and hydrogen bonding capabilities have made it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[2] The simple substitution of a carbon atom in the indole's benzene ring with a nitrogen atom gives rise to four distinct positional isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly minor alteration dramatically influences the molecule's physicochemical properties—such as pKa, dipole moment, and solubility—which in turn dictates its biological activity.[1][3]

This guide provides an in-depth comparison of the biological activities of these isomers, with a particular focus on 6-bromo-7-azaindole, a derivative that exemplifies how strategic modifications can fine-tune therapeutic potential. We will delve into the causality behind experimental designs, present comparative data, and provide validated protocols for researchers in the field of drug discovery.

The Prominence of the 7-Azaindole Scaffold

Among the four isomers, 7-azaindole is the most extensively studied and successfully implemented in drug development.[1][4] Its prominence stems from its exceptional ability to act as a "hinge-binder" in the ATP-binding pocket of kinases. The nitrogen at position 7 and the pyrrole -NH group can form two critical hydrogen bonds with the kinase hinge region, effectively mimicking the adenine portion of ATP.[5][6] This has led to the development of several FDA-approved drugs, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[4][7]

The introduction of a bromine atom at the 6-position of the 7-azaindole core is a classic medicinal chemistry strategy. Halogenation can enhance biological activity by increasing lipophilicity, improving binding affinity through halogen bonding, and blocking sites of metabolic degradation.[8] 6-Bromo-7-azaindole serves as a valuable building block in the synthesis of more complex derivatives and has been shown to be a component of compounds with activity against carcinoma cells.[9]

Comparative Biological Activity: An Isomer-by-Isomer Analysis

The biological activity of an azaindole derivative is highly dependent on both the position of the pyridine nitrogen and the nature of its substituents. While direct, comprehensive comparisons of all four isomers in a single study are rare, the available literature provides clear evidence that the choice of isomer is critical for targeting specific biological pathways.[1]

Kinase Inhibition: A Tale of Four Isomers

Kinase inhibition is the most well-documented activity of azaindoles. The optimal isomer, however, varies significantly from one kinase target to another.

  • p38 MAP Kinase: This kinase is a key regulator of proinflammatory cytokine production, making it a target for inflammatory diseases.[10][11] Studies have shown that 4-azaindole derivatives can be potent inhibitors of p38, with optimization guided by X-ray crystallography to improve both potency and physical properties.[12]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[13] A variety of heterocyclic compounds, including indole and by extension azaindole derivatives, have been developed as VEGFR-2 inhibitors.[14][15] While specific comparative data across all azaindole isomers for VEGFR-2 is limited, the general success of indole-based scaffolds highlights the potential for each isomer.[16]

  • Other Kinases: A study on cell division cycle 7 (Cdc7) kinase inhibitors found that 5-azaindole derivatives were the most potent, whereas the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower activity and selectivity.[1][2] Conversely, for inhibiting c-Met kinase, derivatives based on 4-azaindole and 7-azaindole scaffolds were identified as potent options.[1]

The following table summarizes the inhibitory activities of various azaindole isomers against different kinase targets, illustrating the target-specific nature of their potency.

Kinase Target4-Azaindole Derivative IC₅₀5-Azaindole Derivative IC₅₀6-Azaindole Derivative IC₅₀7-Azaindole Derivative IC₅₀Reference(s)
p38 MAP Kinase Potent (nanomolar range)Less ActiveLess ActiveActive[12]
Cdc7 Kinase Lower ActivityPotent (nanomolar range)Lower ActivityLower Activity[1][2]
c-Met Kinase Potent (low nanomolar)Not specifiedNot specifiedPotent (low nanomolar)[1]
VEGFR-2 Potential ActivityPotential ActivityPotential ActivityPotential Activity[13][14]
PDK1 Not specifiedNot specifiedNot specifiedPotent (nanomolar range)[17]
FGFR4 Not specifiedNot specifiedNot specifiedPotent (nanomolar range)[18]

Note: "Potential Activity" indicates that the general scaffold is active, but direct comparative data for all isomers was not available in the cited literature. IC₅₀ values are highly dependent on the specific substitutions on the azaindole core.

Anticancer and Cytotoxic Activity

The anticancer effects of azaindole derivatives are typically evaluated through cytotoxicity assays against a panel of cancer cell lines. The efficacy is contingent on the isomer, the cell type, and the specific chemical modifications to the core structure.[5][19]

For instance, studies on N-alkyl-7-azaindoles have shown that increasing the alkyl chain length can enhance cytotoxic activity against breast (MCF-7), lung (A549), and liver (HEPG2) cancer cell lines.[1] Another study found that certain 5-azaindole derivatives showed marginally better cytotoxic effects against HCT 116, Hep G2, and PA-1 cancer cell lines compared to their 7-azaindole counterparts.[20]

Cell LineIsomer Showing Notable ActivityObservationsReference(s)
MCF-7 (Breast) 7-AzaindoleActivity enhanced with N-alkylation.[1]
A549 (Lung) 7-AzaindoleActivity enhanced with N-alkylation.[1]
HEPG2 (Liver) 7-Azaindole, 5-Azaindole7-Azaindole activity enhanced with N-alkylation. 5-Azaindole derivatives also show activity.[1][20]
HCT 116 (Colon) 5-AzaindoleShowed marginally better activity than 7-azaindole derivatives in one study.[20]

Mechanistic Insights: The PI3K/AKT/mTOR Signaling Pathway

Many azaindole-based kinase inhibitors exert their anticancer effects by targeting key nodes in cellular signaling pathways that control cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer, making it a prime target for therapeutic intervention. Azaindole derivatives can inhibit kinases within this cascade, such as PI3K or AKT, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Azaindole Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of an azaindole derivative.

Experimental Design: A Validated Workflow for Comparative Analysis

To objectively compare the biological activity of different azaindole isomers, a systematic and self-validating experimental workflow is essential. This ensures that observed differences in activity are directly attributable to the structural variations of the isomers.

Experimental_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_screening 2. In Vitro Screening cluster_analysis 3. Data Analysis & SAR Synthesis Synthesis of Azaindole Isomers Purification Purification & Characterization (NMR, MS) Synthesis->Purification KinaseAssay Kinase Inhibition Assay (IC₅₀) Purification->KinaseAssay CytoAssay Cytotoxicity Assay (e.g., MTT) Purification->CytoAssay DataAnalysis IC₅₀ / GI₅₀ Determination & Statistical Analysis KinaseAssay->DataAnalysis CytoAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR SAR->Synthesis Lead Optimization

Caption: General experimental workflow for the evaluation of azaindole isomers.

Protocol 1: General Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the purified recombinant kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the specific peptide substrate for the kinase.

    • Prepare a stock solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Prepare serial dilutions of the test azaindole compounds (e.g., 6-bromo-7-azaindole derivatives and other isomers) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add 20 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture onto a capture membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the azaindole compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (blank wells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The comparative analysis of 6-bromo-7-azaindole and its isomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound differences in biological activity.[1] While the 7-azaindole scaffold remains a highly validated and privileged structure for kinase inhibition due to its excellent hinge-binding properties, this guide demonstrates that other isomers can offer superior potency and selectivity for specific targets.[1][6] The addition of a bromo group further refines the activity, highlighting the importance of systematic structure-activity relationship (SAR) studies.[8]

For researchers and drug development professionals, the key takeaway is that the optimal azaindole scaffold is entirely dependent on the therapeutic target and the desired pharmacological profile. Future research should focus on more head-to-head comparative studies of all four isomers against diverse biological targets. This will not only deepen our understanding of their SAR but also pave the way for the rational design of next-generation therapeutics with enhanced efficacy and safety.

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  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.
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A Comparative Guide to the Efficacy of Bromo-7-Azaindole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the relentless pursuit of novel scaffolds that exhibit potent and selective anti-cancer activity is paramount. Among these, the 7-azaindole core has emerged as a privileged structure, with derivatives demonstrating significant therapeutic potential. This guide provides a comprehensive comparison of the efficacy of bromo-7-azaindole derivatives against various cancer cell lines, supported by experimental data and detailed methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance their research in this promising area.

The Rationale for Targeting Cancer with Bromo-7-Azaindole Derivatives

The 7-azaindole scaffold is a bioisostere of indole, a common motif in biologically active compounds. The introduction of a nitrogen atom in the indole ring system can modulate the compound's physicochemical properties, such as basicity and hydrogen bonding capacity, leading to altered target engagement and pharmacokinetic profiles. The addition of a bromine atom can further enhance potency and selectivity through halogen bonding and by modifying the electronic properties of the molecule.

Many 7-azaindole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1] One of the most critical signaling cascades implicated in numerous malignancies is the PI3K/Akt/mTOR pathway.[2][3] This pathway governs essential cellular processes, including proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many tumors.[4][5] Consequently, the development of small molecule inhibitors targeting this pathway, such as bromo-7-azaindole derivatives, represents a promising therapeutic strategy.

Comparative Efficacy of 5-Bromo-7-azaindolin-2-one Derivatives

A study by Guo et al. (2016) provides a valuable dataset for comparing the in vitro anti-cancer activity of a series of novel 5-bromo-7-azaindolin-2-one derivatives.[6][7] These compounds were evaluated against a panel of human cancer cell lines, with Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, serving as a reference compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Compound IDMCF-7 (Breast)HepG2 (Liver)HT-29 (Colon)A549 (Lung)PANC-1 (Pancreatic)Skov-3 (Ovarian)
23c 4.871 µM10.235 µM11.542 µM3.103 µM 12.874 µM6.421 µM
23d 5.231 µM9.874 µM10.231 µM4.987 µM11.231 µM3.721 µM
23p 4.582 µM2.357 µM 5.124 µM3.012 µM 6.874 µM2.987 µM
Sunitinib 29.257 µM31.594 µM35.471 µM29.112 µM42.154 µM49.036 µM

Data extracted from Guo et al., 2016.[6][7] Values represent the mean IC50 from three independent experiments.

The results clearly indicate that several of the 5-bromo-7-azaindolin-2-one derivatives exhibit significantly greater potency than Sunitinib across all tested cell lines.[6][7] Notably, compound 23p demonstrated broad-spectrum activity with IC50 values in the low micromolar range against all cell lines, and was particularly effective against HepG2, A549, and Skov-3 cells.[6][7] Compound 23c showed the highest potency against the A549 lung cancer cell line, while 23d was most effective against the Skov-3 ovarian cancer cell line.[6]

Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The potent anti-proliferative effects of these bromo-7-azaindole derivatives are often attributed to their ability to inhibit key kinases in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bromo_Azaindole Bromo-7-Azaindole Derivative Bromo_Azaindole->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a bromo-7-azaindole derivative.

This diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like PDK1 and Akt. This cascade culminates in the activation of mTORC1, a master regulator of cell growth and proliferation. Bromo-7-azaindole derivatives can exert their anti-cancer effects by inhibiting PI3K, thereby blocking this entire downstream signaling cascade and leading to decreased cell proliferation and survival.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor and reproducibility of findings, it is crucial to follow standardized and well-validated experimental protocols. Below are detailed methodologies for key in vitro assays used to assess the efficacy of anti-cancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the bromo-7-azaindole derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the bromo-7-azaindole derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caption: A typical experimental workflow for evaluating the anti-cancer efficacy of bromo-7-azaindole derivatives.

Conclusion and Future Directions

The presented data and methodologies underscore the potential of bromo-7-azaindole derivatives as a promising class of anti-cancer agents. The superior potency of several 5-bromo-7-azaindolin-2-one derivatives compared to the established drug Sunitinib highlights the value of this scaffold for further development.[6][7] The likely mechanism of action through inhibition of critical signaling pathways like PI3K/Akt/mTOR provides a strong rationale for their continued investigation.

Future research should focus on expanding the structure-activity relationship (SAR) studies to include a wider range of substitutions on the 7-azaindole core. In vivo studies in relevant animal models are a crucial next step to validate the in vitro efficacy and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Furthermore, exploring combination therapies, where these derivatives are used in conjunction with other chemotherapeutic agents, could lead to synergistic effects and overcome potential drug resistance mechanisms.

References

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A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 6-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Common Challenge

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a quintessential "privileged scaffold" in modern medicinal chemistry. As a bioisostere of indole, it introduces a hydrogen bond acceptor in the six-membered ring, which can significantly alter a molecule's physicochemical properties, including solubility, metabolic stability, and target engagement.[1][2] Consequently, 7-azaindole derivatives are integral components of numerous FDA-approved drugs and clinical candidates.[3]

Functionalization of the 7-azaindole core is critical for exploring structure-activity relationships (SAR). The C6 position is a particularly attractive vector for modification. However, the inherent electronic nature of the 7-azaindole nucleus presents a distinct challenge for one of the most powerful tools in the synthetic chemist's arsenal: palladium-catalyzed cross-coupling. The presence of two nitrogen atoms—the acidic pyrrolic N-H and the basic pyridinic N7—can lead to catalyst inhibition or undesired side reactions.[4][5] The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes, while the acidic N-H can react with strong bases required for many coupling reactions.[4][6]

This guide provides a head-to-head comparison of the most prevalent cross-coupling methodologies for functionalizing 6-bromo-7-azaindole, offering field-proven insights and detailed experimental protocols to navigate these challenges effectively.

The Workhorse: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[4][7] However, its application to N-H containing, nitrogen-rich heterocycles like 7-azaindole is not trivial.

Expertise & Experience: Overcoming Catalyst Inhibition

Early attempts to couple unprotected halo-azaindoles often resulted in low yields due to catalyst inhibition. The formation of a stable Pd-azolyl intermediate can sequester the active catalyst, effectively halting the catalytic cycle.[4][6]

The breakthrough in this area came with the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding palladium precatalysts.[4][8] These systems offer several advantages:

  • Facilitated Reductive Elimination: The bulk of the ligand promotes the final, product-forming step, which is often rate-limiting.

  • Inhibition of Off-Cycle Species: The steric hindrance discourages the formation of inactive, dimeric palladium species.

  • Enhanced Catalyst Stability: The ligands protect the palladium center from degradation at the elevated temperatures sometimes required.

Using these advanced catalytic systems, Suzuki-Miyaura couplings on unprotected 6-chloro- and 6-bromo-7-azaindoles can proceed under mild conditions (60-100 °C) with low catalyst loadings (1-1.5 mol%) to give excellent yields.[4]

Logical Relationship: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_caption pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdiil Ar-Pd(II)-X(L₂) oxidative_add->pdiil transmetal Transmetalation pdiil->transmetal R-B(OR)₂ Base pdiir Ar-Pd(II)-R(L₂) transmetal->pdiir reductive_elim Reductive Elimination pdiir->reductive_elim Ar-R reductive_elim->pd0 caption_node

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Data Presentation: Suzuki-Miyaura Reaction Conditions
EntryCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidP1 (1.5)XPhosK₃PO₄Dioxane/H₂O6097[4]
24-Methoxyphenylboronic acidP1 (1.5)XPhosK₃PO₄Dioxane/H₂O6099[4]
32-Furanylboronic acidPd(OAc)₂ (5)SPhosK₃PO₄MeCN/H₂OReflux40[9]
4Phenylboronic acidPd₂(dba)₃ (5)SPhosK₃PO₄Dioxane/H₂O11088 (di-aryl)[10]

P1 = XPhos-Pd-G2 precatalyst. Yield for entry 4 is for a one-pot C3,C6-diarylation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example adapted from Buchwald et al.[4][6]

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-7-azaindole (1.0 mmol, 197 mg), the arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the XPhos-Pd-G2 precatalyst (P1, 0.015 mmol, 11.8 mg).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 60 °C. Stir for 5-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Forging C-N Bonds: The Buchwald-Hartwig Amination

The introduction of nitrogen-based functional groups is a cornerstone of drug design. The Buchwald-Hartwig amination provides a direct route to arylamines from aryl halides. Similar to the Suzuki coupling, this reaction was historically challenging with unprotected halo-azaindoles.

Expertise & Experience: The Power of Palladium Precatalysts

The direct amination of unprotected halo-7-azaindoles was largely unsuccessful until the application of specialized palladium precatalysts.[11][12] These catalysts, such as those based on biarylphosphine ligands, permit rapid palladium activation even in the presence of the potentially coordinating azaindole substrate.[12][13] This allows the C-N bond-forming reaction to occur selectively at the C6-Br position without requiring protection of the N-H group. The methodology is robust, tolerating a wide array of primary and secondary aliphatic and aromatic amines under mild conditions.[11]

Logical Relationship: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_caption pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdiil Ar-Pd(II)-X(L₂) oxidative_add->pdiil amine_coord Amine Coordination pdiil->amine_coord R₂NH Base pdiir Ar-Pd(II)-NR₂(L₂) amine_coord->pdiir reductive_elim Reductive Elimination pdiir->reductive_elim Ar-NR₂ reductive_elim->pd0 caption_node

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholineP5 (2)RuPhosLiHMDSTHF6598[11][12]
2AnilineP5 (2)RuPhosLiHMDSTHF6595[11][12]
3n-ButylamineP5 (2)RuPhosLiHMDSTHF6593[11][12]
4BenzamidePd(OAc)₂ (5)XantphosCs₂CO₃Dioxane11085 (on 4-bromo)[14]

P5 = RuPhos-Pd-G3 precatalyst.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example adapted from Henderson et al.[11][13]

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-7-azaindole (1.0 mmol, 197 mg) and the RuPhos-Pd-G3 precatalyst (P5, 0.02 mmol, 16.7 mg).

  • Inert Atmosphere: Cap the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Reagent Addition: Add tetrahydrofuran (THF, 3 mL), followed by the amine (1.2 mmol). Finally, add a 1.0 M solution of LiHMDS in THF (1.5 mL, 1.5 mmol) dropwise.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 65 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 10 mL). Dilute with ethyl acetate (20 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Accessing Alkynes: The Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides, creating C(sp²)-C(sp) bonds.[15][16] These products are valuable intermediates, serving as precursors for heterocycles, or as key structural motifs in materials science and medicinal chemistry.

Expertise & Experience: Standard Conditions Apply

For 6-bromo-7-azaindole, the Sonogashira reaction can often be performed under standard conditions, typically employing a palladium(0) source, a copper(I) co-catalyst (usually CuI), and an amine base which also serves as the solvent (e.g., triethylamine).[9][17] The reaction proceeds effectively on N-benzoylated 6-bromo-7-azaindole to yield the desired alkyne, which can then be deprotected.[9] The use of copper-free conditions is also possible but may require specific ligands or conditions to be efficient.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Yield (%)Reference
1TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF8095 (N-benzoyl)[9]
2PhenylacetylenePd-PEPPSI (1)CuI (10)Et₃NH₂O100Good[18]
3Terminal AlkyneCuI/Pd(PPh₃)₄TFA/TFAA-MeCNRefluxGood[17][19]

Yield for entry 1 is on the N-protected starting material.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative example adapted from Arcadi et al. and general Sonogashira procedures.[9]

  • Reaction Setup: To a Schlenk flask, add N-benzoyl-6-bromo-7-azaindole (1.0 mmol, 301 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.1 mmol, 19 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon (repeat three times).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Finally, add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 mmol, 0.17 mL).

  • Reaction Execution: Heat the mixture in a preheated oil bath at 80 °C. Stir for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography. Subsequent deprotection (e.g., with NaOH in MeOH) can be performed if necessary.[9]

Alternative Strategies: Heck and Stille Couplings

While less frequently reported for 6-bromo-7-azaindole specifically, the Heck and Stille reactions represent viable alternative strategies for C-C bond formation.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to form a new C-C bond at the less substituted end of the double bond.[20] This method is effective for introducing vinyl and substituted vinyl groups. An example shows the coupling of N-benzoyl-6-bromo-7-azaindole with butyl acrylate using Pd(OAc)₂ as the catalyst.[9] A cascade C-N coupling/Heck reaction has also been developed for the synthesis of the azaindole core itself, highlighting the utility of this transformation.[21][22]

Stille Coupling

The Stille coupling utilizes organostannane reagents to form C-C bonds.[7][23] While powerful and tolerant of many functional groups, the toxicity of organotin compounds and the difficulty in removing tin byproducts have made it less popular than the Suzuki-Miyaura reaction.[7] Stille couplings have been successfully performed on other positions of the 7-azaindole nucleus, for instance, coupling a 3-trimethylstannyl-7-azaindole with various aryl halides, suggesting its applicability at the C6 position.[9]

Summary and Recommendations

The functionalization of 6-bromo-7-azaindole via palladium-catalyzed cross-coupling is a mature field with robust solutions for the formation of C-C, C-N, and C-C(sp) bonds.

  • For C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds (Arylation, Alkylation): The Suzuki-Miyaura coupling is the method of choice. The use of modern palladium precatalysts with bulky biarylphosphine ligands like XPhos is critical for achieving high yields with the unprotected substrate.[4]

  • For C-N bonds (Amination): The Buchwald-Hartwig amination is highly effective. Again, palladium precatalysts (e.g., RuPhos-based) are essential for success with unprotected 6-bromo-7-azaindole, allowing for a broad scope of amine coupling partners.[11]

  • For C-C(sp) bonds (Alkynylation): The Sonogashira coupling is the standard and reliable method. N-protection can be beneficial but is not always required, depending on the specific conditions.[9]

  • For C-Vinyl bonds: The Heck reaction provides a direct route to vinylated 7-azaindoles and should be considered for these specific targets.[9]

By understanding the underlying mechanistic challenges and selecting the appropriate state-of-the-art catalytic system, researchers can efficiently and predictably functionalize the 6-position of the 7-azaindole scaffold, accelerating the discovery of novel therapeutics and chemical probes.

References

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  • ChemInform. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(51). [Link][25]
  • Reddy, V. P., Kumar, A., & Kumar, S. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 2088–2096. [Link][14]
  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(35), 13093–13105. [Link][4][6]
  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link][2][17][19]
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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][15]
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  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link][21]
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link][7]
  • Chemistry LibreTexts. (2023). Stille Coupling. [Link][24]
  • Indian Academy of Sciences. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link][18]
  • Aluru, S., & Kalesse, M. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 71(21), 8251–8254. [Link][20]
  • Marques, M. M. B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link][22][23]

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A Researcher's Guide to Evaluating the Binding Affinity of 6-Bromo-7-Azaindole Analogs for Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors.[1][2][3][4] Its unique arrangement of hydrogen bond donors and acceptors allows for high-affinity interactions within the ATP-binding sites of numerous protein kinases. The strategic introduction of a bromine atom at the 6-position of this scaffold offers a valuable synthetic handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This guide provides a comprehensive comparison of methodologies for evaluating the binding affinity of 6-bromo-7-azaindole analogs to their protein targets, supported by experimental insights and protocols to ensure scientific rigor.

The Critical Role of Binding Affinity in Drug Discovery

The journey of a drug from a lead compound to a clinical candidate is paved with meticulous optimization of its pharmacological properties. At the heart of this process lies the characterization of its binding affinity to the intended biological target. Binding affinity, often quantified by the equilibrium dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (in this case, a 6-bromo-7-azaindole analog) and its target protein. A lower Kd value signifies a stronger binding interaction. Understanding this parameter is paramount as it directly influences a compound's potency, selectivity, and ultimately, its therapeutic efficacy.

Comparative Analysis of Methodologies for Determining Binding Affinity

Several biophysical techniques are at the disposal of researchers to quantify the interaction between small molecules and proteins. The choice of method depends on various factors, including the properties of the interacting molecules, the required throughput, and the level of thermodynamic detail desired. Here, we compare three widely adopted label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Measures the heat released or absorbed during a binding event in solution.Measures the change in polarization of fluorescent light emitted by a labeled ligand upon binding to a larger protein.
Key Outputs Kd, association rate (ka), dissociation rate (kd)Kd, binding stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Kd, binding curves
Advantages Real-time kinetics, high sensitivity, label-free (for analyte)Provides a complete thermodynamic profile, label-free, in-solution measurementHomogeneous assay, high throughput, sensitive
Considerations Immobilization of one binding partner may affect its activity.Requires larger sample quantities, lower throughput.Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds.

In-Depth Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the detailed kinetic characterization of protein-ligand interactions.[1][5][6][7][8] Below is a detailed protocol for evaluating the binding of a 6-bromo-7-azaindole analog to a target kinase.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis p Prepare Protein and Ligand Solutions in Running Buffer s Equilibrate SPR Sensor Chip p->s i Immobilize Target Protein on Sensor Chip s->i b Inject Serial Dilutions of 6-Bromo-7-Azaindole Analog i->b d Monitor Association and Dissociation Phases b->d a Fit Sensorgrams to a Binding Model d->a c Determine Kd, ka, and kd a->c

Caption: A stepwise workflow for determining binding affinity using Surface Plasmon Resonance.

Step-by-Step Methodology
  • Preparation of Reagents and Consumables:

    • Running Buffer: Prepare a suitable running buffer (e.g., HBS-EP+) and degas thoroughly. The buffer should be compatible with both the protein and the small molecule to minimize buffer mismatch effects.

    • Target Protein: Dilute the purified target kinase to a concentration of 10-50 µg/mL in the running buffer.

    • 6-Bromo-7-Azaindole Analog: Prepare a stock solution of the analog in 100% DMSO. Create a serial dilution series in the running buffer, ensuring the final DMSO concentration is matched across all samples and is typically below 1%.

    • Sensor Chip: Use a sensor chip appropriate for amine coupling (e.g., CM5 series).

  • Immobilization of the Target Protein:

    • Equilibrate the SPR system with running buffer.

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Inject the serial dilutions of the 6-bromo-7-azaindole analog over both the target and reference flow cells at a constant flow rate.

    • Monitor the association of the analog with the immobilized protein in real-time.

    • Following the association phase, switch back to running buffer to monitor the dissociation of the analog.

    • Between each analog injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer) to remove any bound analyte, ensuring the surface is ready for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software.

    • From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Quantitative Comparison of 6-Bromo-7-Azaindole Analog Binding Affinities

Analog/DerivativeTarget KinaseIC50 (nM)Reference
6-azaindole derivative 178cVEGFR248
7-azaindole analogue 178dVEGFR237
C-3 aryl-7-azaindole derivative 94JAK2260[9]
7-azaindole derivative 97JAK21[9]
7-azaindolylideneimidazole (C-2 NH-benzyl)Cdc720[10]
5-fluoro-7-azaindole derivative (Compound 47)Cdc70.07 (Ki)[10]
N-nitrobenzenesulfonyl-4-azaindole derivative 63c-Met20[10]
7-azaindole derivative 68c-Met2[2]

Note: The data presented is for illustrative purposes and is compiled from different sources. For direct and accurate comparison, it is recommended to evaluate compounds under identical experimental conditions.

Structure-Activity Relationship (SAR) Insights

The 7-azaindole scaffold serves as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region.[3] The SAR of 7-azaindole derivatives is highly dependent on the nature and position of substituents. For instance, the data suggests that modifications at the C-3 and C-5 positions can significantly impact potency and selectivity. The bromine at the 6-position, while not directly involved in hinge binding, can influence the electronic properties of the ring system and provides a key point for diversification to explore interactions with other regions of the ATP-binding pocket, leading to improved affinity and selectivity. For example, the synthesis of 3,5-diarylated-7-azaindoles often starts from a 5-bromo-7-azaindole precursor, highlighting the utility of halogenated azaindoles in generating diverse libraries for SAR studies.[1][10]

Impact on Cellular Signaling: The VEGFR2 Pathway

Many 7-azaindole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[11][12][13][14] Inhibition of VEGFR2 can block downstream signaling cascades that are crucial for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 Inhibitor 6-Bromo-7-Azaindole Analog Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription p38->Transcription

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of 6-bromo-7-azaindole analogs.

Conclusion

The evaluation of binding affinity is a cornerstone of modern drug discovery. For promising scaffolds like 6-bromo-7-azaindole, a multi-faceted approach employing techniques such as SPR and ITC is crucial for a comprehensive understanding of their interaction with target proteins. By carefully selecting the appropriate methodology and meticulously executing the experimental protocols, researchers can generate high-quality data to guide the optimization of these analogs into next-generation therapeutics. The ability to not only measure affinity but also to understand the kinetics and thermodynamics of binding provides invaluable insights that accelerate the development of more effective and selective drugs.

References

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate.
  • VEGFA-VEGFR2 signaling | Pathway - PubChem.
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  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad.
  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... - ResearchGate.
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  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC.
  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - NIH.
  • Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI.
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed.
  • Characterizing Binding Interactions by ITC - TA Instruments.
  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed.
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  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed.

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A Comparative Analysis of N-Protecting Groups for 6-bromo-1H-pyrrolo[2,3-b]pyridine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

The strategic manipulation of 6-bromo-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents, necessitates the transient protection of the pyrrole nitrogen. The acidic N-H proton can interfere with a variety of crucial synthetic transformations, including metallation and cross-coupling reactions, making the selection of an appropriate N-protecting group a critical decision that profoundly impacts the overall synthetic strategy. This guide provides a comparative study of commonly employed N-protecting groups for this compound, offering experimental insights into their introduction, stability, and cleavage, thereby enabling researchers to make informed decisions for their specific synthetic goals.

The Imperative of N-Protection for this compound

The pyrrole moiety in this compound (also known as 6-bromo-7-azaindole) presents a dual challenge in synthetic chemistry. The N-H proton is sufficiently acidic to be removed by strong bases, and the resulting anion can participate in undesired side reactions. Conversely, under certain conditions, the pyrrole nitrogen can act as a nucleophile. Protection of this nitrogen atom is therefore essential to:

  • Prevent deprotonation during base-mediated reactions.

  • Enhance solubility in organic solvents.

  • Modulate the electronic properties of the heterocyclic system.

  • Direct regioselectivity in certain electrophilic substitution reactions.

This guide will focus on a comparative analysis of three widely used protecting groups: p-toluenesulfonyl (Tosyl), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Comparative Analysis of Protecting Groups

The ideal protecting

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-7-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in modern medicinal chemistry. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical to maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities. The 7-azaindole scaffold has emerged as a "privileged" structure in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site[1][2]. The introduction of a bromine atom at the 6-position of this scaffold offers a valuable vector for chemical modification, enabling the fine-tuning of potency and selectivity. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors based on the 6-bromo-7-azaindole core and related analogs, supported by experimental data to inform rational drug design.

The Strategic Importance of the 6-Bromo-7-Azaindole Scaffold

The 7-azaindole core mimics the purine structure of ATP, allowing it to act as a competitive inhibitor for a wide range of kinases. The nitrogen at position 7 and the adjacent pyrrole NH group form a bidentate hydrogen bond with the kinase hinge region, a common feature across many kinase inhibitors[1]. The addition of a bromine atom at the 6-position serves multiple purposes. It can act as a handle for further chemical elaboration through cross-coupling reactions, allowing for the exploration of diverse chemical space and the optimization of interactions with the kinase active site[3]. Furthermore, the electronic properties of the bromine atom can influence the overall binding affinity and selectivity profile of the inhibitor.

Methodologies for Cross-Reactivity Profiling: A Validating System

To understand the true selectivity of a kinase inhibitor, a comprehensive assessment of its activity against a broad panel of kinases is essential. This process, known as kinome profiling or cross-reactivity profiling, provides a global view of an inhibitor's interaction landscape.

Key Experimental Techniques:
  • Biochemical Assays (e.g., KINOMEscan™): These high-throughput screening platforms are the gold standard for in vitro cross-reactivity profiling. They typically involve competition binding assays where the test compound's ability to displace a ligand from a large panel of recombinant kinases is measured. The data is often presented as the percentage of remaining kinase activity at a given inhibitor concentration or as dissociation constants (Kd).

  • Cell-Based Assays: While biochemical assays measure direct binding, cell-based assays assess the inhibitor's effect on kinase activity within a cellular context. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase or by observing a cellular phenotype linked to the kinase's function. These assays provide valuable information on cell permeability and target engagement in a more physiologically relevant system.

The combination of both biochemical and cell-based profiling provides a robust and self-validating system for characterizing the selectivity of a kinase inhibitor.

Comparative Cross-Reactivity Profiles

Case Study: SY-5609 - A Selective Covalent CDK7 Inhibitor

A prime example of a potent and selective kinase inhibitor built upon the 6-bromo-7-azaindole scaffold is SY-5609 , a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[4]. A comprehensive kinome scan of SY-5609 against a panel of 485 kinases at a concentration of 1 µM revealed a remarkably clean off-target profile[4].

Kinase TargetPercent Inhibition at 1 µM
CDK7 >99%
CDK12>90%
CDK13>90%
Haspin (GSG2)>80%
DYRK1A>70%
DYRK1B>70%
CLK1>70%
CLK4>70%
Table 1: Kinome Scan Data for SY-5609. Data extracted from the supplementary information of Guzi et al., 2021.[4]

As illustrated in the kinome tree below, the inhibitory activity of SY-5609 is highly focused on the CMGC kinase group, which includes CDKs, MAPKs, GSKs, and CLKs. This high degree of selectivity is a testament to the successful optimization of the 6-bromo-7-azaindole scaffold.

G cluster_CMGC CMGC cluster_TK TK cluster_AGC AGC cluster_CAMK CAMK cluster_Other Other CDK7 CDK7 CDK12 CDK12 TK1 TK1 CDK13 CDK13 Haspin Haspin DYRK1A DYRK1A CLK1 CLK1 AGC1 AGC1 TK2 TK2 TK3 TK3 CAMK1 CAMK1 AGC2 AGC2 AGC3 AGC3 Other1 Other1 CAMK2 CAMK2 CAMK3 CAMK3 Other2 Other2 Other3 Other3

Kinome selectivity of SY-5609.

Comparison with Other Substituted 7-Azaindole Analogs

While comprehensive data for other 6-bromo-7-azaindole inhibitors is sparse, we can draw comparisons with related substituted 7-azaindole compounds to understand the impact of substitution on selectivity.

  • UNC5452 (4-aryl-7-azaindole): This compound was identified as an inhibitor of Nek1 and profiled in the PKIS2 dataset. It demonstrated activity against only 18 other kinases, indicating a relatively selective profile for a non-covalent inhibitor[5].

  • DYRK1A Inhibitors based on 5-bromo-7-azaindole: Studies on DYRK1A inhibitors have utilized the 5-bromo-7-azaindole scaffold. While full kinome scans are not always published, selectivity is often assessed against a panel of related kinases, such as other members of the CMGC group[1][6]. For instance, a study on harmine-inspired DYRK1A inhibitors demonstrated the potential for developing selective compounds from related heterocyclic scaffolds[7].

The available data suggests that appropriate substitution on the 7-azaindole core, including bromination at various positions, is a viable strategy for achieving high kinase selectivity. The specific substitution pattern required for selective inhibition is highly dependent on the target kinase's active site topology.

Experimental Protocols: A Guide to Practice

To enable researchers to conduct their own cross-reactivity profiling, a generalized workflow is provided below.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Profiling cluster_cellular Cell-Based Validation cluster_analysis Data Analysis & Interpretation synthesis Synthesize 6-bromo-7-azaindole based inhibitor library purification Purify and characterize compounds (NMR, LC-MS, HRMS) synthesis->purification kinome_scan Primary Kinome Scan (e.g., KINOMEscan™ at 1 µM) purification->kinome_scan dose_response Dose-Response Assays (IC50/Kd determination for hits) kinome_scan->dose_response target_engagement Target Engagement Assay (e.g., NanoBRET™, CETSA®) dose_response->target_engagement phenotypic_assay Phenotypic Assay (e.g., cell proliferation, apoptosis) target_engagement->phenotypic_assay data_integration Integrate biochemical and cellular data phenotypic_assay->data_integration sar_analysis Structure-Activity Relationship (SAR) and Selectivity Analysis data_integration->sar_analysis

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 6-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate our compounds into your workflow with the highest degree of safety and operational integrity. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 6-bromo-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound common in synthetic chemistry and drug discovery. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.

The fundamental principle guiding the disposal of any chemical, particularly reactive intermediates like this one, is "cradle-to-grave" responsibility. This concept, central to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), holds the generator of the waste responsible for its safe management from generation to final disposal.[1][2]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the first step in managing its disposal. This compound is not inert; its chemical properties dictate the stringent handling and disposal requirements.

  • Health Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Some sources also indicate it may be harmful if swallowed.[4]

  • Chemical Reactivity: As a halogenated aromatic heterocycle, it can undergo various chemical transformations.[5] Upon combustion or thermal decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr).[3][6]

  • Environmental Hazards: Discharge into drains or the environment must be strictly avoided to prevent harm to aquatic life and ecosystems.[7][8][9]

These hazards necessitate a disposal plan that minimizes exposure, prevents uncontrolled reactions, and ensures the waste stream is handled by facilities capable of neutralizing its hazardous properties.

Hazard Class GHS Hazard Statement Prevention & Response (Select P-Statements)
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing.[3]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3]
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a direct, procedural guide for the safe disposal of this compound from the laboratory bench to its final collection point. This workflow is designed to comply with the mandates of OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA's RCRA regulations.[10][11]

Before handling the waste compound in any form (pure solid, solution, or contaminated materials), ensure a robust barrier between you and the chemical.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use.[9]

  • Eye Protection: Use chemical safety goggles or a face shield.[3][8]

  • Body Protection: A fully buttoned laboratory coat is mandatory.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and makes disposal significantly more complex and expensive.

  • Designated Halogenated Waste: this compound waste must be collected in a container specifically designated for Halogenated Organic Waste .[13][14][15]

  • DO NOT MIX:

    • With non-halogenated organic solvents (e.g., acetone, hexanes, methanol).

    • With aqueous waste, acids, or bases.

    • With strong oxidizing agents.[6]

The causality here is twofold: regulatory and chemical. The EPA regulates halogenated waste differently due to the toxic byproducts (like dioxins and HBr) that can form during incineration. Chemically, mixing with incompatibles like acids or oxidizers can trigger exothermic or gas-generating reactions within the waste container.

Proper containment and labeling prevent accidental exposure and ensure the waste is correctly identified for disposal.

  • Container Selection: Use a chemically compatible, sealable container in good condition. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[13][14][16]

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must be clear and legible, conforming to OSHA and EPA standards.[13][17] Include the following information:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" . List all other components if it's a mixed waste stream (e.g., "in Dichloromethane"). Do not use abbreviations.[13]

    • The specific hazard warnings: "Irritant," "Harmful if Swallowed."

    • The date accumulation started.

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be a secondary containment tray within or under a fume hood, away from heat sources and incompatible materials.[12][14]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[13] This is a critical EPA requirement to prevent the release of volatile organic compounds (VOCs).

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][9]

  • Professional Disposal: The final step is to arrange for collection by a licensed professional hazardous waste disposal company.[8] Your institution's Environmental Health & Safety (EH&S) department will manage this process.

  • Documentation: Ensure you follow your institution's procedures for requesting a waste pickup, which typically involves completing a chemical collection request form.[12] This creates a manifest that tracks the waste from your lab to the final treatment, storage, and disposal facility (TSDF), completing its "cradle-to-grave" journey.[18]

Emergency Spill Procedures

In the event of a small spill within a chemical fume hood:

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a designated waste container.[3][7] Avoid creating dust.

  • Label the container as hazardous waste, listing the spilled chemical and the absorbent material.

  • Decontaminate the area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the area, secure it, and contact your institution's emergency response or EH&S department immediately.[12][13]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating and handling waste generated from experiments involving this compound.

G start Waste Generated (Pure compound, solution, or contaminated material) is_halogenated Does the waste contain This compound? start->is_halogenated hw_container Place in SEALED, LABELED 'HALOGENATED ORGANIC WASTE' container. is_halogenated->hw_container  Yes other_waste Follow disposal protocol for non-halogenated, aqueous, or solid waste. is_halogenated->other_waste  No   storage Store in designated satellite accumulation area. hw_container->storage ehs_pickup Arrange for pickup by licensed hazardous waste contractor via EH&S department. storage->ehs_pickup

Sources

A Senior Application Scientist's Guide to Handling 6-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 6-bromo-1H-pyrrolo[2,3-b]pyridine. As a key heterocyclic building block in pharmaceutical research and drug development, its safe management is paramount to ensuring both personnel safety and experimental integrity.[1] This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, reflecting field-proven best practices.

Hazard Assessment: Know Your Material

This compound is a solid substance with a significant hazard profile that demands respect.[2] Exposure can lead to severe health effects. The primary routes of concern are ingestion, skin contact, eye contact, and inhalation. The compound is classified as harmful if swallowed, causes skin irritation, may trigger an allergic skin reaction, and can cause serious eye damage.[3][4] Furthermore, inhalation may lead to respiratory irritation.[3]

For immediate reference, the Globally Harmonized System (GHS) classification for this compound is summarized below. Note that classifications can vary slightly between suppliers; therefore, always consult the specific Safety Data Sheet (SDS) for the material you are using.[3]

Hazard Class GHS Code Description Signal Word
Acute Toxicity, OralH302Harmful if swallowedDanger / Warning
Skin Corrosion/IrritationH315Causes skin irritationDanger / Warning
Skin SensitizationH317May cause an allergic skin reactionDanger
Serious Eye DamageH318 / H319Causes serious eye damage / irritationDanger / Warning
STOT - Single ExposureH335May cause respiratory irritationWarning
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effectsDanger

The Hierarchy of Controls: A Foundational Safety Paradigm

Before detailing specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. This framework prioritizes the most effective measures for risk mitigation.

cluster_Controls Hierarchy of Controls cluster_Application Application to Handling Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective FumeHood Work in a Chemical Fume Hood Eng->FumeHood PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Less Effective SOPs Follow Standard Operating Procedures Admin->SOPs WearPPE Wear Appropriate PPE PPE->WearPPE

Caption: Hierarchy of controls applied to chemical handling.

PPE is the final line of defense, essential for protecting against residual risks that cannot be eliminated by engineering or administrative controls.

Engineering and Administrative Controls: Your Primary Safeguards

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, especially when handling the solid powder or volatile solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][6] This is non-negotiable and serves to capture harmful dust and vapors at the source, preventing inhalation.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[3][7] Ensure these are tested regularly.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and adhere to a detailed SOP for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before beginning work.

  • Work Practices: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the material, even after removing gloves.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.

Primary Barrier: Dermal and Eye Protection
  • Hand Protection:

    • Selection: Due to the compound's structure as a halogenated pyridine derivative, glove selection is critical. While nitrile gloves are a common laboratory choice, some pyridine-like compounds can degrade them.[5] Conversely, other sources suggest butyl rubber or PVA gloves provide superior protection against pyridine itself.[7]

    • The Causality: The choice of glove material depends on its ability to resist permeation and degradation by the chemical and any solvents used. No single glove is impervious to all chemicals.

    • Protocol: Always consult the glove manufacturer's compatibility chart for specific data against this compound and any solvents in use. For handling the solid or in non-aggressive solvents, double-gloving with nitrile gloves is a common practice that provides an extra layer of protection.

  • Eye and Face Protection:

    • Selection: Chemical splash goggles are mandatory at all times.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing or when handling larger quantities.[3][8]

    • The Causality: This compound is classified as causing serious eye damage. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine powders.

  • Body Protection:

    • Selection: A clean, fully buttoned laboratory coat must be worn to protect skin and personal clothing.[3][6] Consider a chemically resistant apron for procedures involving larger volumes.

Secondary Barrier: Respiratory Protection
  • When Required: While a fume hood is the primary control, respiratory protection may be necessary during spill clean-up or if engineering controls fail or are unavailable.

  • Selection:

    • For nuisance dust exposure (e.g., cleaning a small residue), a NIOSH-approved N95 or P95 particulate respirator may be sufficient.[9]

    • For situations with potential vapor exposure or higher concentrations, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is required.[9]

    • Note: Use of respirators requires medical clearance, fit-testing, and formal training under your institution's respiratory protection program.[7]

Operational and Disposal Plan: A Step-by-Step Workflow

This workflow integrates the controls and PPE discussed into a practical, sequential plan.

cluster_Workflow Safe Handling Workflow for this compound Prep 1. Preparation - Verify fume hood function - Gather all materials DonPPE 2. Don PPE - Lab Coat - Goggles & Face Shield - Appropriate Gloves Prep->DonPPE Handling 3. Chemical Handling - Weigh solid in hood - Perform reaction DonPPE->Handling Decon 4. Decontamination - Clean glassware - Wipe down work surfaces Handling->Decon Waste 5. Waste Disposal - Segregate solid/liquid waste - Label container correctly Decon->Waste DoffPPE 6. Doff PPE - Remove gloves first - Wash hands thoroughly Waste->DoffPPE

Caption: Step-by-step workflow for safe chemical handling.

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to its full capacity.[10]

  • Contain: Wearing appropriate PPE (including respiratory protection if needed), contain the spill using an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[9][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the waste container and dispose of it as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10]

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain.[9][11]

  • Waste Collection: Collect all waste materials (unreacted compound, contaminated absorbents, rinsates) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Professional Disposal: Arrange for disposal through a licensed chemical waste contractor.[8][10] A common method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous decomposition products.[10]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their valuable research.

References

  • ChemicalBook. (2025-10-25). This compound - Safety Data Sheet.
  • Synquest Labs. 6-Bromo-1H-pyrrolo[3,2-b]pyridine - Safety Data Sheet.
  • Sigma-Aldrich. This compound.
  • MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. (n.d.).
  • ECHEMI. (n.d.). 143468-13-7, this compound Formula.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Thermo Fisher Scientific. (2009-09-22). 2-Bromopyridine - Safety Data Sheet.
  • Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Angene Chemical. (2025-07-13). 3-Bromo-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • ChemicalBook. (2025-10-18). 2-bromo-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - Safety Data Sheet.
  • CymitQuimica. (2024-12-19). 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI) - Safety Data Sheet.
  • ChemicalBook. (2025-10-22). This compound.
  • BenchChem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ChemBK. (2024-04-09). This compound.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.